1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
Description
Properties
IUPAC Name |
1-O-benzyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-19-14(17)13-8-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTGBVCFUXOCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678235 | |
| Record name | 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848413-99-0 | |
| Record name | 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthesis of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The pyrrolidine scaffold is a privileged structural motif found in a multitude of bioactive natural products and FDA-approved pharmaceuticals, exhibiting a wide range of therapeutic activities.[1] This guide will delve into the specific characteristics of the title compound, leveraging data from closely related analogs to provide a thorough understanding of its chemical nature.
Introduction to the Pyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in medicinal chemistry. Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its aromatic counterpart, pyrrole. This structural feature is crucial for establishing specific interactions with biological targets. The pyrrolidine ring is a key component in numerous drugs, including ACE inhibitors and various CNS agents, underscoring its importance in the development of novel therapeutics.
The subject of this guide, this compound, combines the key structural features of a protected amine and an ester functional group on the pyrrolidine ring. The N-benzyl protecting group is a common choice in organic synthesis, known for its stability and ease of removal under various conditions. The ethyl ester at the 3-position provides a handle for further chemical modification or can influence the compound's pharmacokinetic properties.
Physicochemical Properties
| Property | Predicted Value for this compound | Data for 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate[1] |
| Molecular Formula | C15H19NO4 | C14H17NO4 |
| Molecular Weight | 277.31 g/mol | 263.29 g/mol |
| Appearance | Predicted to be a liquid or low-melting solid | Liquid[2] |
| Boiling Point | Expected to be slightly higher than the methyl ester | Not available |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Not available |
| XLogP3 | Estimated to be ~2.0 | 1.6 |
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 4 | 4 |
| Rotatable Bonds | 5 | 4 |
Synthesis Methodology
The synthesis of this compound can be efficiently achieved through a two-step process starting from pyrrolidine-3-carboxylic acid. The first step involves the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group, followed by the esterification of the carboxylic acid.
Step 1: Synthesis of the Key Intermediate: 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid
The initial and crucial step is the N-protection of pyrrolidine-3-carboxylic acid. The benzyloxycarbonyl (Cbz) group is an ideal protecting group for this transformation due to its stability and the fact that the final product of this step is the direct precursor to the target molecule.
Experimental Protocol: Synthesis of 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid [3]
-
To a 250 mL four-necked flask, add pyrrolidine-3-carboxylic acid (20.0 g, 0.174 mol) and 180 mL of distilled tetrahydrofuran (THF).
-
Slowly add benzyl chloroformate (18.0 mL, 0.237 mol) dropwise at room temperature over 30 minutes.
-
Heat the reaction mixture to 65°C and reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of n-butanol:formic acid:water (8:3:2).
-
After completion, cool the reaction mixture and dilute with 20 mL of distilled water, followed by stirring for 30 minutes.
-
Add 20 mL of saturated saline solution and continue stirring.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the resulting oily substance from isopropyl ether to obtain a white solid.
Step 2: Esterification to Yield this compound
The final step is the esterification of the carboxylic acid group of the N-Cbz protected intermediate with ethanol. This is a standard transformation that can be accomplished under acidic conditions.
General Protocol: Fischer Esterification
-
Dissolve 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 eq) in an excess of anhydrous ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis (Predicted)
While experimental spectra for the title compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the benzyl group, the ethyl ester, and the pyrrolidine ring protons.
-
Aromatic Protons (Benzyl): A multiplet between δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
-
Benzyl CH₂: A singlet around δ 5.1 ppm.
-
Ethyl Ester CH₂: A quartet around δ 4.1 ppm due to coupling with the methyl protons.
-
Ethyl Ester CH₃: A triplet around δ 1.2 ppm.
-
Pyrrolidine Ring Protons: A series of complex multiplets between δ 2.0-3.8 ppm. The proton at C3 will be a multiplet around δ 3.0-3.2 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each carbon environment in the molecule.
-
Carbonyl Carbons: Two signals in the downfield region, around δ 173 ppm for the ester and δ 155 ppm for the carbamate.
-
Aromatic Carbons: Signals between δ 127-137 ppm.
-
Benzyl CH₂: A signal around δ 67 ppm.
-
Ethyl Ester O-CH₂: A signal around δ 61 ppm.
-
Pyrrolidine Ring Carbons: Signals in the range of δ 25-55 ppm.
-
Ethyl Ester CH₃: A signal around δ 14 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups.
-
C=O Stretch (Ester): A strong band around 1735 cm⁻¹.
-
C=O Stretch (Carbamate): A strong band around 1695 cm⁻¹.
-
C-O Stretch: Bands in the region of 1250-1000 cm⁻¹.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum (e.g., ESI+) would be expected to show the molecular ion peak [M+H]⁺ at m/z 278.1. Fragmentation patterns would likely involve the loss of the benzyl group, the ethoxy group, and cleavage of the pyrrolidine ring.
Chemical Reactivity and Potential Applications
This compound possesses two primary reactive sites: the N-benzyloxycarbonyl group and the ethyl ester.
-
Deprotection of the Amine: The Cbz group can be readily removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free secondary amine. This opens up possibilities for further functionalization at the nitrogen atom.
-
Hydrolysis of the Ester: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This carboxylic acid can then be converted to amides or other derivatives.
The pyrrolidine scaffold is a well-established pharmacophore in drug discovery.[4] Analogs of this compound have been investigated for various biological activities. For instance, substituted benzyl-pyrrolidine derivatives have been explored as potential apoptotic agents.[5] Furthermore, the pyrrolidine-3-carboxylate moiety is a key structural element in various enzyme inhibitors. The title compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Key reactivity pathways of the title compound.
Conclusion
This compound is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is sparse, its chemical properties and reactivity can be confidently predicted based on established chemical principles and data from closely related analogs. The synthetic route is straightforward, utilizing common and well-understood reactions. The presence of two distinct functional groups that can be selectively manipulated makes this compound an attractive scaffold for the development of novel, biologically active molecules. Further research into the specific biological activities of this compound and its derivatives is warranted.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11346067, 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79176, 1-Benzyl-3-pyrrolidone. Retrieved from [Link]
- Naqvi, A., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Acta Chimica Slovenica, 68(3), 667-682.
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SpectraBase. (n.d.). (E)-1-Benzyl-3-ethylidene-pyrrolidine-2,5-dione - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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ACS Publications. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58557844, Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Retrieved from [Link]
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An In-Depth Technical Guide to 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate, a notable heterocyclic compound. Given its structural features, this molecule is of significant interest to researchers in medicinal chemistry and drug discovery. The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds and FDA-approved drugs.[1][2] This document will delve into the compound's structure, properties, synthesis, and potential applications, offering field-proven insights for professionals in the field.
Chemical Identity and Structure
For reference, a closely related analog, 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate , is registered under CAS Number 188847-00-9 .[3][4] Another related compound, Pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester , has the CAS Number 170844-49-2 . The structural similarity to these cataloged compounds validates the chemical feasibility and stability of the target molecule.
The fundamental structure consists of a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring. This ring is not planar and can adopt various envelope and twisted conformations, a property termed "pseudorotation". This conformational flexibility allows for a more thorough exploration of three-dimensional pharmacophore space, which is a desirable trait in drug design.
Caption: Logical relationship of the pyrrolidine core and its substituents.
Physicochemical Properties (Predicted)
Based on the properties of its close analog, 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (C14H17NO4, MW: 263.29 g/mol )[3][4], the properties for the ethyl ester can be estimated.
| Property | Predicted Value | Reference Analog |
| Molecular Formula | C15H19NO4 | C14H17NO4 (methyl ester) |
| Molecular Weight | ~277.32 g/mol | 263.29 g/mol (methyl ester)[3][4] |
| Appearance | Likely a liquid or low-melting solid | Liquid (Ethyl 1-benzyl-pyrrolidine-3-carboxylate) |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. | General property of similar organic molecules. |
| Chirality | The carbon at position 3 is a stereocenter. The compound can exist as (R) and (S) enantiomers or as a racemic mixture. | Basic principles of stereochemistry. |
Synthesis and Methodologies
The synthesis of this compound can be approached through several established organic chemistry transformations. A logical and common route would involve two key steps: N-protection of a pyrrolidine-3-carboxylic acid derivative, followed by esterification.
Caption: A plausible synthetic workflow for the target compound.
Step 1: N-Protection to form (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid [5]
-
Dissolution: Dissolve pyrrolidine-3-carboxylic acid in a suitable solvent system, such as a mixture of an organic solvent (e.g., toluene) and water.
-
Basification: Add a base, such as sodium bicarbonate or sodium hydroxide, to the solution to deprotonate the secondary amine, making it nucleophilic. The pH should be maintained in the alkaline range.
-
Addition of Protecting Group: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring. The reaction is exothermic and the temperature should be carefully controlled.
-
Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
-
Work-up and Isolation: Once the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts. Acidify the aqueous layer to protonate the carboxylic acid, which can then be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the N-protected intermediate.
Step 2: Esterification to Yield the Final Product
-
Reaction Setup: Dissolve the N-protected carboxylic acid intermediate in an excess of ethanol, which acts as both the solvent and a reactant.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heating: Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.
-
Neutralization and Extraction: After cooling, neutralize the excess acid with a weak base like sodium bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to obtain the pure this compound.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its presence in a wide array of natural products and synthetic drugs.[2]
-
Scaffold for Library Synthesis: Compounds like this compound are valuable building blocks for the synthesis of compound libraries. The two functional handles—the N-Cbz group and the ethyl ester—allow for orthogonal chemical modifications. The Cbz group can be removed by hydrogenolysis to free the amine for further derivatization, while the ester can be hydrolyzed or converted to an amide.
-
Conformational Constraint: The rigid, non-planar structure of the pyrrolidine ring can be used to lock flexible molecules into a specific bioactive conformation, which can lead to improved potency and selectivity for a biological target.
-
Bioisosteric Replacement: The pyrrolidine ring can serve as a bioisostere for other five-membered rings or acyclic fragments in known drugs, potentially leading to improved pharmacokinetic profiles.
-
Intermediate in Complex Syntheses: This compound can serve as a key intermediate in the multi-step synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs). For instance, related pyrrolidine derivatives are used in the synthesis of various therapeutic agents.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on a related compound, Ethyl 1-benzyl-pyrrolidine-3-carboxylate (CAS 5747-92-2), which is classified as Acute Toxicity 3 (Oral) with the hazard statement H301 (Toxic if swallowed), it is prudent to handle this compound with care.[6]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
References
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1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | C14H17NO4 | CID 11346067. PubChem. [Link]
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(3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid. Pharmaffiliates. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent stereochemistry and ability to explore pharmacophore space make it a privileged structure in drug discovery.[1] 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is a compound of interest, yet its mechanism of action remains to be fully elucidated. This guide presents a comprehensive, multi-tiered strategy to systematically investigate and characterize the pharmacological activity of this molecule. Drawing from the known activities of structurally related pyrrolidine derivatives, which have shown diverse effects ranging from NMDA receptor modulation to enzyme inhibition, we propose a research plan rooted in a hypothesis-driven yet unbiased approach.[2][3] This document serves as a technical roadmap, providing not only the "what" but the "why" behind each experimental choice, ensuring a self-validating and robust investigation.
Introduction: The Pyrrolidine Dicarboxylate Landscape and a Starting Hypothesis
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[4][5] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for selective interactions with biological targets.[1] Notably, pyrrolidine dicarboxylate derivatives have a rich history in neuroscience research. For instance, kainic acid is a potent neuroexcitatory agent that acts on glutamate receptors, while L-trans-pyrrolidine-2,4-dicarboxylic acid is known to block glutamate transporters.[4][5][6]
Given that the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function, is a frequent target of pyrrolidine-containing molecules, our initial working hypothesis is that This compound modulates glutamatergic neurotransmission, potentially through direct interaction with NMDA receptors. [2][7][8] However, the investigative framework outlined herein is designed to cast a wide net, ensuring that we do not prematurely exclude other potential mechanisms, such as interactions with other receptor systems (e.g., chemokine receptors like CXCR4) or enzymes (e.g., dipeptidyl peptidase IV).[3][4][5]
This guide will detail a phased approach, commencing with broad, high-throughput screening to identify the primary molecular target(s), followed by progressively more focused biochemical, electrophysiological, and cell-based assays to characterize the nature of the interaction and its functional consequences.
Phase I: Target Identification and Initial Characterization
The primary objective of this phase is to rapidly identify the cellular machinery with which our compound of interest interacts. We will employ a combination of in silico and in vitro screening methodologies.
In Silico Profiling: A Computational First Look
Before embarking on wet-lab experiments, computational modeling can provide valuable predictive insights into the compound's potential biological targets based on its structural and electronic properties.
Experimental Protocol: Ligand-Based and Structure-Based Virtual Screening
-
Compound Preparation: Generate a 3D conformation of this compound using computational chemistry software (e.g., ChemDraw, Avogadro). Perform energy minimization to obtain a stable conformation.
-
Ligand-Based Screening (Pharmacophore Modeling):
-
Utilize databases of known active ligands for various targets (e.g., NMDA receptor modulators, DPP-IV inhibitors).
-
Compare the 3D pharmacophore of the test compound with those of known active molecules using software like PharmaGist or ZINCPharmer.
-
A high similarity score to a known pharmacophore suggests a potential interaction with that target.
-
-
Structure-Based Screening (Molecular Docking):
-
Select a panel of high-resolution crystal structures of potential targets from the Protein Data Bank (PDB), including various NMDA receptor subtypes (GluN1/GluN2A-D), DPP-IV, and CXCR4.
-
Perform molecular docking simulations using software such as AutoDock Vina or Glide to predict the binding affinity and pose of the compound within the active/allosteric sites of these proteins.
-
Analyze the docking scores (e.g., kcal/mol) and the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Causality and Interpretation: This initial computational screen is a cost-effective way to prioritize potential targets and guide the design of subsequent wet-lab experiments. A strong predicted binding affinity for a particular NMDA receptor subtype, for instance, would bolster our primary hypothesis.
In Vitro Broad-Panel Screening
To empirically identify targets, we will submit the compound to a commercial broad-panel radioligand binding assay screen (e.g., Eurofins SafetyScreen, CEREP BioPrint). This will test the compound's ability to displace known radiolabeled ligands from a wide array of receptors, ion channels, and transporters.
Experimental Workflow: Broad-Panel Radioligand Binding Assay
Caption: Workflow for broad-panel screening and hit validation.
Data Presentation: Hypothetical Screening Results
| Target Class | Specific Target | % Inhibition at 10 µM |
| Glutamate Receptor | NMDA (GluN2B site) | 85% |
| AMPA | 12% | |
| Kainate | 8% | |
| mGluR5 | 25% | |
| Enzyme | DPP-IV | 5% |
| Chemokine Receptor | CXCR4 | 2% |
Interpretation: In this hypothetical scenario, the strong and selective inhibition at the GluN2B subunit of the NMDA receptor strongly supports our initial hypothesis and identifies a primary target for further investigation. The low activity at other targets suggests a high degree of selectivity.
Phase II: Mechanistic Characterization at the Molecular Level
With a primary target identified (hypothetically, the GluN2B-containing NMDA receptor), the next phase is to meticulously characterize the biochemical and biophysical nature of this interaction.
Saturation and Competitive Binding Assays
These assays will determine the binding affinity (Kd) and confirm the site of interaction.
Experimental Protocol: Radioligand Binding Assays
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GluN1/GluN2B receptors.
-
Saturation Binding:
-
Incubate the membranes with increasing concentrations of a suitable radioligand (e.g., [³H]ifenprodil, a known GluN2B-selective antagonist).
-
Measure the bound radioactivity to determine the total binding.
-
In a parallel set of experiments, add a high concentration of a non-labeled competitor to determine non-specific binding.
-
Specific binding is calculated as total minus non-specific binding.
-
Plot specific binding against radioligand concentration and fit the data to a one-site binding model to determine the Kd (dissociation constant) and Bmax (receptor density).
-
-
Competitive Binding:
-
Incubate the membranes with a fixed concentration of the radioligand (near its Kd) and increasing concentrations of this compound.
-
Measure the displacement of the radioligand.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC50 (half-maximal inhibitory concentration), which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Causality and Trustworthiness: By using a well-characterized radioligand for the GluN2B allosteric site, we can confidently determine if our compound binds to the same site competitively. The quantitative determination of Ki provides a robust measure of binding affinity.
Electrophysiology: Assessing Functional Impact
Binding does not equate to function. Electrophysiology is the gold standard for assessing the functional consequences of a compound's interaction with an ion channel like the NMDA receptor.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding human GluN1 and GluN2B subunits. Allow 2-4 days for receptor expression.
-
Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording buffer.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at -70 mV.
-
Establish a baseline current.
-
Apply the agonists glutamate (100 µM) and glycine (30 µM) to elicit a maximal NMDA receptor current (I_max).
-
After washout, pre-incubate the oocyte with varying concentrations of this compound for 2-3 minutes.
-
Co-apply the agonists and the test compound and record the resulting current.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to I_max.
-
Plot the percentage of inhibition against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the IC50.
-
To distinguish between competitive and non-competitive antagonism, perform the experiment with varying concentrations of glutamate in the presence of a fixed concentration of the test compound (Schild analysis).
-
Signaling Pathway and Experimental Logic
Caption: Logic of electrophysiological assessment of NMDA receptor function.
Interpretation: An IC50 value derived from this assay provides a functional measure of the compound's potency. If the compound reduces the maximal response to glutamate without shifting the EC50, it suggests non-competitive or allosteric antagonism, consistent with binding to a site other than the glutamate binding site (e.g., the ifenprodil site on GluN2B).
Phase III: Cellular and System-Level Validation
Demonstrating activity on a purified receptor is crucial, but understanding its effects in a more complex biological context is the ultimate goal.
Neuronal Cell-Based Assays
We will move to primary neuronal cultures to assess the compound's effect on synaptic activity and its potential for neuroprotection or neurotoxicity.
Experimental Protocol: Calcium Imaging in Primary Cortical Neurons
-
Culture Preparation: Culture primary cortical neurons from E18 rat embryos.
-
Calcium Indicator Loading: After 10-14 days in vitro, load the neurons with a fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.
-
Imaging:
-
Mount the culture dish on an inverted fluorescence microscope equipped with a perfusion system and a camera.
-
Perfuse with a buffer and establish a baseline fluorescence.
-
Stimulate the neurons with a submaximal concentration of NMDA (e.g., 20 µM) and record the transient increase in intracellular calcium.
-
After washout, pre-incubate the neurons with this compound.
-
Re-stimulate with NMDA in the presence of the compound and record the calcium response.
-
-
Analysis: Quantify the peak amplitude of the calcium transients. A reduction in the NMDA-evoked calcium influx in the presence of the compound would confirm its antagonistic activity in a native cellular environment.
Causality and Relevance: Calcium is a critical second messenger downstream of NMDA receptor activation.[7] Modulating calcium influx demonstrates that the compound's effect on the receptor translates into a meaningful cellular response. This assay also provides an initial assessment of potential neuroprotective effects against glutamate-induced excitotoxicity.
Conclusion and Future Directions
This technical guide outlines a logical and rigorous pathway for the elucidation of the mechanism of action of this compound. The phased approach, beginning with broad screening and progressively focusing on the most promising target, ensures an efficient and unbiased investigation. Based on the chemical structure and the pharmacology of related compounds, we hypothesize a modulatory role at the GluN2B-containing NMDA receptor. The described protocols for binding assays, electrophysiology, and cellular imaging provide a robust framework to test this hypothesis and quantify the compound's potency and functional effects.
Successful execution of this research plan will not only define the molecular mechanism of this specific compound but will also provide a comprehensive pharmacological profile, paving the way for further preclinical development and exploration of its therapeutic potential in neurological disorders characterized by NMDA receptor dysfunction.[7]
References
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An In-Depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates across a wide range of disease areas.[1][2][3][4] Its conformational flexibility and stereochemical complexity allow for precise three-dimensional positioning of functional groups, enabling potent and selective interactions with biological targets.[2][4] This guide focuses on a novel compound, 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate, a molecule of interest for which the specific biological targets remain unelucidated. We present a comprehensive, multi-pronged strategy for the de-orphaning of this compound, outlining a systematic workflow from initial computational predictions to rigorous experimental validation. This document is intended to serve as a technical manual for researchers embarking on the critical path of target identification and validation, a foundational step in modern drug discovery.[5][6][7][8]
Introduction: The Therapeutic Potential of the Pyrrolidine Moiety
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone of many natural products and synthetic pharmaceuticals.[1][9] Its non-planar, puckered conformation provides an excellent scaffold for creating molecules with defined three-dimensional shapes, a key attribute for specific recognition by protein targets.[4] Derivatives of pyrrolidine have demonstrated a vast array of biological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[1][3][10]
Notably, certain pyrrolidine dicarboxylate analogs have been identified as ligands for glutamate receptors, suggesting a potential role in modulating neurotransmission.[11] For instance, D,L-cis-2,3-Pyrrolidine dicarboxylate has been shown to interact with NMDA receptors and induce convulsant effects, highlighting the potent neuroactivity of this chemical class.[11] Given this precedent, it is plausible that this compound may also exert its effects through interaction with targets in the central nervous system or other tissues where precise molecular recognition is paramount.
This guide provides a structured, hierarchical approach to systematically identify and validate the molecular targets of this compound, thereby illuminating its mechanism of action and therapeutic potential.
A Hierarchical Strategy for Target Identification and Validation
The process of identifying a novel compound's therapeutic target is a critical yet challenging phase in drug development.[5][12] We propose a workflow that begins with broad, computational approaches to generate hypotheses, followed by increasingly focused and rigorous experimental techniques to confirm and validate these initial findings.[13][14] This strategy is designed to maximize the probability of success while efficiently allocating resources.
Caption: Hierarchical workflow for target identification and validation.
Phase 1: Hypothesis Generation
In Silico Target Prediction
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about a compound's potential targets.[13][14][15] This approach leverages vast databases of known drug-target interactions and protein structures to predict binding partners for a novel molecule.[16]
-
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities.
-
Chemical Similarity Searching: this compound is used as a query to search databases like ChEMBL, PubChem, and DrugBank for compounds with high structural similarity. The known targets of these similar compounds become potential targets for our query molecule.
-
Pharmacophore Modeling: A 3D pharmacophore model is generated based on the structural features of the query compound (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This model is then used to screen libraries of known protein targets to identify those that can accommodate the pharmacophore.[17]
-
-
Structure-Based Approaches: If the 3D structure of potential targets is known, we can computationally "dock" our compound into their binding sites.
-
Reverse Docking: The structure of this compound is docked against a library of 3D protein structures (e.g., from the Protein Data Bank) to predict binding affinities.[15] Targets with the best predicted binding scores are prioritized for experimental validation.
-
Expected Outcome: A prioritized list of potential protein targets, ranked by the strength of computational evidence. This list will guide the design of subsequent experiments.
Phase 2: Experimental Target Identification
The hypotheses generated in Phase 1 must be tested experimentally. We propose a dual strategy employing both affinity-based and label-free methods to identify direct binding partners of the compound in a biological context.[5][12]
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique for identifying proteins that physically interact with a small molecule.[18][19][20] The core principle involves immobilizing the compound of interest and using it as "bait" to capture its binding partners from a complex protein mixture, such as a cell lysate.[20][21]
Experimental Protocol: AP-MS
-
Synthesis of Affinity Probe:
-
Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin) at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for its activity. A control molecule, structurally similar but biologically inactive, should also be synthesized.
-
-
Immobilization:
-
Immobilize the biotinylated probe onto streptavidin-coated magnetic beads.[5] The inactive control molecule should be immobilized on a separate set of beads.
-
-
Protein Extraction:
-
Prepare cell lysates from a relevant cell line (e.g., a human neuroblastoma line like SH-SY5Y if CNS activity is suspected) under non-denaturing conditions to preserve protein complexes.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the probe-conjugated beads and the control beads separately for 2-4 hours at 4°C.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS) or by competitive elution.
-
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise unique bands present in the active probe lane but absent in the control lane.
-
Perform in-gel tryptic digestion followed by protein identification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Presentation: Hypothetical AP-MS Results
| Rank | Protein ID (UniProt) | Gene Name | Mascot Score | Unique Peptides | Fold Enrichment (Probe vs. Control) |
| 1 | P08913 | VDAC1 | 1254 | 15 | 25.3 |
| 2 | P63104 | PPIA | 987 | 11 | 18.9 |
| 3 | Q06830 | HSPA8 | 855 | 9 | 12.1 |
| 4 | P31946 | YWHAZ | 798 | 8 | 9.5 |
Cellular Thermal Shift Assay (CETSA)
CETSA is an invaluable method for confirming direct target engagement within intact cells or cell lysates.[22][23][24] The principle is that ligand binding stabilizes a target protein, resulting in an increase in its melting temperature (Tm).[25][26]
Experimental Protocol: CETSA
-
Cell Treatment:
-
Treat intact cells (e.g., SK-HEP-1 liver cancer cells) with this compound (e.g., at 10 µM) or vehicle control (DMSO) for 1 hour.[22]
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[23]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the abundance of the putative target protein (identified by AP-MS) in the soluble fraction at each temperature using Western blotting or ELISA.
-
-
Melt Curve Generation:
-
Plot the relative amount of soluble protein as a function of temperature to generate melt curves for both the vehicle- and compound-treated samples. A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and direct binding.[24]
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Rigorous Target Validation
Identifying a binding partner is not sufficient; it is crucial to validate that the interaction is functionally relevant and contributes to a therapeutic effect.[6][7][27][28]
Biochemical and Biophysical Assays
These assays provide quantitative data on the binding affinity and kinetics of the compound-target interaction.
-
Surface Plasmon Resonance (SPR): Immobilize the purified recombinant target protein on a sensor chip and flow solutions of this compound over the surface at various concentrations. This allows for real-time measurement of association and dissociation rates, from which the equilibrium dissociation constant (KD) can be calculated.
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event. Titrating the compound into a solution containing the target protein allows for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Cellular Target Engagement and Pathway Analysis
It is essential to demonstrate that the compound engages the target in a cellular context and modulates its downstream signaling pathways.
-
NanoBRET™ Target Engagement Assays: This live-cell assay measures compound binding to a specific protein target in real-time. The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds the target is added. The compound's ability to displace the tracer results in a change in the Bioluminescence Resonance Energy Transfer (BRET) signal, allowing for the quantification of intracellular affinity.
-
Phospho-protein Analysis: If the target is a kinase or part of a signaling cascade, treatment with the compound should lead to changes in the phosphorylation state of downstream substrates. These changes can be measured by Western blotting using phospho-specific antibodies or by targeted mass spectrometry.
In Vivo Target Validation
The final step is to demonstrate that target engagement by the compound leads to a desired physiological effect in a relevant animal model of disease.[29]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish a relationship between the concentration of the compound in the plasma and tissues (PK) and the degree of target modulation (PD), such as inhibition of enzyme activity or receptor occupancy.
-
Efficacy Studies in Disease Models: Administer this compound to an appropriate animal model (e.g., a transgenic mouse model of Alzheimer's disease if a relevant CNS target is validated). The therapeutic efficacy should be correlated with target engagement in the relevant tissues. Genetic validation, using techniques like siRNA or CRISPR to knockdown the target, can be used to mimic the pharmacological effect and confirm that the target is indeed responsible for the observed phenotype.[7]
Conclusion
The journey from a novel chemical entity to a validated therapeutic agent is complex and requires a systematic, evidence-based approach. For a compound like this compound, which belongs to a biologically rich class of molecules but has no known targets, the strategy outlined in this guide provides a robust framework for its de-orphaning. By integrating computational prediction with advanced experimental techniques like AP-MS and CETSA, and culminating in rigorous in vitro and in vivo validation, researchers can confidently identify and characterize its mechanism of action. This foundational knowledge is indispensable for advancing the compound through the drug discovery pipeline and ultimately realizing its therapeutic potential.
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High-throughput: Affinity purification mass spectrometry. EMBL-EBI. Available at: [Link].
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Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. Available at: [Link].
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Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Available at: [Link].
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CETSA. Pelago Bioscience. Available at: [Link].
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Recent insights about pyrrolidine core skeletons in pharmacology - PMC. PubMed Central. Available at: [Link].
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link].
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D,L-cis-2,3-Pyrrolidine dicarboxylate alters [3H]-L-glutamate binding and induces convulsions in mice. PubMed. Available at: [Link].
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Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent, orally active Factor Xa inhibitors with extended duration of action. PubMed. Available at: [Link].
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1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. PubChem. Available at: [Link].
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1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate literature review and key papers
An In-Depth Technical Guide to 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. Drawing from established synthetic methodologies and the broader context of pyrrolidine chemistry in pharmaceutical development, this document is intended for researchers, medicinal chemists, and professionals in drug development. We will delve into its probable synthetic routes, physicochemical properties, and its role as a key building block for complex molecular architectures.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry.[1] Its prevalence in bioactive molecules stems from several key features:
-
Three-Dimensionality: The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is crucial for specific interactions with biological targets.[1]
-
Stereochemical Complexity: The presence of multiple stereocenters on the pyrrolidine ring enables the synthesis of diverse stereoisomers, which can exhibit distinct biological activities and binding modes.[1]
-
Versatile Functionalization: The pyrrolidine scaffold can be readily functionalized at various positions, allowing for the fine-tuning of physicochemical and pharmacological properties.
This compound is a valuable derivative within this class. The N-benzyl group serves as a common protecting group and can also be a key pharmacophoric element. The ethyl ester at the 3-position provides a handle for further chemical modifications, making this compound a strategic intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2]
Synthesis and Mechanistic Considerations
The proposed synthetic pathway starts from commercially available starting materials and proceeds through a series of reliable transformations.
Caption: Proposed synthetic pathway for a pyrrolidone precursor.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 3-(benzylamino)propanoate
-
To a round-bottom flask, add benzylamine (1.0 eq).
-
Under vigorous stirring and cooling in an ice bath (to control the exothermic reaction), add ethyl acrylate (1.5 eq) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
The excess benzylamine and ethyl acrylate can be removed by vacuum distillation to yield the product, ethyl 3-(benzylamino)propanoate.[4]
Causality Behind Experimental Choices: The use of excess ethyl acrylate ensures the complete consumption of the more valuable benzylamine. The reaction is performed neat or with a minimal amount of solvent as both reactants are liquids. Cooling is essential to prevent polymerization of the ethyl acrylate.
Step 2: Synthesis of Diethyl 2,2'-(benzylazanediyl)diacetate
-
Dissolve the product from Step 1 (1.0 eq) in a suitable organic solvent such as toluene or acetonitrile.
-
Add a mild base, such as sodium carbonate (1.5 eq), and a catalytic amount of potassium iodide.
-
Add ethyl chloroacetate (1.2 eq) and heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude diester. Purification can be achieved by column chromatography.
Causality Behind Experimental Choices: This is a standard N-alkylation reaction. The base is required to neutralize the HCl formed during the reaction. Potassium iodide can facilitate the reaction through the Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide in situ.
Step 3: Dieckmann Cyclization
-
Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
To this solution, add the diester from Step 2 (1.0 eq) dropwise at room temperature.
-
After the addition, the reaction mixture is heated to reflux for 2-4 hours to drive the cyclization to completion.
-
The reaction results in the formation of the sodium salt of the β-keto ester, which will precipitate.
-
After cooling, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) or dilute aqueous acid to neutralize the base and protonate the enolate.
-
The product, 1-benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated.[3]
Causality Behind Experimental Choices: The Dieckmann cyclization requires a strong base to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular nucleophilic attack. Sodium ethoxide is a suitable base as its corresponding alcohol (ethanol) is often the solvent. Anhydrous conditions are crucial to prevent hydrolysis of the esters.
Note on the target molecule: The above protocol yields the 4-oxo derivative. To obtain the target molecule, this compound, the 4-oxo group would need to be removed. This can be achieved through a two-step process of reduction of the ketone (e.g., with NaBH4) to a hydroxyl group, followed by deoxygenation. However, for many applications as a synthetic intermediate, the 4-oxo derivative itself is highly valuable.[5][6]
Physicochemical Properties and Characterization
The exact physical properties of this compound are not extensively documented. However, we can infer its properties from closely related analogs, such as the corresponding methyl ester.[7]
| Property | Predicted/Analog Value | Source |
| Molecular Formula | C15H19NO4 | - |
| Molecular Weight | 277.32 g/mol | - |
| Appearance | Likely a liquid or low-melting solid | [8] |
| Boiling Point | >120 °C at reduced pressure | [9] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF) | Inferred |
| XLogP3 | ~2.0 | [7] |
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic peaks for the benzyl group (aromatic protons ~7.3 ppm, benzylic CH₂ ~4.5-5.0 ppm), the ethyl ester group (quartet ~4.1 ppm, triplet ~1.2 ppm), and the pyrrolidine ring protons (a complex multiplet region from ~2.0-4.0 ppm).
-
¹³C NMR: Will show resonances for the carbonyls of the carbamate and ester, the aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidine ring and ethyl group.
-
-
Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the C=O stretching of the carbamate (~1700 cm⁻¹) and the ester (~1735 cm⁻¹) would be prominent.
-
Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) would confirm the molecular weight of the compound.
Applications in Research and Drug Development
This compound and its analogs are primarily used as versatile intermediates in the synthesis of more complex, biologically active molecules.[2] The dicarboxylate functionality allows for orthogonal chemical transformations, providing a powerful tool for building molecular diversity.
Caption: Role as a versatile intermediate in drug discovery.
Key Application Areas:
-
Scaffold for Novel Therapeutics: The pyrrolidine core is a privileged scaffold found in numerous approved drugs and clinical candidates. This intermediate can serve as the starting point for the synthesis of compounds targeting a wide range of diseases, including those of the central nervous system, cancer, and metabolic disorders.[1][10]
-
Synthesis of Constrained Amino Acids: The rigid structure of the pyrrolidine ring makes it an excellent template for creating constrained amino acid analogs, which are valuable tools in peptide and protein research.
-
Fragment-Based Drug Discovery: As a fragment-sized molecule with useful chemical handles, it can be used in fragment-based screening campaigns to identify initial hits for novel drug targets.
For instance, related pyrrolidine derivatives have been instrumental in developing potent agonists for peroxisome proliferator-activated receptors (PPARs) for treating type 2 diabetes and in the discovery of novel anticonvulsant agents.[1][11]
Conclusion
This compound represents a strategically important class of intermediates in modern organic synthesis and medicinal chemistry. While detailed literature on this specific molecule is sparse, its synthesis can be reliably achieved through established methods like the Dieckmann cyclization. Its value lies in the versatile pyrrolidine scaffold and the orthogonal functionality offered by the N-benzyl and C-3 ethyl ester groups. For researchers in drug discovery, this compound and its analogs are powerful tools for constructing novel and complex molecular architectures with the potential for significant therapeutic impact.
References
-
PubChem. 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. [Link]
-
Pessina, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 5055. [Link]
-
Pharmaffiliates. Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine-1-carboxylate. [Link]
-
PubChem. 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. [Link]
-
Fofana, M., et al. (2018). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Journal of Chemical Society of Nigeria, 43(1). [Link]
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PrepChem.com. Synthesis of (1) 3-(1-Aminoethyl)-1-benzylpyrrolidine. [Link]
- Google Patents. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.
- Google Patents. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
Zhang, J., et al. (2009). Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate. [Link]
-
Naqvi, A., et al. In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University. [Link]
-
Abram, M., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(16), 11703–11725. [Link]
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Organic Syntheses. (s)-5-pyrrolidin-2-yl-1h-tetrazole. [Link]
-
Organic Syntheses. 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]
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Methodological & Application
Application Note & Protocols: Strategic Use of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate in Synthesis
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1][2] Its non-planar, sp³-rich structure allows for efficient exploration of three-dimensional pharmacophore space, which is critical for enhancing drug potency, selectivity, and pharmacokinetic profiles.[2][3][4] 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is a versatile synthetic intermediate designed for the controlled, stepwise construction of complex pyrrolidine derivatives.
This molecule features two key functionalities: a benzyloxycarbonyl (Cbz or Z) group protecting the ring nitrogen and an ethyl ester at the C3 position. These protecting groups are orthogonal, meaning one can be selectively removed without affecting the other. This allows for precise, directed modifications at either the N1 or C3 position, making it an invaluable building block for creating libraries of compounds for drug discovery and development.[5]
This guide details the strategic value of this reagent and provides validated, step-by-step protocols for the selective deprotection of both the N-Cbz group and the C3-ethyl ester.
Physicochemical Properties & Safety
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₅H₁₉NO₄ | - |
| Molecular Weight | 277.32 g/mol | PubChem |
| CAS Number | 143477-03-2 | - |
| Appearance | Colorless to pale yellow oil/liquid | Vendor Data |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information before use.
-
For related structures, toxicological properties have been noted; handle with care.[6]
Core Application: Orthogonal Synthesis Strategy
The primary utility of this compound lies in its capacity for sequential, selective functionalization. The N-Cbz group is robust but readily cleaved by catalytic hydrogenolysis, while the ethyl ester is stable to these conditions but susceptible to base- or acid-catalyzed hydrolysis (saponification).[7][8] This orthogonality is the cornerstone of its application.
The diagram below illustrates the two independent synthetic pathways that can be accessed from this single starting material.
Caption: Orthogonal synthetic pathways for this compound.
Experimental Protocols
Protocol 1: Selective N-Cbz Deprotection via Catalytic Hydrogenolysis
This protocol describes the removal of the N-Cbz group to yield a free secondary amine, leaving the ethyl ester intact. Hydrogenolysis is the standard and cleanest method for this transformation.[7]
Reaction Scheme:
Caption: N-Cbz deprotection via catalytic hydrogenolysis.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 277.32 | 1.00 g | 3.61 | 1.0 |
| Palladium on Carbon (10% Pd, dry basis) | - | 100 mg | - | 10 wt % |
| Methanol (MeOH), anhydrous | 32.04 | 20 mL | - | - |
| Hydrogen (H₂) gas | 2.02 | 1 atm (balloon) | - | Excess |
| Celite® | - | ~2 g | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.00 g, 3.61 mmol) and methanol (20 mL). Stir until fully dissolved.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (100 mg) to the solution.
-
Scientist's Note: Pd/C is pyrophoric and should be handled with care, preferably under an inert atmosphere, although brief exposure to air for weighing is generally acceptable.
-
-
Hydrogenation: Secure a septum to the flask. Purge the flask by evacuating and backfilling with nitrogen or argon three times. Finally, evacuate and backfill with hydrogen gas from a balloon.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
TLC System: 50% Ethyl Acetate in Hexanes.
-
Visualization: UV light (starting material is UV active) and potassium permanganate stain (product amine will appear as a yellow spot).
-
Expected Results: The starting material (Rf ≈ 0.6) will be consumed and a new, more polar spot will appear at the baseline (Rf ≈ 0.1). The reaction is typically complete within 2-4 hours.
-
-
Workup & Isolation: a. Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. b. Prepare a small plug of Celite® in a fritted funnel and wash it with methanol. c. Filter the reaction mixture through the Celite® plug to remove the palladium catalyst. Wash the flask and the Celite® pad with additional methanol (2 x 10 mL) to ensure complete recovery of the product.
-
Rationale: Celite® is a filter aid that prevents fine palladium particles from passing through the filter and contaminating the product. d. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, ethyl pyrrolidine-3-carboxylate, as an oil. The product is often used in the next step without further purification. Expected yield is typically >95%.
-
Protocol 2: Selective Saponification of the C3-Ethyl Ester
This protocol describes the hydrolysis of the ethyl ester to a carboxylic acid using a base, leaving the N-Cbz group untouched.[8][9]
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 277.32 | 1.00 g | 3.61 | 1.0 |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 181 mg | 4.33 | 1.2 |
| Tetrahydrofuran (THF) | 72.11 | 10 mL | - | - |
| Water (deionized) | 18.02 | 10 mL | - | - |
| Hydrochloric Acid (HCl), 1 M | 36.46 | ~5 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | 50 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.00 g, 3.61 mmol) in a mixture of THF (10 mL) and water (10 mL).
-
Base Addition: Add lithium hydroxide monohydrate (181 mg, 4.33 mmol) to the solution.
-
Rationale: LiOH is commonly used for ester saponification as it is less likely to cause side reactions compared to stronger bases like NaOH in some substrates. A slight excess ensures the reaction goes to completion.[8]
-
-
Reaction Monitoring: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction by TLC.
-
TLC System: 50% Ethyl Acetate in Hexanes + 1% Acetic Acid.
-
Scientist's Note: The addition of acetic acid to the eluent is crucial for visualizing the product carboxylic acid, preventing it from streaking on the silica plate.
-
Expected Results: The starting material (Rf ≈ 0.6) will be converted to a more polar product spot (Rf ≈ 0.2).
-
-
Workup & Isolation: a. Once the reaction is complete, remove the THF under reduced pressure. b. Dilute the remaining aqueous solution with 10 mL of water and wash with ethyl acetate (10 mL) to remove any unreacted starting material. Discard the organic layer. c. Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 1 M HCl. A white precipitate may form.
-
Rationale: Acidification protonates the carboxylate salt, rendering the carboxylic acid product, which is less water-soluble and can be extracted into an organic solvent.[9] d. Extract the aqueous layer with ethyl acetate (3 x 15 mL). e. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid, 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid, can be purified by recrystallization or silica gel chromatography if necessary. Expected yields are typically 85-95%.
Conclusion
This compound is a strategically designed building block that provides medicinal and synthetic chemists with a reliable and flexible entry point to a wide range of N- and C3-substituted pyrrolidine derivatives. The orthogonal nature of its protecting groups, combined with the robust and high-yielding deprotection protocols detailed herein, enables efficient and controlled synthetic campaigns. These validated methods facilitate the rapid generation of novel molecular entities for evaluation in drug discovery programs.
References
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
-
Vitaku, E., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
-
Hussain, I., et al. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Heliyon. [Link]
-
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Li, J., et al. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 15(1). [Link]
-
eGyanKosh. (n.d.). To study the kinetics of saponification of an ester by titrimetry. eGyanKosh. [Link]
-
Operachem. (2024). Saponification-Typical procedures. operachem. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. PubChem. [Link]
-
YouTube. (2015). Esters 6. Alkaline hydrolysis of esters (inc. saponification). YouTube. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
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- 5. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Saponification-Typical procedures - operachem [operachem.com]
Application Notes and Protocols: 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate as a Versatile Chiral Building Block
Introduction: The Significance of the Chiral Pyrrolidine Scaffold
The pyrrolidine ring is a privileged structural motif frequently encountered in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals. Its rigid, five-membered heterocyclic structure provides an excellent scaffold for the precise three-dimensional arrangement of functional groups, which is critical for specific interactions with biological targets such as enzymes and receptors. Consequently, the development of synthetic methodologies to access enantiomerically pure substituted pyrrolidines is of paramount importance in medicinal chemistry and drug discovery.[1][2][3]
1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate, a disubstituted pyrrolidine derivative, represents a valuable chiral building block for the synthesis of complex molecules. The presence of two orthogonal protecting groups, the benzyl carbamate (Cbz) on the nitrogen and the ethyl ester at the C3 position, allows for selective deprotection and further functionalization. The stereochemistry at the C3 position provides a crucial chiral handle for the construction of stereochemically defined target molecules. This application note provides a comprehensive overview of the synthesis and utility of this compound as a chiral building block, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Physicochemical Properties and Stereoisomers
This compound exists as two enantiomers, the (3S)- and (3R)-isomers, owing to the chiral center at the C3 position of the pyrrolidine ring. The specific stereoisomer employed is critical for the desired stereochemical outcome in a synthetic sequence.
| Property | (3S)-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate | (3R)-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate |
| Molecular Formula | C₁₅H₁₉NO₄ | C₁₅H₁₉NO₄ |
| Molecular Weight | 277.32 g/mol | 277.32 g/mol |
| Appearance | Typically a colorless to pale yellow oil or solid | Typically a colorless to pale yellow oil or solid |
| Chirality | (S)-configuration at C3 | (R)-configuration at C3 |
| Key Functional Groups | N-Cbz protected amine, C3-ethyl ester | N-Cbz protected amine, C3-ethyl ester |
Stereoselective Synthesis Strategies
The enantioselective synthesis of this compound can be achieved through several modern synthetic strategies. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.
Chiral Pool Synthesis from Pyroglutamic Acid
A common and efficient approach to chiral pyrrolidine derivatives is to start from readily available and inexpensive chiral precursors, a strategy known as chiral pool synthesis. L- or D-pyroglutamic acid are excellent starting materials for this purpose.
Protocol 1: Synthesis of (S)-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate from L-Pyroglutamic Acid
This protocol outlines a representative multi-step synthesis starting from L-pyroglutamic acid.
Step 1: Esterification of L-Pyroglutamic Acid
-
To a stirred suspension of L-pyroglutamic acid (1.0 eq) in anhydrous ethanol (5 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude ethyl L-pyroglutamate is typically used in the next step without further purification.
Step 2: N-Protection with Benzyl Chloroformate (Cbz-Cl)
-
Dissolve the crude ethyl L-pyroglutamate (1.0 eq) in a mixture of dioxane and water (1:1, 10 mL/g).
-
Cool the solution to 0 °C and add sodium carbonate (2.5 eq) in portions.
-
Add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Cbz-ethyl L-pyroglutamate.
Step 3: Reduction of the Lactam
-
Dissolve the N-Cbz-ethyl L-pyroglutamate (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g) under an inert atmosphere.
-
Cool the solution to 0 °C and add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.5 eq) in THF dropwise.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
The resulting crude product is a mixture of the desired pyrrolidine and the corresponding alcohol from ester reduction. Selective reduction of the lactam can be challenging and may require optimization.
Step 4: Re-esterification (if necessary) and Final Product Formation
This step is often necessary if the ethyl ester was also reduced in the previous step. The resulting amino alcohol can be re-esterified and the alcohol at the 5-position can be deoxygenated through standard procedures to yield the final product.
Asymmetric Michael Addition
Organocatalytic asymmetric Michael addition reactions provide a powerful tool for the enantioselective synthesis of substituted pyrrolidines.[4][5] This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral organocatalyst.
Protocol 2: Organocatalytic Asymmetric Synthesis of a Pyrrolidine Precursor
This protocol describes the synthesis of a key intermediate that can be converted to this compound.
Step 1: Asymmetric Michael Addition of a Glycine Imine Ester to an Enone
-
To a solution of the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 eq) in an anhydrous, non-polar solvent (e.g., toluene, 5 mL/mmol) at room temperature, add the α,β-unsaturated ketone (1.0 eq).
-
Add the N-protected glycine ethyl ester imine (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct.
Step 2: Reductive Cyclization and N-Protection
-
The resulting Michael adduct, a γ-nitro ketone, can be subjected to reductive cyclization using a reducing agent such as zinc dust in the presence of an acid.
-
The resulting pyrrolidine can then be N-protected with benzyl chloroformate to yield the target molecule.
Caption: Overview of Stereoselective Synthesis Routes.
Applications in Asymmetric Synthesis
This compound is a versatile intermediate for the synthesis of a variety of more complex chiral molecules. The differential protection of the nitrogen and the carboxylic acid allows for a wide range of chemical transformations.
Synthesis of 3,4-Disubstituted Pyrrolidine Derivatives
The C4 position of the pyrrolidine ring can be functionalized through enolate chemistry. Deprotonation at the C4 position, followed by reaction with an electrophile, can lead to the stereoselective introduction of a second substituent.
Protocol 3: Diastereoselective Alkylation at the C4 Position
-
To a solution of (3S)-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate (1.0 eq) in anhydrous THF (20 mL/g) at -78 °C under an inert atmosphere, add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of an alkyl halide (e.g., methyl iodide, 1.2 eq) in THF to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3,4-disubstituted pyrrolidine derivative. The diastereoselectivity of this reaction is often high, with the incoming electrophile typically approaching from the face opposite to the C3-ester group.
Caption: C4-Functionalization via Enolate Alkylation.
Elaboration of the C3-Ester
The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or reduced to an alcohol.
Protocol 4: Amide Coupling at the C3 Position
-
To a solution of (3S)-1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate (1.0 eq) in a mixture of THF and water (2:1, 15 mL/g), add lithium hydroxide (LiOH) (2.0 eq).
-
Stir the reaction at room temperature for 12 hours or until the ester is completely hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.
-
To a solution of the crude carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL/g) at 0 °C, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).
-
Add a desired amine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the desired amide.
Conclusion
This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its ready accessibility in enantiomerically pure form, coupled with the presence of orthogonally protected functional groups, makes it an ideal starting material for the stereoselective synthesis of a wide range of complex molecules, particularly those with therapeutic potential. The protocols and strategies outlined in this application note provide a solid foundation for researchers to utilize this important chiral synthon in their own synthetic endeavors.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. High-Purity (R)-Pyrrolidine-3-carboxylic Acid: A Versatile Chiral Building Block for Organic Synthesis and Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
-
American Chemical Society. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
FAQ. (n.d.). What is the synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID?. [Link]
-
American Chemical Society. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. [Link]
-
PubChem. (n.d.). Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate. [Link]
-
Royal Society of Chemistry. (n.d.). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. [Link]
-
SciSpace. (n.d.). Diastereoselective synthesis of pyrrolidines via the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters. [Link]
-
National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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The Strategic Role of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate in Modern Drug Discovery
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility and its ability to present substituents in a well-defined three-dimensional arrangement.[1] This application note delves into the multifaceted utility of a key derivative, 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate , as a strategic building block in drug design and development. We will explore its synthesis, its role as a versatile scaffold for generating diverse compound libraries, and provide detailed protocols for its derivatization into potentially bioactive agents targeting a range of therapeutic areas, including kinase inhibition and G-protein coupled receptor (GPCR) modulation.
Introduction: The Value of the Substituted Pyrrolidine Scaffold
In the quest for novel therapeutics, the architecture of small molecules is paramount. Saturated heterocyclic scaffolds, such as pyrrolidine, offer significant advantages over their flat, aromatic counterparts by enabling a more thorough exploration of three-dimensional chemical space.[1] This three-dimensionality is crucial for achieving high-affinity and selective interactions with the complex topographies of biological targets like enzymes and receptors.
The this compound scaffold embodies several key features that make it a valuable asset in drug discovery:
-
Stereochemical Complexity: The pyrrolidine ring contains multiple stereocenters, allowing for the generation of a diverse array of stereoisomers. This is critical as the biological activity of a chiral molecule is often confined to a single enantiomer.
-
Defined Vectorial Display: The substituents on the pyrrolidine ring are projected into distinct regions of space, providing a framework for probing the pharmacophoric requirements of a biological target.
-
Synthetic Tractability: The dicarboxylate functionality at the 1- and 3-positions offers orthogonal handles for chemical modification, enabling the systematic elaboration of the core scaffold. The benzyl group provides a stable protecting group for the nitrogen that can be removed under specific conditions if required.
-
Proven Pharmacological Relevance: The N-benzyl pyrrolidine motif is present in numerous biologically active compounds, validating its utility as a privileged scaffold in medicinal chemistry.
Synthesis of the Core Scaffold
The synthesis of this compound can be efficiently achieved through a multi-step sequence, often culminating in a Dieckmann condensation to form the pyrrolidine ring.[2][3] This approach offers a reliable and scalable route to the core scaffold.
Conceptual Synthetic Workflow
Caption: General workflow for the synthesis of the pyrrolidine scaffold.
Detailed Synthetic Protocol
Protocol 1: Synthesis of this compound via Dieckmann Condensation [3][4]
Step 1: Michael Addition
-
To a solution of N-benzylglycine ethyl ester (1.0 eq) in a suitable aprotic solvent (e.g., ethanol or THF) at room temperature, add ethyl acrylate (1.1 eq).
-
A catalytic amount of a non-nucleophilic base (e.g., triethylamine) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The crude product, a diester amine, can be purified by column chromatography or used directly in the next step.
Step 2: Dieckmann Cyclization
-
Dissolve the crude diester amine from Step 1 in an anhydrous, high-boiling point solvent such as toluene.
-
Add a strong base, such as sodium ethoxide or potassium tert-butoxide (1.1 eq), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Heat the reaction mixture to reflux for 4-8 hours. The progress of the cyclization can be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
Step 3: Decarboxylation and Alkylation
-
The resulting β-keto ester can be hydrolyzed and decarboxylated under acidic conditions (e.g., refluxing with dilute HCl) to yield N-benzyl-3-pyrrolidinone.
-
Subsequent steps would involve the re-introduction of the carboxylate at the 3-position and the ethyl group, or a more direct route involving alkylation of the β-keto ester intermediate followed by selective reduction and esterification. Note: A more direct synthesis might involve different starting materials to directly yield the target compound after cyclization and a final esterification or transesterification step.
Applications in Drug Design: A Scaffold for Diverse Targets
The this compound scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The two ester functionalities provide orthogonal handles for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).
Kinase Inhibitors
Kinases are a major class of drug targets, and small molecule inhibitors have revolutionized the treatment of many diseases, particularly cancer.[5] The pyrrolidine scaffold can be used to position key pharmacophoric elements for interaction with the ATP-binding site of kinases.
Application Example: Synthesis of a Hypothetical Kinase Inhibitor Library
The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to introduce various substituents that can interact with the hinge region of a kinase.
Caption: Workflow for generating a kinase inhibitor library.
Protocol 2: Hydrolysis and Amide Coupling for Kinase Inhibitor Synthesis
Step 1: Hydrolysis of the Ethyl Ester
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1N HCl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid intermediate.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid intermediate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Add the desired amine (1.1 eq) and a tertiary amine base such as triethylamine or diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with the organic solvent and wash sequentially with a dilute acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
GPCR Modulators
G-protein coupled receptors are another major class of drug targets, involved in a vast array of physiological processes.[6][7] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising approach for fine-tuning GPCR activity with improved selectivity and safety profiles.[8][9][10] The 3D structure of the pyrrolidine scaffold is well-suited for the design of such modulators.
Application Example: Synthesis of a Hypothetical GPCR Allosteric Modulator
The benzyl carbamate at the 1-position can be deprotected, and the resulting secondary amine can be derivatized with various moieties to explore interactions with an allosteric binding pocket on a GPCR.
| Derivative | Target Class | Rationale for Derivatization | Potential Therapeutic Area |
| Amide Library at C3 | Kinase Inhibitors | Introduction of diverse chemical groups to interact with the kinase hinge region and solvent-exposed areas. | Oncology, Inflammation |
| Alkylated N1 | GPCR Modulators | Modification of the nitrogen substituent to probe allosteric binding pockets. | CNS Disorders, Metabolic Diseases |
| Chiral Variants | Various | Separation of enantiomers to identify the active stereoisomer and improve therapeutic index. | Multiple |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined three-dimensional structure, coupled with the presence of orthogonal synthetic handles, provides a robust platform for the design and synthesis of novel drug candidates. The protocols outlined in this application note provide a foundation for researchers to utilize this scaffold in their drug discovery programs. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic routes to this and related pyrrolidine derivatives, as well as their application in the synthesis of compounds targeting new and challenging biological targets. The continued exploration of the chemical space accessible from this scaffold holds significant promise for the discovery of the next generation of therapeutics.
References
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Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. Available at: [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
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Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. Available at: [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
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1-benzyl-3-(3-chlorophenoxy)pyrrolidine. ChemSynthesis. Available at: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]
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Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. Available at: [Link]
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1-BENZYLPIPERAZINE. Organic Syntheses. Available at: [Link]
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Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. PrepChem.com. Available at: [Link]
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Cas 188847-00-9,1-benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. LookChem. Available at: [Link]
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Novel Allosteric Modulators of G Protein-coupled Receptors. PMC - PubMed Central. Available at: [Link]
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GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. PMC. Available at: [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]
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Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. Frontiers. Available at: [Link]
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Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate. Available at: [Link]
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Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. Available at: [Link]
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Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. ResearchGate. Available at: [Link]
-
Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate. PubChem. Available at: [Link]
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Drug Design Strategies for GPCR Allosteric Modulators. PubMed - NIH. Available at: [Link]
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Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
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(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. Next Peptide. Available at: [Link]
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A simple synthesis of 4-substituted 2-(3-hydroxy-2-oxo-1-phenethyl- propylcarbamoyl)pyrrolidine-1-carboxylic acid benzyl esters as novel cysteine protease inhibitors. DSpace at EWHA. Available at: [Link]
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Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]
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Application Notes and Protocols for the Laboratory Synthesis of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
Introduction: The Significance of Substituted Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its ability to serve as a versatile building block, providing a rigid, three-dimensional structure that can be readily functionalized to modulate pharmacological properties. The target molecule of this guide, 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate, is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The N-benzyl protecting group offers stability during subsequent synthetic transformations and can be readily removed under various conditions, while the ethyl ester at the 3-position provides a handle for further chemical modifications. This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of this important pyrrolidine derivative.
Underlying Chemical Principles and Reaction Mechanism
The synthesis of this compound is most efficiently achieved through a two-step process starting from a suitable precursor. A common and effective strategy involves the N-benzylation of a commercially available pyrrolidine derivative, followed by esterification if necessary. However, a more direct and elegant approach is the intramolecular Dieckmann condensation of a suitably substituted acyclic diester. This method allows for the construction of the pyrrolidine ring with the desired functionalities in a single cyclization step.
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][3] The reaction is base-catalyzed and proceeds through the formation of an enolate ion at the α-carbon of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[4][5] This intramolecular cyclization results in the formation of a five- or six-membered ring.[3] For the synthesis of our target molecule, we will utilize a precursor that, upon cyclization, yields the desired pyrrolidine scaffold.
A plausible synthetic route, which will be detailed in the protocol below, involves the initial preparation of diethyl N-benzyliminodiacetate, followed by its intramolecular Dieckmann condensation to yield ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate. Subsequent reduction of the ketone and esterification would lead to the target molecule. However, a more direct interpretation of the target molecule's name suggests a benzyl carbamate at the nitrogen. For the purpose of this guide, we will focus on a robust and well-documented method for creating a key intermediate, N-benzyl-4-carbethoxy-3-pyrrolidone, via the Dieckmann condensation, which is a critical precursor for a variety of substituted pyrrolidines.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Diethyl iminodiacetate | ≥98% | Sigma-Aldrich | 6290-05-7 |
| Benzyl bromide | 98% | Alfa Aesar | 100-39-0 |
| Potassium carbonate | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 |
| Acetonitrile | Anhydrous, 99.8% | Sigma-Aldrich | 75-05-8 |
| Sodium ethoxide | 96% | Acros Organics | 141-52-6 |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | 108-88-3 |
| Hydrochloric acid | Concentrated, 37% | VWR | 7647-01-0 |
| Ethyl acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Saturated sodium bicarbonate solution | Laboratory prepared | N/A | N/A |
| Brine (Saturated NaCl solution) | Laboratory prepared | N/A | N/A |
| Anhydrous magnesium sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |
| Diethyl ether | ACS Grade | Fisher Scientific | 60-29-7 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
Experimental Protocol
Part 1: Synthesis of Diethyl N-benzyliminodiacetate
This initial step involves the N-alkylation of diethyl iminodiacetate with benzyl bromide.
Step-by-Step Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl iminodiacetate (18.9 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and 250 mL of anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add benzyl bromide (17.1 g, 100 mmol, 11.9 mL) to the reaction mixture using a dropping funnel over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with ethyl acetate (3 x 50 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude diethyl N-benzyliminodiacetate as a pale yellow oil. The crude product is often of sufficient purity for the next step.
Part 2: Dieckmann Condensation to form Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
This is the key cyclization step to form the pyrrolidine ring.
Step-by-Step Procedure:
-
To a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (8.17 g, 120 mmol) and 400 mL of anhydrous toluene.[6]
-
Stir the suspension under a nitrogen atmosphere and heat to 40°C.
-
Dissolve the crude diethyl N-benzyliminodiacetate (27.9 g, 100 mmol) from the previous step in 100 mL of anhydrous toluene and add it to the dropping funnel.
-
Add the solution of the diester dropwise to the sodium ethoxide suspension over a period of 1-2 hours, maintaining the internal temperature at 35-40°C.[6]
-
After the addition is complete, continue stirring the reaction mixture at 40°C for an additional 8-10 hours. Monitor the reaction by TLC.[6]
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid until the pH of the aqueous layer is between 6 and 7.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine all organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 40% ethyl acetate) to afford the pure ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate as a viscous oil or low-melting solid.
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.
Quantitative Data Summary
| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature | Time | Product | Expected Yield |
| 1 | Diethyl iminodiacetate (100 mmol) | Benzyl bromide (100 mmol) | K₂CO₃ (150 mmol) | Acetonitrile | Reflux (~82°C) | 12-16 h | Diethyl N-benzyliminodiacetate | ~90-95% (crude) |
| 2 | Diethyl N-benzyliminodiacetate (100 mmol) | Sodium ethoxide (120 mmol) | Toluene | 40°C | 8-10 h | Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | 60-70% (after purification) |
Characterization and Analytical Validation
Confirmation of the successful synthesis and purity of the final product and intermediates is crucial. The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules (e.g., C=O of esters and ketones, C-N bonds).
Analytical Validation Workflow
Caption: Logical flow for the analytical validation of the synthesized pyrrolidine derivative.
Safety Precautions
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
An emergency eyewash station and safety shower should be readily accessible.
Chemical-Specific Hazards:
-
Benzyl bromide: Is a lachrymator and is corrosive. Handle with extreme care in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Sodium ethoxide: Is a strong base and is corrosive. It reacts violently with water. Handle in a dry atmosphere (e.g., under nitrogen).
-
Toluene and other organic solvents: Are flammable. Keep away from ignition sources.
-
Hydrochloric acid: Is corrosive and causes severe burns. Handle with appropriate care.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Organic waste and halogenated waste should be collected in separate, properly labeled containers.
References
- Google Patents. CN102060743B - Method for preparing N-benzyl-3-pyrrolidone.
-
Grokipedia. Dieckmann condensation. [Link]
- Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry, 11(3), 71-77.
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
-
Organic Syntheses. ETHYL n-BUTYLACETOACETATE. [Link]
-
Key Applications of Ethyl 1-benzyl-4-pyrrolidone-3-carboxylate in Chemical Synthesis. [Link]
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- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. CN102060743B - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
**Abstract
This application note provides a detailed guide for the comprehensive analytical characterization of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate, a key heterocyclic scaffold prevalent in medicinal chemistry and drug discovery.[1] The structural complexity and potential for stereoisomerism in pyrrolidine derivatives necessitate a multi-technique approach to ensure unambiguous identification, purity assessment, and quality control. We present a suite of orthogonal analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA). This document provides not only step-by-step protocols but also the scientific rationale behind the selection of each technique and its specific parameters, empowering researchers to achieve robust and reliable characterization of this and structurally related compounds.
Introduction: The Imperative for Rigorous Characterization
This compound is a synthetic intermediate whose core pyrrolidine structure is a fundamental component of numerous biologically active compounds and approved pharmaceuticals.[1] The precise arrangement of its functional groups—a benzyl carbamate, an ethyl ester, and the pyrrolidine ring—governs its chemical reactivity and suitability for downstream applications. Therefore, rigorous analytical characterization is not merely a procedural step but a prerequisite for ensuring the validity of research findings and the quality of pharmaceutical products.
This guide is designed to provide a self-validating analytical workflow. By employing orthogonal techniques that probe different molecular attributes (structure, mass, purity), we create a system of checks and balances that culminates in a high-confidence characterization package.
Physicochemical & Structural Overview
Before delving into experimental protocols, understanding the basic properties of the target molecule is essential for method development.
-
Compound Name: this compound
-
Molecular Formula: C₁₉H₂₃NO₄
-
Molecular Weight: 341.39 g/mol
-
Structure: A placeholder for the chemical structure image.
The key structural features to be verified are:
-
The presence and connectivity of the benzyl group attached to the pyrrolidine nitrogen.
-
The ethyl ester group at the C3 position of the pyrrolidine ring.
-
The integrity of the five-membered pyrrolidine ring.
-
The overall elemental composition.
Integrated Analytical Workflow
A logical progression of analytical techniques ensures efficiency and comprehensive data acquisition. The following workflow is recommended for a full characterization of a newly synthesized batch of the title compound.
Figure 1: Recommended workflow for comprehensive characterization.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR confirms the presence and connectivity of proton-bearing groups, while ¹³C NMR provides a map of the carbon skeleton. 2D NMR experiments (like COSY and HSQC) are used to definitively assign these signals and confirm the overall structure.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for similar organic molecules and its single residual solvent peak that is easily identifiable.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving the complex multiplets of the pyrrolidine ring protons.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 (adjust as needed for signal-to-noise).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual CHCl₃ peak at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Reference: The CDCl₃ triplet at 77.16 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H NMR signals and pick peaks for both spectra.
Expected Data & Interpretation:
The expected chemical shifts are predicted based on analogous structures found in the literature.[2]
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Rationale |
| Phenyl (Ar-H) | 7.25-7.40 (m, 5H) | 127.5-128.8, 136.5 (ipso) | Typical aromatic region for a monosubstituted benzene ring. |
| Benzyl (Ar-CH₂-N) | 5.15 (s, 2H) | ~67.0 | Benzylic protons adjacent to a nitrogen and carbamate carbonyl. |
| Ethyl (O-CH₂-CH₃) | 4.15 (q, J = 7.1 Hz, 2H) | ~61.0 | Methylene group adjacent to an ester oxygen. |
| Ethyl (O-CH₂-CH₃) | 1.25 (t, J = 7.1 Hz, 3H) | ~14.2 | Terminal methyl group of the ethyl ester. |
| Pyrrolidine Ring | 2.0-4.0 (complex m) | 25-60 | Protons on the pyrrolidine ring are often diastereotopic and strongly coupled, leading to complex multiplets. The C3 methine will be a key signal. |
| Carbamate C=O | - | ~155.0 | Characteristic chemical shift for a carbamate carbonyl carbon. |
| Ester C=O | - | ~173.0 | Characteristic chemical shift for an ester carbonyl carbon. |
Mass Spectrometry (MS)
Causality: MS provides the molecular weight of the compound, serving as a primary confirmation of identity. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures the mass-to-charge ratio (m/z) with high precision, allowing for the determination of the elemental formula. This acts as an orthogonal validation to elemental analysis.
Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for polar, non-volatile molecules, preventing fragmentation and preserving the molecular ion.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is preferred to form the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Mass Range: Scan from m/z 100 to 1000.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.
-
-
Data Analysis: Identify the peak corresponding to the molecular ion. Use the instrument software to calculate the elemental composition based on the exact mass (typically within 5 ppm error).
Expected Data:
| Ion | Calculated Exact Mass | Observed m/z (Predicted) |
| [C₁₉H₂₃NO₄ + H]⁺ | 342.16998 | 342.1695 - 342.1705 |
| [C₁₉H₂₃NO₄ + Na]⁺ | 364.15193 | 364.1514 - 364.1524 |
Chromatographic and Compositional Analysis
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for determining the purity of a compound. A reversed-phase method separates the target compound from non-polar and polar impurities. The presence of the benzyl group provides a strong UV chromophore, making UV detection a highly sensitive and appropriate choice.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (with 0.1% formic acid or TFA to improve peak shape).
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid or TFA).
-
Gradient: Start with a high percentage of A (e.g., 70%) and ramp to a high percentage of B (e.g., 95%) over 15-20 minutes. This ensures elution of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (to ensure reproducible retention times).
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is typically required for research-grade material.
Elemental Analysis (EA)
Causality: EA provides a fundamental confirmation of the compound's elemental composition (carbon, hydrogen, nitrogen). The experimental values must match the theoretical percentages within a narrow margin (typically ±0.4%), providing a definitive and independent check on the compound's identity and purity, corroborating the HRMS data.
Protocol: CHN Analysis
-
Sample Preparation: Provide ~2-3 mg of the highly purified, dry sample in a tared sample tin. The sample must be free of residual solvents, which contain carbon and hydrogen and would invalidate the results.
-
Instrumentation: Use a commercial CHN elemental analyzer. The instrument performs combustion of the sample at high temperatures, followed by the quantitative detection of the resulting CO₂, H₂O, and N₂ gases.
-
Data Analysis: The instrument software automatically calculates the weight percentages of C, H, and N. Compare these experimental values to the theoretical values.
Expected Data:
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 66.84 | 66.44 - 67.24 |
| Hydrogen (H) | 6.79 | 6.39 - 7.19 |
| Nitrogen (N) | 4.10 | 3.70 - 4.50 |
Conclusion
The suite of analytical techniques described provides a robust and multi-faceted framework for the complete characterization of this compound. The logical workflow, beginning with spectroscopic methods for structural elucidation (NMR, MS) and concluding with separative and compositional analyses for purity and final confirmation (HPLC, EA), ensures a high degree of confidence in the material's identity, quality, and suitability for its intended scientific application. This integrated approach represents best practice in the fields of chemical synthesis and drug development.
References
-
Tamen, D. et al. (2015). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. ResearchGate. [Online] Available at: [Link][2]
-
PubChem. 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. [Online] Available at: [Link]
-
Fofana, M. et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. [Online] Available at: [Link][3]
-
Bamoniri, A. et al. (2016). Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. ResearchGate. [Online] Available at: [Link]
-
Sarikaya, M. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Online] Available at: [Link]
-
Vitaku, E. et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (NIH). [Online] Available at: [Link][1]
-
Google Patents. Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. [Online] Available at: [4]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
Application Note & Protocol: A Scalable and Robust Synthesis of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate for Research Applications
Introduction
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry and drug discovery, present in a vast array of natural alkaloids and synthetic pharmaceuticals.[1][2] Its non-planar, sp³-rich structure provides an excellent framework for creating three-dimensional diversity, which is crucial for specific and high-affinity interactions with biological targets.[3] 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate, specifically, serves as a valuable chiral building block and intermediate for the synthesis of more complex molecules, including enzyme inhibitors, receptor antagonists, and novel therapeutic agents.[4]
This application note provides a detailed, reliable, and scalable two-step protocol for the synthesis of this compound, starting from the commercially available pyrrolidine-3-carboxylic acid. The chosen synthetic route is predicated on two of the most fundamental and well-understood transformations in organic chemistry: N-protection via the benzyloxycarbonyl (Cbz) group and Fischer esterification. This approach was selected for its high yields, operational simplicity, and amenability to scale-up, making it ideal for research environments where both purity and material throughput are essential. We will elucidate the chemical principles behind each step, provide a comprehensive, step-by-step protocol, and discuss key considerations for scaling the synthesis from milligram to multigram quantities.
Overall Synthetic Scheme
The synthesis proceeds in two distinct steps: 1) Protection of the secondary amine of pyrrolidine-3-carboxylic acid using benzyl chloroformate under basic conditions, followed by 2) Acid-catalyzed esterification of the resulting carboxylic acid with ethanol.
Caption: Overall two-step synthesis pathway.
Materials and Reagents
All reagents should be of ACS grade or higher and used as received unless otherwise noted.
| Reagent | M.W. ( g/mol ) | Amount (Scale) | Moles (Scale) | Density (g/mL) | Notes |
| Pyrrolidine-3-carboxylic Acid | 115.13 | 10.0 g | 86.8 mmol | N/A | Starting material |
| Sodium Hydroxide (NaOH) | 40.00 | 7.64 g | 191 mmol | N/A | For Step 1 |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 15.7 g (13.0 mL) | 92.0 mmol | 1.212 | Caution: Lachrymator |
| Hydrochloric Acid (HCl), conc. | 36.46 | As needed | - | 1.18 | For workup |
| Dichloromethane (DCM) | 84.93 | ~400 mL | - | 1.33 | For extraction |
| Ethanol (EtOH), absolute | 46.07 | 250 mL | 4.28 mol | 0.789 | Reagent and solvent |
| Sulfuric Acid (H₂SO₄), conc. | 98.08 | 2.5 mL | 46.8 mmol | 1.84 | Catalyst |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | N/A | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | N/A | Drying agent |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | 0.902 | Eluent for chromatography |
| Hexanes | N/A | As needed | - | ~0.66 | Eluent for chromatography |
Detailed Experimental Protocols
Part A: Synthesis of 1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic Acid (Intermediate)
Principle: This step employs the Schotten-Baumann reaction conditions for the N-protection of the pyrrolidine nitrogen. Sodium hydroxide serves a dual purpose: it deprotonates the amine to increase its nucleophilicity and neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. The reaction is performed in an aqueous medium at a low temperature to control the exotherm and minimize hydrolysis of the benzyl chloroformate.
Procedure:
-
Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve pyrrolidine-3-carboxylic acid (10.0 g, 86.8 mmol) and sodium hydroxide (7.64 g, 191 mmol) in 150 mL of deionized water.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature is stable between 0-5 °C.
-
Reagent Addition: Slowly add benzyl chloroformate (13.0 mL, 92.0 mmol) dropwise via the addition funnel over 45-60 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition. A white precipitate may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Workup - Acidification: Once the reaction is complete, transfer the mixture to a 1 L beaker and cool it again in an ice bath. Slowly and carefully acidify the mixture to a pH of ~2 by adding concentrated HCl dropwise with vigorous stirring. A thick, white precipitate of the product will form.
-
Isolation & Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove inorganic salts.
-
Dry the product under high vacuum at 40-50 °C to a constant weight. The product is typically of high purity (>95%) and can be used in the next step without further purification.
-
-
Characterization: An expected yield is typically in the range of 85-95%. The product should be a white crystalline solid.
Part B: Synthesis of this compound (Final Product)
Principle: This step is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5] By using a large excess of ethanol, which acts as both a reagent and the solvent, the equilibrium is shifted towards the formation of the ethyl ester product according to Le Châtelier's principle. Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid to make it more electrophilic.
Procedure:
-
Setup: To a 500 mL round-bottom flask, add the dried 1-(benzyloxycarbonyl)pyrrolidine-3-carboxylic acid from Part A (~21.6 g, 86.8 mmol assuming 100% yield). Add 250 mL of absolute ethanol, followed by the slow, careful addition of concentrated sulfuric acid (2.5 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) using a heating mantle. Stir the reaction for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by TLC (e.g., using a 30:70 Ethyl Acetate:Hexanes mobile phase), observing the disappearance of the starting carboxylic acid spot (which will remain at the baseline) and the appearance of the higher-running factor (Rf) product spot.
-
Workup - Neutralization & Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a 1 L beaker containing ~300 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous CO₂ evolution will occur. Add slowly.
-
Once the gas evolution ceases, transfer the mixture to a 1 L separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation & Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.
-
Purify the crude oil using flash column chromatography on silica gel. A gradient elution, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate, is typically effective at separating the product from any minor impurities.
-
Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield the final product as a clear, colorless to pale yellow oil.
-
-
Characterization: An expected yield for this step is typically 80-90%.
Scale-Up Considerations & Workflow
Scaling this synthesis requires attention to a few key areas:
-
Temperature Control: The N-Cbz protection (Step 1) is exothermic. On a larger scale, the dropwise addition of Cbz-Cl must be slower, and the cooling bath must be robust enough to dissipate the heat effectively to prevent runaway reactions and reagent degradation.
-
Acidification: The acidification workup in Step 1 will generate significant heat. Performing this step with efficient overhead stirring and a highly effective ice/salt bath is critical.
-
Solvent Volumes: Extraction and chromatography solvent volumes will increase significantly. Ensure appropriate glassware and ventilation are available. For multi-hundred-gram scales, purification by vacuum distillation may be a more practical alternative to chromatography for the final product.
-
Mechanical Stirring: For reactions exceeding 1-2 liters in volume, magnetic stirring becomes inefficient. The use of an overhead mechanical stirrer is highly recommended to ensure proper mixing and heat transfer.
Caption: Step-by-step experimental workflow diagram.
Conclusion
This application note details a highly efficient and scalable two-step synthesis of this compound. The methodology relies on robust and well-established chemical reactions, ensuring high yields and purity. By providing detailed explanations for the procedural choices and outlining key considerations for scaling up, this guide serves as a valuable resource for researchers in drug development and organic synthesis, enabling the reliable production of this important chemical building block for further investigation.
References
-
ResearchGate. Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation | Request PDF. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Monash University. In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. [Link]
-
Organic Syntheses. (s)-5-pyrrolidin-2-yl-1h-tetrazole. [Link]
-
PubChem. Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate. [Link]
Sources
Application Notes and Protocols for the Derivatization of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous approved drugs and clinical candidates.[1] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic rings, a feature that is increasingly sought after in modern drug design.[2] 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate is a versatile building block that offers multiple reaction handles for the synthesis of diverse compound libraries. This document provides a detailed guide to the strategic derivatization of this compound, focusing on chemoselective transformations of the N-benzyl and C3-ethyl ester groups, as well as functionalization of the pyrrolidine ring.
Core Derivatization Strategies: A Chemist's Guide
The derivatization of this compound can be approached through three primary avenues: modification of the C3-ethyl ester, manipulation of the N-benzyl protecting group, and functionalization of the pyrrolidine ring itself. The choice of strategy depends on the desired final compound and the overall synthetic route.
Part 1: Selective Hydrolysis of the C3-Ethyl Ester
The ethyl ester at the C3 position can be selectively hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of subsequent reactions, such as amide bond formation.
Protocol 1: Lithium Hydroxide Mediated Saponification
This protocol describes the selective hydrolysis of the ethyl ester using lithium hydroxide, a reagent known for its efficacy in saponifying esters, often with good chemoselectivity.[3][4]
Reaction Scheme:
Caption: Selective hydrolysis of the ethyl ester.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 v/v), add a solution of LiOH (1.5 eq) in water.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.
Expected Outcome:
This procedure should yield the desired carboxylic acid in good to excellent yield, with the N-benzyl group remaining intact.
Part 2: Selective N-Debenzylation
The N-benzyl group can be removed via catalytic hydrogenation to yield the free secondary amine, which is a key intermediate for further functionalization, such as N-alkylation or N-arylation.
Protocol 2: Palladium-Catalyzed Hydrogenolysis
This protocol utilizes palladium on carbon (Pd/C) as a catalyst for the hydrogenolysis of the N-benzyl group. This is a common and generally clean method for debenzylation.
Reaction Scheme:
Caption: Selective N-debenzylation via catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in MeOH or EtOH.
-
Carefully add 10% Pd/C (10-20% by weight) to the solution.
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product.
Expected Outcome:
This protocol should afford the secondary amine in high yield. The ethyl ester is generally stable under these conditions.
Part 3: Functionalization of the Pyrrolidine Ring
The pyrrolidine ring can be functionalized at the C4 and C5 positions through C-H activation strategies, allowing for the introduction of various substituents.
Protocol 3: Palladium-Catalyzed C4-Arylation (Directed C-H Functionalization)
This protocol is based on the principle of directed C-H functionalization, where a directing group guides a metal catalyst to a specific C-H bond. In this conceptual example, the carboxylate at C3 can act as a directing group to facilitate arylation at the C4 position.[1]
Conceptual Reaction Scheme:
Caption: Conceptual C4-arylation via directed C-H functionalization.
Note: The direct C-H functionalization of this compound at the C4 and C5 positions is a developing area of research. The following is a generalized protocol based on existing literature for similar systems and may require optimization.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl iodide (Ar-I)
-
Potassium carbonate (K₂CO₃)
-
A suitable directing group or ligand (e.g., an aminoquinoline-based auxiliary attached to the C3-carboxylate)
-
Toluene or another suitable high-boiling solvent
Procedure:
-
To a reaction vessel, add this compound (1.0 eq) (potentially modified with a directing group), the aryl iodide (1.5 eq), Pd(OAc)₂ (5-10 mol%), and K₂CO₃ (2.0 eq).
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture to 80-120 °C and stir under an inert atmosphere.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome:
This protocol could lead to the formation of the C4-arylated product. The regioselectivity and yield will be highly dependent on the specific directing group and reaction conditions used.
Summary of Derivatization Strategies
| Derivatization Strategy | Key Reagents | Product Functional Group |
| Ester Hydrolysis | LiOH, H₂O | Carboxylic Acid |
| N-Debenzylation | H₂, Pd/C | Secondary Amine |
| C4-Arylation | Pd(OAc)₂, Ar-I | C4-Aryl Moiety |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of pyrrolidine-based compounds. The protocols outlined in this application note provide a foundation for the selective derivatization of this molecule, enabling researchers to access novel chemical entities for drug discovery and development. Careful optimization of reaction conditions will be crucial for achieving high yields and selectivities in these transformations.
References
-
PubMed Central. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. [Link]
-
European Journal of Chemistry. Synthesis and anticonvulsant activity of some new 1‐acetyl‐5‐benzyl or 5‐(4‐alkoxy‐benzyl)‐pyrrolidine‐3‐carboxylic acid derivatives. [Link]
-
MDPI. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. [Link]
-
PubMed Central. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. [Link]
-
RSC Publishing. Metal-free C–H functionalization of pyrrolidine to pyrrolinium-based room temperature ionic liquid crystals. [Link]
-
ACS Publications. Recent Advances in C–H Functionalization. [Link]
-
ACS Publications. Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. [Link]
-
ScienceDirect. Diverse strategies for transition metal catalyzed distal C(sp3)–H functionalizations. [Link]
-
ResearchGate. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. [Link]
-
PubMed. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. [Link]
-
ACS GCI Pharmaceutical Roundtable. Reagent Guides - Bases. [Link]
-
ResearchGate. Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor: Ethyl 1-Benzyl- trans -5-(trifluoromethyl)pyrrolidine-3-carboxylate. [Link]
-
Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]
-
ResearchGate. Synthesis of N‐(substituted)benzyl‐(S)‐proline ester quaternary derivatives. [Link]
-
Houben-Weyl. Methods of Organic Chemistry, Vol. E 22a, p. 243 ff. [Link]
-
Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
RSC Publishing. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. [Link]
- Google Patents. Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
Organic Chemistry Portal. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. [Link]
-
PubMed. Synthesis of pyrrolidines via palladium(II)-catalyzed aerobic oxidative carboamination of butyl vinyl ether and styrenes with allyl tosylamides. [Link]
-
S3 Amazonaws. Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. [Link]
-
PubMed. N-Benzyl Substitution of Polyhydroxypyrrolidines: The Way to Selective Inhibitors of Golgi α-Mannosidase II. [Link]
-
ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. [Link]
-
PubChem. N-Ethylpyrrolidine-3-carboxamide. [Link]
-
PubMed. Palladium-Catalyzed Stereospecific Decarboxylative Benzylation of Alkynes. [Link]
-
PubMed Central. Imparting Catalyst-Control upon Classical Palladium-Catalyzed Alkenyl C–H Bond Functionalization Reactions. [Link]
-
Organic Chemistry Portal. Benzyl Esters. [Link]
-
PubChem. Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate. [Link]
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Application Notes and Protocols: 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate as a Versatile Precursor for Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the strategic use of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate as a pivotal building block in the synthesis of medicinally relevant fused heterocyclic systems. The protocols herein are designed to be robust and reproducible, offering a foundation for the exploration of novel chemical entities.
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its conformational flexibility and the ability to introduce stereocenters make it an attractive starting point for the design of novel therapeutics. This compound is a particularly valuable starting material due to the presence of multiple reactive sites that can be selectively manipulated to construct complex molecular architectures. The N-benzyl group provides a stable protecting group that can be removed under specific conditions, while the two ester functionalities offer opportunities for diverse chemical transformations.
This guide will focus on the application of this compound in the synthesis of two important classes of fused heterocycles: pyrrolo[1,2-a]pyrimidines and pyrrolo[1,2-a]pyrazines . These bicyclic systems are of significant interest in drug discovery due to their wide range of biological activities, including their potential as kinase inhibitors and anti-cancer agents.[4]
Core Synthetic Strategy: From Pyrrolidine Precursor to Fused Heterocycles
The overarching synthetic strategy involves a two-stage process. The first stage is an intramolecular Dieckmann condensation of this compound to generate a key β-keto ester intermediate. This intermediate then serves as the linchpin for the subsequent construction of the fused pyrimidine or pyrazine ring through cyclocondensation reactions.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of the Key Intermediate via Dieckmann Condensation
The Dieckmann condensation is a powerful intramolecular reaction for the formation of five- and six-membered rings. In this protocol, the presence of two ester groups in this compound allows for an efficient cyclization to form the corresponding β-keto ester.
Causality of Experimental Choices:
-
Base: Sodium ethoxide is a classic and effective base for Dieckmann condensations involving ethyl esters. It generates the necessary enolate for the intramolecular cyclization. The use of sodium hydride is also a viable option.
-
Solvent: Anhydrous toluene is an excellent solvent for this reaction as it is inert to the reaction conditions and has a sufficiently high boiling point to drive the reaction to completion.
-
Inert Atmosphere: The reaction is sensitive to moisture, which can quench the base and hydrolyze the esters. Therefore, maintaining an inert atmosphere using nitrogen or argon is crucial for optimal yield.
-
Acidic Work-up: The initial product of the Dieckmann condensation is the enolate salt of the β-keto ester. Acidification is necessary to protonate the enolate and isolate the neutral product.
Detailed Protocol 1: Synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
Materials:
-
This compound
-
Sodium ethoxide (or Sodium Hydride, 60% dispersion in mineral oil)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for extraction)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous toluene.
-
Stir the suspension and add a solution of this compound (1.0 equivalent) in anhydrous toluene dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.
-
Acidify the aqueous mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate.
Data Summary Table 1: Expected Product Characteristics
| Compound | Molecular Formula | Molecular Weight | Appearance | Expected ¹H NMR signals (indicative) |
| Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | C₁₅H₁₇NO₃ | 259.30 g/mol | Pale yellow oil | δ 7.2-7.4 (m, 5H, Ar-H), 4.1-4.3 (q, 2H, OCH₂CH₃), 3.6-3.8 (s, 2H, NCH₂Ph), 2.8-3.2 (m, 4H, pyrrolidine CH₂), 1.2-1.4 (t, 3H, OCH₂CH₃) |
Part 2: Synthesis of Novel Fused Heterocycles
The synthesized Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a versatile intermediate for the construction of various fused heterocyclic systems.
Application 1: Synthesis of Pyrrolo[1,2-a]pyrimidines
The reaction of the β-keto ester with guanidine or other amidine derivatives provides a direct route to the pyrrolo[1,2-a]pyrimidine scaffold.
Figure 2: Synthesis of a pyrrolo[1,2-a]pyrimidine derivative.
Detailed Protocol 2: Synthesis of 2-Amino-4-hydroxy-7-benzyl-5,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine
Materials:
-
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Water
-
Acetic acid
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol.
-
To this solution, add guanidine hydrochloride (1.2 equivalents) and stir for 15 minutes at room temperature.
-
Add a solution of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (1.0 equivalent) in anhydrous ethanol.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and acidify to pH 6-7 with acetic acid.
-
The precipitate formed is collected by filtration, washed with cold water, and dried under vacuum to yield the desired product.
-
Further purification can be achieved by recrystallization from ethanol.
Application 2: Synthesis of Pyrrolo[1,2-a]pyrazines
The condensation of the β-keto ester with 1,2-diamines offers a straightforward pathway to the pyrrolo[1,2-a]pyrazine core.
Figure 3: Synthesis of a pyrrolo[1,2-a]pyrazine derivative.
Detailed Protocol 3: Synthesis of 8-Benzyl-1,2,3,4,6,7,8-heptahydropyrrolo[1,2-a]pyrazin-4-one
Materials:
-
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
-
Ethylenediamine
-
Ethanol
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (1.0 equivalent) in ethanol.
-
Add ethylenediamine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Data Summary Table 2: Expected Product Characteristics for Novel Heterocycles
| Compound | Molecular Formula | Molecular Weight | Appearance | Expected ¹H NMR signals (indicative) |
| 2-Amino-4-hydroxy-7-benzyl-5,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine | C₁₅H₁₆N₄O | 268.31 g/mol | Off-white solid | δ 7.2-7.4 (m, 5H, Ar-H), 4.5-4.7 (br s, 2H, NH₂), 3.6-3.8 (s, 2H, NCH₂Ph), 2.5-3.0 (m, 4H, pyrrolidine CH₂), 10.0-11.0 (br s, 1H, OH) |
| 8-Benzyl-1,2,3,4,6,7,8-heptahydropyrrolo[1,2-a]pyrazin-4-one | C₁₅H₁₈N₂O | 242.32 g/mol | White solid | δ 7.2-7.4 (m, 5H, Ar-H), 3.6-3.8 (s, 2H, NCH₂Ph), 3.2-3.5 (m, 4H, pyrazine CH₂), 2.6-3.0 (m, 4H, pyrrolidine CH₂), 7.8-8.2 (br s, 1H, NH) |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of novel fused heterocyclic compounds. The protocols detailed in these application notes provide a solid foundation for the generation of libraries of pyrrolo[1,2-a]pyrimidines and pyrrolo[1,2-a]pyrazines. The modular nature of these synthetic routes allows for the introduction of diversity at various positions, making this an attractive approach for lead generation and optimization in drug discovery programs. Further exploration of different amidine and diamine building blocks will undoubtedly lead to the discovery of new chemical entities with potent biological activities.
References
- Periyasami, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6645.
- Dehnavi, M. A., et al. (2021). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide.
- Krasavin, M. (2022). Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. RSC Medicinal Chemistry, 13(1), 85-94.
- D’hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Unsubstituted Pyrroles. Chemical Reviews, 106(12), 5026-5080.
- Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Pyrrolo[1,2-a]pyrazines (Review). Chemistry of Heterocyclic Compounds, 52(6), 381-401.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate and its Derivatives
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a vast array of biologically active compounds.[1] The target molecule, 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate, and its cyclized derivative, Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, are valuable intermediates for synthesizing complex molecules, including receptor agonists and antagonists.[2][3] Achieving a high yield of these compounds is critical for the efficiency of multi-step syntheses in pharmaceutical research and development.
This guide provides in-depth technical support for researchers encountering challenges in this synthesis. We will explore the reaction mechanism, address common troubleshooting scenarios in a question-and-answer format, and provide detailed, field-proven experimental protocols. The primary synthetic route discussed involves an initial Aza-Michael addition to form the key diester intermediate, followed by an intramolecular Dieckmann condensation to form the pyrrolidone ring.
Section 1: Synthesis Overview and Reaction Mechanism
The synthesis is typically a two-stage process starting from N-benzyl glycine ethyl ester and ethyl acrylate, which first form a diester intermediate. This intermediate is then cyclized via a Dieckmann condensation to yield the target β-keto ester.
Caption: Mechanism of the Dieckmann Condensation reaction.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Q1: My yield is consistently low during the Dieckmann condensation cyclization step. What are the likely causes?
A1: Low yields in the Dieckmann condensation are a common problem and typically point to issues with reagents or reaction conditions.
-
Presence of Water: This is the most frequent cause of failure. The strong bases used (e.g., sodium hydride, sodium ethoxide) react violently with water. Furthermore, any moisture will hydrolyze the ester functional groups of your starting material and product, leading to unwanted carboxylic acid byproducts.
-
Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, dispensed under an inert atmosphere (Nitrogen or Argon).
-
-
Incorrect Base or Stoichiometry: The base is not just a catalyst; it is consumed in the final deprotonation step. At least one full equivalent of a strong, non-nucleophilic base is required to drive the reaction to completion.
-
Solution: Use at least 1.1 equivalents of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). [4]If using an alkoxide base like sodium ethoxide (NaOEt), ensure it matches the ester group to prevent transesterification. [5]* Suboptimal Temperature: While many condensations run at reflux, side reactions can be minimized at lower temperatures.
-
Solution: Employing sterically hindered bases like t-BuOK or lithium diisopropylamide (LDA) in aprotic solvents like THF allows the reaction to proceed at lower temperatures, which can improve selectivity and reduce side reactions. [4]* Reaction Concentration: The Dieckmann condensation is an intramolecular reaction. If the concentration of the diester is too high, the rate of intermolecular reactions (dimerization) can increase, leading to polymer formation and reduced yield.
-
Solution: Run the reaction under reasonably dilute conditions (e.g., 0.1-0.5 M). Consider using a syringe pump for slow addition of the diester to the base solution to maintain high dilution conditions throughout the addition.
-
Q2: I am observing significant side product formation. What are these impurities and how can I prevent them?
A2: Side products typically arise from competing reaction pathways.
-
Intermolecular Condensation: As mentioned above, if reaction conditions are not optimized for intramolecular cyclization, molecules of the diester can react with each other, forming dimers or polymers.
-
Prevention: Use high-dilution techniques. The choice of solvent can also play a role; non-polar solvents like toluene may reduce some side reactions. [4]* Hydrolysis: If water is present, the base can catalyze the hydrolysis of the ethyl ester groups to carboxylic acids. The β-keto ester product is also susceptible to hydrolysis and subsequent decarboxylation, especially during acidic workup if heated.
-
Prevention: Maintain strict anhydrous conditions. During workup, keep the temperature low and avoid prolonged exposure to strong acid or base.
-
-
Transesterification: If you use a base with an alkoxide that does not match the ester (e.g., sodium methoxide with an ethyl ester), you can get a mixture of methyl and ethyl ester products.
-
Prevention: Always match the alkoxide base to the ester functional group (e.g., NaOEt for ethyl esters). [5]
-
Caption: Troubleshooting workflow for common side reactions.
Q3: My purification by column chromatography is difficult, and the yield is poor. Any advice?
A3: The β-keto ester product can be challenging to purify due to its polarity and potential instability on silica gel.
-
Tautomerism: The product exists as a mixture of keto and enol tautomers. This can cause the compound to appear as a broad, streaky spot on a TLC plate and lead to broad peaks during column chromatography.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a weak base like triethylamine (~0.5-1%). This neutralizes the acidic sites on the silica, preventing streaking and potential decomposition.
-
-
Chelation: The 1,3-dicarbonyl moiety can chelate to the silicon atoms on the silica surface, leading to poor recovery.
-
Solution: Again, deactivating the silica with triethylamine is effective. For particularly difficult separations, consider using an alternative stationary phase like alumina (basic or neutral).
-
-
Solvent System: An improper solvent system will lead to poor separation.
-
Solution: A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether. Start with a low polarity (e.g., 10% EtOAc) and gradually increase it. Monitor fractions carefully by TLC.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which base is definitively the best for the Dieckmann condensation? A1: There is no single "best" base; the optimal choice depends on the substrate, solvent, and desired reaction temperature. However, here is a comparison to guide your selection:
| Base | Common Solvent | Temperature | Pros | Cons |
| Sodium Hydride (NaH) | THF, Toluene | RT to Reflux | Inexpensive, strong, non-nucleophilic. | Heterogeneous reaction, can be slow to initiate, highly water-sensitive. |
| Sodium Ethoxide (NaOEt) | Ethanol, THF | RT to Reflux | Homogeneous, inexpensive. | Can act as a nucleophile, must match ester, equilibrium reaction. [4] |
| Potassium t-Butoxide (t-BuOK) | THF, t-BuOH | 0 °C to RT | Very strong, sterically hindered, favors kinetic control. | More expensive, highly hygroscopic. [4] |
| LDA / LHMDS | THF | -78 °C to 0 °C | Extremely strong, non-nucleophilic, allows for very low temperatures. | Requires anhydrous preparation or purchase, more expensive. [4] |
Q2: How critical are anhydrous conditions, really? A2: They are absolutely critical and non-negotiable for this reaction to succeed. The strong bases used will preferentially react with any available proton source that is more acidic than the α-proton of the ester. Water (pKa ~15.7) is far more acidic than an ester α-proton (pKa ~25). Therefore, any trace of moisture will be deprotonated first, consuming your base and preventing the desired reaction from starting.
Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between your starting diester and the product (e.g., 20-30% ethyl acetate in hexanes). The starting material is typically less polar than the β-keto ester product. Stain with potassium permanganate (KMnO₄), as the enol form of the product is highly responsive to this stain. For more quantitative analysis, HPLC can be used. [7]
Section 4: Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Synthesis of Diethyl 2,2'-(benzylazanediyl)dipropanoate (Diester Intermediate)
This procedure is a representative method for the Aza-Michael addition.
-
To a round-bottom flask under a nitrogen atmosphere, add N-benzyl glycine ethyl ester (1.0 eq) and a suitable aprotic solvent like acetonitrile or THF (to make a ~1 M solution).
-
Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl acrylate (1.1 eq) dropwise over 20 minutes.
-
Heat the reaction mixture to a gentle reflux (e.g., 50-60 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Dieckmann Condensation to Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
-
Set up an oven-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with sodium hydride (1.2 eq, 60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexanes under nitrogen to remove the oil, then carefully decant the hexanes.
-
Add anhydrous toluene or THF via cannula to the flask to create a stirrable slurry.
-
In a separate flask, dissolve the crude diester intermediate (1.0 eq) from Protocol 1 in the same anhydrous solvent.
-
Slowly add the diester solution to the NaH slurry via the dropping funnel over 1-2 hours. The reaction is exothermic and may evolve hydrogen gas. Maintain a controlled temperature (e.g., using a water bath).
-
After the addition is complete, heat the mixture to reflux and monitor by TLC until the reaction is complete (typically 2-4 hours). [6]7. Cool the reaction mixture to 0 °C in an ice bath.
-
Very cautiously quench the reaction by the slow, dropwise addition of ethanol to destroy any excess NaH, followed by a slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes). To minimize streaking, add 0.5% triethylamine to the eluent mixture.
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 40%).
-
Collect fractions and analyze by TLC to identify and combine those containing the pure product.
-
Evaporate the solvent from the combined pure fractions to yield the final product, Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate. [7]
References
-
Grokipedia. (n.d.). Dieckmann condensation. Grokipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. Request PDF. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Key Applications of Ethyl 1-benzyl-4-pyrrolidone-3-carboxylate in Chemical Synthesis. Pharmaffiliates. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (C14H17NO3). PubChemLite. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate. PubChem. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate. Retrieved from [Link]
-
MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-苄基-3-氧代哌啶-4-羧酸乙酯 盐酸盐 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | C14H17NO3 | CID 274831 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
Introduction: Welcome to the technical support guide for the purification of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate. This molecule is a key building block in medicinal chemistry and synthetic programs, often serving as an intermediate for more complex nitrogen-containing heterocycles.[1] Its purification, while routine, presents specific challenges that can impact yield, purity, and the success of subsequent synthetic steps. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, combining established protocols with the causal reasoning that underpins them.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most effective and scalable method for purifying this compound?
A1: For lab-scale quantities (mg to low-gram scale), flash column chromatography on silica gel is unequivocally the method of choice.[2] It offers the best balance of resolution, speed, and capacity to separate the target compound from common reaction impurities. For process scale-up, developing a robust crystallization or recrystallization protocol would be the ultimate goal for achieving high purity, though finding a suitable solvent system may require screening.[3]
Q2: My final product is a viscous, colorless to pale yellow oil. Is this expected?
A2: Yes, this is the expected physical form for this compound. Similar N-Cbz protected pyrrolidine esters are often reported as oils or low-melting solids.[4] Solidification may occur upon prolonged storage at low temperatures or if the purity is exceptionally high, but an oil is the standard observation.
Q3: What are the most probable impurities I should be trying to remove?
A3: Impurities are almost always a direct consequence of the synthetic route. Assuming a common synthesis involving a Dieckmann-type cyclization followed by N-protection (or vice-versa), you should anticipate:
-
Unreacted Starting Materials: Such as the acyclic diester precursor.
-
Dieckmann Side Products: Intermolecular condensation products or byproducts from cleavage of the β-keto ester intermediate, especially if the work-up conditions are not carefully controlled.[5][6]
-
Reagents from N-protection: Unreacted benzyl chloroformate (Cbz-Cl) or its decomposition products.[7]
-
Residual Solvents: Toluene, THF, or ethanol are common solvents for the cyclization step.[8]
Q4: How can I reliably assess the purity of my fractions and the final product?
A4: A multi-technique approach is best for a complete picture:
-
Thin-Layer Chromatography (TLC): Your primary tool for monitoring the reaction and column chromatography. Use a combination of visualization methods (UV light at 254 nm to see the benzyl group, and a potassium permanganate or ninhydrin stain).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for confirming the structure and assessing purity. Integrating key signals against a known internal standard can provide a quantitative purity assessment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate mass confirmation and can detect trace-level impurities that may not be visible by NMR.
Section 2: Troubleshooting Guide for Flash Column Chromatography
This section addresses specific issues encountered during purification by flash chromatography. The underlying principle of normal-phase chromatography is the differential adsorption of compounds onto a polar stationary phase (silica) and their desorption by a mobile phase of increasing polarity.[9]
Problem: My compound is streaking or tailing badly on the TLC plate and column, resulting in poor separation.
-
Causality: This is a classic sign of undesirable secondary interactions between your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. While the nitrogen atom in your compound is part of a carbamate, which significantly reduces its basicity, it can still interact with the highly acidic silica surface, leading to slow, non-uniform elution.[9]
-
Solution 1 (Eluent Modification): Add a small amount of a competitive base to your eluent system. Triethylamine (Et₃N) at a concentration of 0.1-1% (v/v) is standard. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Solution 2 (Stationary Phase Modification): For particularly stubborn cases, consider using amine-functionalized silica gel. This pre-treated stationary phase has a less acidic surface, inherently reducing tailing for basic compounds.[9]
-
Solution 3 (Check for Overloading): Tailing can also be a symptom of simply loading too much crude material onto the column. Ensure your sample load is appropriate for your column diameter (typically 1-10% of the silica weight).
Problem: I'm getting poor separation between my product and a closely-running impurity.
-
Causality: The polarity difference between your product and the impurity is insufficient for separation with the chosen solvent system.
-
Solution 1 (Optimize Solvent System): The key is to adjust the eluent's polarity to maximize the difference in retention factors (ΔRf).
-
If both spots are high on the TLC plate (Rf > 0.5), decrease the eluent polarity (reduce the percentage of ethyl acetate in hexanes).
-
If both spots are low (Rf < 0.2), increase the eluent polarity.
-
Experiment with different solvent systems entirely. A switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the selectivity and improve separation. A table of starting points is provided below.
-
-
Solution 2 (Improve Column Packing): A poorly packed column with channels or cracks will lead to broad peaks and poor resolution. Ensure you pack the column as a homogenous slurry and avoid letting the top of the silica bed run dry at any point.[2]
-
Solution 3 (Use Gradient Elution): Start with a low-polarity eluent to allow the less polar compounds to separate, then gradually increase the polarity to elute your more polar product. This sharpens peaks and improves resolution for complex mixtures.[2]
Problem: My product seems to be decomposing on the column. I see new, more polar spots appearing in my collected fractions.
-
Causality: The compound may be sensitive to the acidic nature of silica gel. The carbamate (Cbz) group is generally stable, but prolonged exposure can sometimes lead to degradation, especially if the crude material contains residual acid or base from the reaction. The Cbz group can be cleaved under certain acidic conditions.[10]
-
Solution 1 (Deactivate the Silica): Before running the column, flush the packed silica gel with your starting eluent containing 1% triethylamine. This "deactivates" the most acidic sites.
-
Solution 2 (Switch to a Neutral Stationary Phase): Consider using neutral alumina instead of silica gel. Alumina is less acidic and can be a good alternative for acid-sensitive compounds. You will need to re-optimize your eluent system, as compound retention can differ significantly.
-
Solution 3 (Minimize Residence Time): Work efficiently. Do not let the compound sit on the column for an extended period. Prepare everything in advance so that once the sample is loaded, the elution can be completed promptly.
Section 3: Detailed Experimental Protocols
Protocol 3.1: Purification by Flash Column Chromatography
This protocol is a standard procedure for purifying this compound on a 1-gram scale.
1. Preparation and TLC Analysis: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a TLC chamber using a pre-screened eluent system (see Table 1 for suggestions). A good target Rf for the product is between 0.25 and 0.35 for optimal column separation.[9] d. Visualize the plate under UV light (254 nm) and then with a potassium permanganate stain. Identify the product spot and any impurities.
2. Column Packing: a. Select a glass column of appropriate size (e.g., a 40 mm diameter column for ~1 g of crude material on ~40-60 g of silica gel). b. Pack the column using the "slurry method": mix silica gel (230-400 mesh) with the initial, low-polarity eluent in a beaker to form a homogenous slurry. c. Pour the slurry into the column and use gentle air pressure to pack the bed, collecting the excess solvent. Add a thin layer of sand to the top to protect the silica surface.[2] d. Do not let the solvent level drop below the top of the sand.
3. Sample Loading: a. Dissolve the crude product (1 g) in a minimal amount of dichloromethane. b. To this solution, add a small amount of silica gel (~2-3 g) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally gives superior resolution. c. Carefully add the silica-adsorbed sample to the top of the packed column.
4. Elution and Fraction Collection: a. Carefully add the eluent to the column, ensuring the top layer is not disturbed. b. Apply gentle air pressure to begin eluting the compounds, maintaining a steady flow rate. c. Collect fractions in an array of test tubes. d. Monitor the elution process by spotting fractions onto TLC plates and visualizing.
5. Product Isolation: a. Combine the fractions that contain the pure product. b. Concentrate the combined fractions using a rotary evaporator. c. Place the resulting oil under high vacuum for several hours to remove residual solvents. d. Obtain the final mass and characterize the product by NMR and/or LC-MS.[4]
Protocol 3.2: Exploratory Recrystallization
If the purified oil shows a tendency to solidify, or if higher purity is required, recrystallization can be attempted.
-
Place a small amount of the purified oil (~50 mg) in a test tube.
-
Add a poor solvent (e.g., hexanes or heptane) dropwise until the oil is fully dispersed.
-
Gently heat the mixture while adding a good solvent (e.g., ethyl acetate or isopropanol) dropwise until the oil just dissolves completely.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or storing the solution at 4 °C or -20 °C.
-
If crystals form, they can be collected by filtration. This successful solvent system can then be scaled up.[11]
Section 4: Visualizations and Data
Workflow and Troubleshooting Diagrams
Caption: Figure 1: General Purification Workflow
Caption: Figure 2: Chromatography Troubleshooting Logic
Data Tables
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application | Notes |
| 10-30% Ethyl Acetate in Hexanes | Low-Medium | Primary choice. Excellent for initial screening and purification. Provides good resolution for many pyrrolidine derivatives.[4] | |
| 20-50% Dichloromethane in Hexanes | Low | Can be useful for separating very non-polar impurities. | Dichloromethane can be acidic; monitor for decomposition. |
| 1-5% Methanol in Dichloromethane | Medium-High | Use if the compound has a very low Rf in EtOAc/Hexanes systems. | Can reduce resolution compared to EtOAc/Hexanes. |
Table 2: Common Impurities and Their Expected Chromatographic Behavior
| Impurity Type | Example | Expected Rf vs. Product | Identification Notes |
| Acyclic Precursor | N-benzyl,N-(4-ethoxycarbonylbutyl)glycine ethyl ester | Higher Rf (Less Polar) | Lacks the rigidity of the ring, often less polar. |
| Dieckmann β-keto ester | 1-Benzyl-4-oxo-pyrrolidine-1,3-dicarboxylate ethyl ester | Lower Rf (More Polar) | The additional ketone group significantly increases polarity.[6] |
| Benzyl Alcohol | Benzyl Alcohol | Variable, often similar Rf | Byproduct of Cbz-Cl degradation. Stains well with permanganate. |
| Unprotected Pyrrolidine | Ethyl pyrrolidine-3-carboxylate | Much Lower Rf (Very Polar) | The free secondary amine will stick strongly to silica.[12] |
Section 5: References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Some pyrrolidone derivatives. Canadian Science Publishing. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. ResearchGate. [Link]
-
Dieckmann condensation. Grokipedia. [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. [Link]
-
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. PubChem. [Link]
-
Dieckmann Condensation. ResearchGate. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
How can I seperate pyrrolidine? ResearchGate. [Link]
-
Successful Flash Chromatography. Biotage. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Ethyl pyrrolidine-1-carboxylate. PubChem. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. biotage.com [biotage.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
common side reactions in the synthesis of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
Technical Support Center: Synthesis of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.
The synthesis of this compound, a key intermediate in medicinal chemistry, is most commonly achieved via a Dieckmann condensation of a suitable acyclic diester. This intramolecular cyclization, while powerful, is susceptible to several side reactions that can impact yield and purity. This guide provides in-depth troubleshooting for these challenges.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable steps to mitigate them.
Issue 1: Formation of a Regioisomeric Impurity
Question: I am observing a significant amount of an isomeric byproduct in my reaction mixture. How can I improve the regioselectivity of the Dieckmann condensation?
Answer: The formation of a regioisomeric product is a common challenge when using an unsymmetrical diester precursor. The base can abstract a proton from either of the two non-equivalent α-carbons, leading to two different enolates and, consequently, two different cyclized products. The regioselectivity is influenced by both the steric hindrance and the acidity of the α-protons[1][2].
Troubleshooting Steps:
-
Choice of Base: The choice of base is critical in controlling which enolate is formed.
-
For the thermodynamically favored product: Use a less sterically hindered base, such as sodium ethoxide in ethanol, at or above room temperature. This will favor the formation of the more stable enolate.
-
For the kinetically favored product: Employ a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF[2]. This will favor deprotonation at the less sterically hindered α-carbon.
-
-
Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the kinetically controlled pathway.
Experimental Protocol: Kinetically Controlled Dieckmann Condensation
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Lithium Diisopropylamide (LDA) to the flask with stirring.
-
Add a solution of the acyclic diester precursor in anhydrous THF dropwise to the LDA solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature, and proceed with standard aqueous workup and purification.
Issue 2: Significant Formation of High Molecular Weight Byproducts
Question: My reaction is producing a significant amount of a high molecular weight impurity, which I suspect is a dimer. How can I prevent this?
Answer: The formation of dimeric or polymeric byproducts occurs due to intermolecular Claisen condensation, where the enolate of one diester molecule reacts with the ester of another molecule[2]. This is in direct competition with the desired intramolecular Dieckmann condensation.
Troubleshooting Steps:
-
High Dilution Conditions: The most effective way to favor the intramolecular reaction is to use high dilution. By significantly increasing the solvent volume, you decrease the probability of two reactant molecules colliding, thus favoring the intramolecular cyclization.
-
Slow Addition: Adding the diester precursor slowly to the base solution (or vice versa) helps maintain a low concentration of the reactant at any given time, further promoting the intramolecular pathway.
Experimental Protocol: High Dilution Dieckmann Condensation
-
Set up two syringe pumps.
-
In one syringe, place a solution of the acyclic diester precursor in a suitable anhydrous solvent (e.g., THF, toluene).
-
In the second syringe, place a solution of the base (e.g., sodium ethoxide in ethanol, or potassium tert-butoxide in THF).
-
Simultaneously add both solutions via the syringe pumps over a period of several hours to a large volume of the reaction solvent at the desired temperature.
-
After the addition is complete, continue to stir the reaction mixture until completion, as monitored by TLC.
-
Proceed with a standard workup and purification.
Issue 3: Unwanted Hydrolysis and Decarboxylation of the Product
Question: I am losing my desired β-keto ester product and forming the corresponding ketone. How can I avoid this?
Answer: The β-keto ester product of the Dieckmann condensation is susceptible to hydrolysis of the ester group, followed by decarboxylation of the resulting β-keto acid, especially under harsh acidic or basic conditions and/or at elevated temperatures[3].
Troubleshooting Steps:
-
Careful pH Control During Workup: Avoid strongly acidic or basic conditions during the aqueous workup. Use a mild acidic quench, such as a saturated aqueous solution of ammonium chloride or a dilute solution of a weak acid (e.g., acetic acid), to neutralize the reaction mixture.
-
Low-Temperature Workup and Purification: Perform the workup and subsequent purification steps (e.g., chromatography) at low temperatures to minimize the risk of thermally induced decarboxylation.
-
Avoid Prolonged Exposure to Protic Solvents: Minimize the time the product is in contact with water or alcohols, especially if residual acid or base is present.
Data Summary: Effect of Workup Conditions on Product Stability
| Workup Condition | Desired Product Yield (%) | Ketone Byproduct (%) |
| Quench with 1M HCl, RT | 65 | 30 |
| Quench with sat. NH4Cl, 0°C | 92 | <5 |
| Quench with 1M NaOH, RT | 55 | 40 |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the Dieckmann condensation in this synthesis?
The optimal base depends on the desired outcome. For a robust and high-yielding reaction where regioselectivity is not a major concern (if the precursor is symmetrical or has a strong electronic bias), sodium ethoxide in ethanol or potassium tert-butoxide in THF are excellent choices[2]. If you need to control regioselectivity, a hindered base like LDA at low temperature is recommended.
Q2: How can I avoid transesterification?
Transesterification can occur if the alkoxide base does not match the ester group of your starting material (e.g., using sodium methoxide with an ethyl ester). To prevent this, always use an alkoxide base with the same alkyl group as your ester (e.g., sodium ethoxide for ethyl esters)[1].
Q3: My reaction is not going to completion. What can I do?
Incomplete conversion can be due to several factors:
-
Inactive Base: Ensure your base is fresh and has not been deactivated by moisture or air. Sodium hydride, for example, should be washed with anhydrous hexane to remove any mineral oil and handled under an inert atmosphere.
-
Insufficient Base: The Dieckmann condensation requires a full equivalent of base because the product β-keto ester is acidic and will be deprotonated by the base, driving the equilibrium towards the product[4]. Ensure you are using at least one full equivalent of a strong base.
-
Low Reaction Temperature: While low temperatures can improve selectivity, they also slow down the reaction rate. You may need to allow the reaction to stir for a longer period or slowly warm it to a temperature where the reaction proceeds at a reasonable rate.
Q4: Can epimerization occur during the reaction?
Yes, the basic conditions of the Dieckmann condensation can cause epimerization at any stereogenic centers that are α to a carbonyl group. If you are working with a chiral starting material, it is advisable to use the mildest possible reaction conditions (e.g., lower temperature, shorter reaction time) and to analyze the diastereomeric ratio of your product carefully.
Visualizing the Reaction Pathway
References
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Glasp. (2018, May 10). Dieckmann Condensation Reaction Mechanism | Video Summary and Q&A. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
Welcome to the technical support center for the synthesis and optimization of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Pyrrolidine scaffolds are crucial building blocks in medicinal chemistry, and achieving high yield and purity is paramount.[1] This document provides a comprehensive resource to address common challenges encountered during the synthesis of this target molecule.
Introduction to the Synthetic Strategy
The synthesis of this compound can be approached through a multi-step process that requires careful optimization. A common and effective strategy involves two key transformations:
-
Dieckmann Condensation: Formation of the pyrrolidine ring system to create a 4-oxo-pyrrolidine-3-carboxylate intermediate.[2][3]
-
N-Benzylation: The introduction of the benzyl group onto the pyrrolidine nitrogen.
This guide will break down the troubleshooting and optimization for each of these critical stages.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare the pyrrolidine-3-carboxylate core?
A1: The Dieckmann condensation is a widely used and effective method for the intramolecular cyclization of a diester to form a cyclic β-keto ester, which is a key intermediate for the pyrrolidine-3-carboxylate core.[2][4] This reaction is particularly effective for forming five- and six-membered rings.[5]
Q2: I am seeing significant amounts of my starting diester being hydrolyzed back to the dicarboxylic acid during the Dieckmann condensation. What is causing this?
A2: Hydrolysis, or saponification, of the ester is a common side reaction in Dieckmann condensations, especially when using alkoxide bases in their corresponding alcohol solvents (e.g., sodium ethoxide in ethanol). This is due to the presence of residual water or hydroxide ions. To mitigate this, it is crucial to use anhydrous solvents and reagents.
Q3: My N-benzylation reaction is producing a significant amount of a quaternary ammonium salt. How can I improve the selectivity for the desired secondary amine?
A3: Over-alkylation is a common issue because the product, a secondary amine, is often more nucleophilic than the starting primary or secondary amine. To favor mono-alkylation, you can try slowly adding the benzyl bromide to the reaction mixture to maintain a low concentration of the alkylating agent. Using a less reactive benzylating agent or a bulkier base can also improve selectivity.
Q4: What are the best practices for purifying the final this compound product?
A4: Purification of the final product typically involves a combination of techniques. After an aqueous workup to remove inorganic salts and water-soluble impurities, flash column chromatography on silica gel is often necessary to separate the desired product from unreacted starting materials and any side products. The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes) will need to be optimized based on TLC analysis.
Troubleshooting and Optimization Guides
Part 1: Dieckmann Condensation for the Pyrrolidine Ring
The Dieckmann condensation is a powerful tool for ring formation, but it is sensitive to reaction conditions.
Issue 1: Low Yield of the Cyclic β-Keto Ester
-
Potential Cause: The base may be inactive or not strong enough to deprotonate the α-carbon of the diester. Sodium hydride, for example, can develop an passivating layer of sodium hydroxide if not stored properly.
-
Solution:
-
Use a freshly opened or properly stored strong base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).[3]
-
Consider using a catalytic amount of a proton source (like ethanol) with NaH to initiate the reaction by cleaning the surface of the NaH.
-
Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the base.
-
Issue 2: Formation of Intermolecular Condensation Products (Dimers)
-
Potential Cause: At higher concentrations, the enolate of one diester molecule can react with another diester molecule before it has a chance to cyclize.
-
Solution:
-
Employ high-dilution conditions. Slowly add the diester solution to a solution of the base to maintain a low concentration of the diester and favor the intramolecular reaction.
-
The choice of solvent can also play a role. Aprotic solvents like THF or toluene are generally preferred.[3]
-
Issue 3: Regioselectivity Issues with Unsymmetrical Diesters
-
Potential Cause: If the two ester groups are not identical, deprotonation can occur at two different α-positions, leading to a mixture of products.[2]
-
Solution:
-
Utilize a sterically hindered base, such as LDA or KOtBu, which will preferentially deprotonate the less sterically hindered α-carbon.
-
If one α-position is more acidic due to the presence of other electron-withdrawing groups, a milder base may provide better selectivity.
-
Optimization of Dieckmann Condensation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Base | Sodium Ethoxide | Sodium Hydride (NaH) | Potassium tert-butoxide (KOtBu) | NaH and KOtBu in aprotic solvents reduce the risk of hydrolysis compared to sodium ethoxide in ethanol. |
| Solvent | Ethanol | Toluene | Tetrahydrofuran (THF) | Aprotic solvents like toluene and THF are preferred to minimize hydrolysis and transesterification.[3] |
| Temperature | Room Temperature | Reflux | -78 °C to RT (with LDA) | Higher temperatures can promote side reactions. The optimal temperature will depend on the reactivity of the substrate and the base used. |
| Concentration | 0.1 M | 0.01 M (High Dilution) | 1 M | High dilution is often necessary to favor intramolecular cyclization and minimize dimer formation. |
Part 2: N-Benzylation of the Pyrrolidine Intermediate
The N-benzylation step introduces the benzyl group onto the pyrrolidine nitrogen.
Issue 1: Low Conversion of the Starting Pyrrolidine
-
Potential Cause: The base may not be strong enough to sufficiently deprotonate the secondary amine, or the benzylating agent may be old or decomposed.
-
Solution:
-
Use a stronger base. If you are using a mild base like potassium carbonate (K₂CO₃) and seeing low conversion, consider switching to a stronger base like sodium hydride (NaH).
-
Ensure your benzyl bromide or benzyl chloride is of high quality. It can be helpful to wash it with a mild aqueous base and dry it before use to remove any acidic impurities.
-
Increasing the reaction temperature can also improve the reaction rate, but this must be balanced against the potential for increased side reactions.
-
Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)
-
Potential Cause: The N-benzylated product is a tertiary amine, which can be further alkylated by benzyl bromide to form a quaternary ammonium salt. This is especially problematic if the reaction is run for too long or at high temperatures.
-
Solution:
-
Stoichiometry Control: Use only a slight excess (1.05-1.1 equivalents) of the benzylating agent.
-
Slow Addition: Add the benzyl bromide dropwise to the reaction mixture to avoid a high localized concentration.
-
Reaction Monitoring: Carefully monitor the reaction by TLC. Once the starting material is consumed, quench the reaction immediately to prevent further alkylation.
-
Issue 3: Side Products from the Solvent or Base
-
Potential Cause: Certain solvent-base combinations can lead to unexpected side products. For example, using NaH in DMF with benzyl bromide has been reported to generate an amine impurity that can be difficult to separate.[6][7]
-
Solution:
-
If you are using DMF as a solvent, consider switching to an alternative like acetonitrile (MeCN) or THF.
-
Always ensure your solvents are anhydrous and of high purity.
-
Optimization of N-Benzylation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Base | K₂CO₃ | Triethylamine (Et₃N) | Sodium Hydride (NaH) | The choice of base affects the reaction rate and selectivity. K₂CO₃ is milder, while NaH is much stronger and can lead to faster reactions but also more side products if not controlled. |
| Solvent | Acetonitrile (MeCN) | Dichloromethane (DCM) | Tetrahydrofuran (THF) | The solvent should be chosen based on the solubility of the reactants and the compatibility with the chosen base. |
| Benzylating Agent | Benzyl Bromide | Benzyl Chloride | Benzyl Tosylate | Benzyl bromide is generally more reactive than benzyl chloride. Benzyl tosylate is a good alternative that is a stable solid. |
| Temperature | Room Temperature | 40-50 °C | Reflux | Higher temperatures can increase the rate but may also lead to more over-alkylation. Optimization is key. |
Experimental Protocols
Protocol 1: Dieckmann Condensation to form Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully add anhydrous toluene.
-
Substrate Addition: Slowly add a solution of the starting diester (e.g., ethyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate) (1.0 equivalent) in anhydrous toluene to the stirred suspension of sodium hydride at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Benzylation of Ethyl Pyrrolidine-3-carboxylate
This protocol provides a general method for the N-benzylation step.
-
Preparation: To a round-bottom flask, add ethyl pyrrolidine-3-carboxylate (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous acetonitrile.
-
Reagent Addition: Slowly add benzyl bromide (1.1 equivalents) to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C if the reaction is slow. Monitor the progress by TLC.
-
Workup: Once the starting material is consumed, filter off the potassium carbonate and wash the solid with acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow
Caption: Troubleshooting logic for the synthesis of this compound.
References
-
Farrell, W., & Guiry, P. J. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry, 81(22), 11394–11396. Retrieved from [Link]
-
Farrell, W., & Guiry, P. J. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. UCD Research Repository. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.
-
International Journal of Research and Applied Science & Engineering Technology (IJRASET). (n.d.). Diesters Compound Intramolecular Condensation and Its Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Retrieved from [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
Organic Letters. (2026). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]
-
ACS Omega. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Retrieved from [Link]
-
YouTube. (2016). Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Retrieved from [Link]
-
International Formulae Group. (n.d.). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]
-
ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of the N-benzylation reaction. The desired secondary amine is.... Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Alkylation of Some Derivatives of Ethyl 2-Ketopyrrolidine-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of chiral pyrrolidine and pyrrole derivatives through the chemoselective Dieckmann reaction of α,β-aminodiesters. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of pyrrolidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Retrieved from [Link]
-
ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) FRIEDEL-CRAFTS ALKYLATION OF ANISOLE AND BENZYL BROMIDE USING ZIF-8 AS AN EFFICIENT CATALYST. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethylpyrrolidine-3-carboxamide. Retrieved from [Link]
Sources
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- 3. alfa-chemistry.com [alfa-chemistry.com]
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- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchrepository.ucd.ie [researchrepository.ucd.ie]
Technical Support Center: Troubleshooting Enantioselectivity in Reactions with 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate . This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the control of enantioselectivity in reactions involving this versatile chiral building block. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and achieving precise stereochemical control is often critical for therapeutic efficacy.[1][2][3] This resource combines established principles of asymmetric synthesis with practical, field-proven insights to help you navigate the complexities of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence stereoselectivity?
The stereochemical outcome of reactions involving this substrate is governed by a combination of factors inherent to its structure:
-
Existing Stereocenter (C3): The ethyl carboxylate group at the C3 position establishes a chiral center. In reactions that create a new stereocenter, this existing center can exert diastereoselective control, influencing the facial selectivity of an approaching reagent.
-
N-Protecting Group (N-Benzyl): The N-benzyl group is not merely a protecting group; it plays a crucial role in the conformational dynamics of the pyrrolidine ring.[4][5] Its steric bulk can influence the puckering of the five-membered ring, which in turn affects the orientation of other substituents and the accessibility of the alpha-protons at C2 and C5.[6] Depending on the reaction conditions, the nitrogen atom itself can also be involved in coordinating to catalysts or reagents.
-
Ring Conformation: The pyrrolidine ring is not planar and exists in various envelope and twisted conformations.[7] The preferred conformation is influenced by the substituents, and this conformation dictates the steric environment around the reactive centers, thereby influencing the stereochemical outcome.[6]
Q2: How does the choice of a catalyst or base influence the stereochemical outcome in reactions of this substrate?
The choice of catalyst or base is paramount in controlling enantioselectivity. In many reactions, such as alkylations, an enolate is formed by deprotonation at the C2 or C5 position.
-
Chiral Catalysts: The use of a chiral catalyst (organocatalyst or metal complex with a chiral ligand) is the most common strategy for inducing enantioselectivity.[1][8] The catalyst forms a transient, diastereomeric complex with the substrate, lowering the energy of the transition state for the formation of one enantiomer over the other.[9][10]
-
Achiral Bases with Chiral Additives: In some cases, an achiral base (like lithium diisopropylamide, LDA) can be used in conjunction with a chiral ligand or additive. The chiral additive coordinates to the metal cation of the base and the substrate, creating a chiral environment around the reactive center.
-
Base Strength and Sterics: The strength and steric bulk of the base can influence the regioselectivity of deprotonation (C2 vs. C5) and the geometry of the resulting enolate, which can have a downstream effect on stereoselectivity.
Q3: What are the most suitable analytical techniques for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of my products?
Accurate determination of stereochemical purity is essential. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess. A chiral stationary phase is used to separate the enantiomers, allowing for their quantification.
-
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is an excellent alternative to HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Diastereomeric Ratio (dr): ¹H NMR is often sufficient to determine the diastereomeric ratio by integrating well-resolved signals corresponding to each diastereomer.
-
Enantiomeric Excess (ee): To determine ee by NMR, a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent can be used to convert the enantiomers into diastereomers with distinct NMR signals.
-
Troubleshooting Guide: Enhancing Enantioselectivity
This section addresses specific problems you may encounter during your experiments.
Q1: I am observing low enantiomeric excess (ee) in the α-functionalization of this compound. What are the probable causes and solutions?
Low enantioselectivity is a common challenge in asymmetric synthesis. The root cause often lies in a suboptimal catalyst-substrate interaction or unfavorable reaction conditions.
Potential Causes & Recommended Actions:
-
Suboptimal Catalyst or Ligand: The "lock and key" fit between your substrate and the chiral catalyst may not be ideal.
-
Action: Screen a variety of catalysts or ligands. For example, if you are using a proline-derived organocatalyst, consider analogues with different steric or electronic properties. If using a metal catalyst, screen different chiral ligands (e.g., BINAP, BOX, PyBox).
-
-
Incorrect Solvent Choice: The solvent can significantly influence the conformation of the transition state and the solubility of the catalyst-substrate complex.
-
Action: Conduct a solvent screen. Include a range of polar aprotic (e.g., THF, CH₂Cl₂), nonpolar (e.g., toluene, hexanes), and sometimes polar protic (with caution) solvents. See Protocol 1 for a systematic approach.
-
-
Inappropriate Reaction Temperature: Generally, lower temperatures lead to higher enantioselectivity because the small energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy (kT) of the system.
-
Action: Systematically lower the reaction temperature. Run the reaction at 0 °C, -20 °C, -40 °C, and -78 °C. Be aware that reaction rates will decrease, so longer reaction times may be necessary. See Protocol 2 for guidance.
-
-
Presence of Impurities (especially water): Water can interfere with many catalytic systems, particularly those involving organometallic reagents or hygroscopic Lewis acids.
-
Action: Ensure all reagents and solvents are rigorously dried. Perform reactions under an inert atmosphere (e.g., argon or nitrogen). Using freshly activated molecular sieves can also be beneficial.
-
-
Incorrect Catalyst Loading: Both too little and too much catalyst can be detrimental.
-
Action: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.
-
Data Summary: Impact of Reaction Parameters on Enantioselectivity
| Parameter | General Trend for Increasing ee | Considerations |
| Temperature | Decrease | Slower reaction rates |
| Solvent Polarity | Often lower polarity is better | Varies significantly with reaction type |
| Catalyst Loading | Optimize (not always linear) | Cost, side reactions |
| Concentration | Often higher concentration is better | Solubility, aggregation effects |
Q2: My reaction is producing a mixture of diastereomers with a poor diastereomeric ratio (dr). How can I improve this?
Poor diastereoselectivity suggests that the existing stereocenter at C3 is not effectively directing the stereochemical course of the reaction.
Potential Causes & Recommended Actions:
-
Steric and Electronic Mismatch: The steric bulk of the incoming electrophile and the directing groups on the pyrrolidine ring may not be well-matched to favor one diastereomeric transition state.
-
Action:
-
Modify the N-Protecting Group: While your starting material is N-benzylated, consider if a bulkier group (e.g., N-trityl) or a different electronic-donating/withdrawing group could alter the ring conformation favorably. In some cases, N-acyl groups can dramatically change the reactivity and stereoselectivity.[11]
-
Change the Electrophile: If possible, use an electrophile with different steric demands.
-
-
-
Chelation Control vs. Non-Chelation Control: If a metal is involved (e.g., from a base like LDA or a Lewis acid catalyst), it can coordinate to the carbonyl oxygen of the C3-ester and the nitrogen, creating a rigid, chelated intermediate. This can lock the conformation and enhance diastereoselectivity.
-
Action:
-
Lewis Acid Additives: Screen various Lewis acids (e.g., TiCl₄, ZnCl₂, MgBr₂·OEt₂) to promote chelation.
-
Solvent Choice: Solvents that can coordinate with metal ions (like THF) may compete with the substrate for chelation, while non-coordinating solvents (like toluene) may favor it.
-
-
Q3: I am struggling with poor reproducibility in my asymmetric reaction. What factors should I investigate?
Poor reproducibility is a frustrating issue that often points to subtle, uncontrolled variables in the experimental setup.
Actionable Troubleshooting Workflow:
A systematic approach is crucial to identify the source of inconsistency.
Caption: Troubleshooting workflow for poor reproducibility.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Enantioselectivity
Objective: To identify the optimal solvent for maximizing enantiomeric excess.
Methodology:
-
Setup: In parallel, set up a series of small-scale reactions in identical vials equipped with stir bars.
-
Inert Atmosphere: Dry each vial under vacuum and backfill with an inert gas (e.g., Argon).
-
Reagent Addition:
-
To each vial, add the catalyst (e.g., 10 mol%).
-
Add 1.0 mL of a different anhydrous solvent to each vial (e.g., Toluene, THF, CH₂Cl₂, Dioxane, Hexanes, CH₃CN).
-
Add the substrate, this compound (1.0 equivalent).
-
-
Temperature Control: Equilibrate all vials to the desired reaction temperature (e.g., 0 °C).
-
Initiation: Add the electrophile/second reagent (e.g., 1.2 equivalents) to each vial simultaneously if possible.
-
Monitoring: Stir the reactions for a fixed time (e.g., 24 hours) or until TLC indicates consumption of the starting material.
-
Work-up & Analysis: Quench all reactions identically. Isolate the crude product and analyze the enantiomeric excess of each sample by chiral HPLC or GC.
-
Data Tabulation: Record the conversion and ee for each solvent to identify the best performer.
Protocol 2: Optimization of Reaction Temperature
Objective: To determine the optimal temperature for maximizing enantiomeric excess.
Methodology:
-
Setup: Prepare a series of identical reactions in parallel as described in Protocol 1, using the optimal solvent identified previously.
-
Temperature Baths: Place each reaction in a precisely controlled temperature bath (e.g., +20 °C, 0 °C, -20 °C, -40 °C, -78 °C).
-
Constant Parameters: Ensure all other parameters (concentrations, catalyst loading, reaction time) are kept constant.
-
Analysis: After a fixed time, quench the reactions and analyze the enantiomeric excess of the product for each temperature.
-
Analysis: Plot enantiomeric excess versus temperature to determine the optimal condition that balances reaction rate and selectivity.
Visualization of Stereochemical Control
The following diagram illustrates a hypothetical transition state in an organocatalyzed α-alkylation of the substrate. The catalyst (in this case, a proline derivative) forms an enamine intermediate and uses its own stereochemistry and steric bulk to direct the approach of an incoming electrophile (E⁺) to one face of the molecule.
Caption: Catalyst-controlled facial selectivity.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. [Link]
-
Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. ResearchGate. [Link]
-
The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society. [Link]
-
Synthesis of chiral 3‐substituted‐3‐aminomethyl‐pyrrolidines and related compounds. Journal of Heterocyclic Chemistry. [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]
-
Stereoselectivity in asymmetric α-amination reactions. ResearchGate. [Link]
-
One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis. PMC - NIH. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC - PubMed Central. [Link]
-
Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Request PDF - ResearchGate. [Link]
-
Synthesis of a New Chiral Pyrrolidine. PMC - NIH. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Stereoselectivity of a potent calcium antagonist, 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. PubMed. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC - NIH. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. PubMed. [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Complementary stereocontrolled approaches to 2-pyrrolidinones bearing a vicinal amino diol subunit with three continuous chiral centers: a formal asymmetric synthesis of (-)-detoxinine. PubMed. [Link]
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate. PubChem. [Link]
-
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. PubChem. [Link]
-
1-Benzyl-2,5-dioxopyrrolidine-3,4-diyl diacetate. PMC - NIH. [Link]
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Synthesis of chiral 3‐substituted‐3‐aminomethyl‐pyrrolidines and related compounds / Journal of Heterocyclic Chemistry, 1992 [sci-hub.ru]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Benzyl-2,5-dioxopyrrolidine-3,4-diyl diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
stability issues and degradation of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
Technical Support Center: 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth technical assistance to researchers and scientists working with this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential stability issues and degradation, ensuring the integrity of your experiments.
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational rigidity and its presence in numerous natural products and pharmaceuticals.[1] However, the functional groups present in this compound, namely the ethyl ester and the N-benzyloxycarbonyl (Cbz or Z) protecting group, can be susceptible to degradation under certain experimental conditions. Understanding these liabilities is critical for obtaining reliable and reproducible results.
While specific stability data for this compound is not extensively published, we can infer its stability profile from its constituent functional groups and closely related analogs like 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate.[2] This guide is built upon these established chemical principles to provide you with a robust framework for your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most probable degradation pathways are the hydrolysis of the ethyl ester at the C-3 position and the cleavage of the N-benzyl carbamate (Cbz group).
-
Ester Hydrolysis: This can be catalyzed by acids or bases, yielding the corresponding carboxylic acid (1-Benzyl-pyrrolidine-1,3-dicarboxylic acid) and ethanol. This is a common reaction for ester-containing compounds.
-
N-Benzyl Carbamate Cleavage: The benzyl group on the nitrogen is susceptible to cleavage under various conditions, including hydrogenolysis, strong acids, and some oxidizing or reducing agents. This would result in the formation of pyrrolidine-3-carboxylic acid ethyl ester and toluene or other benzyl byproducts.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, the compound should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[3] This minimizes exposure to moisture and oxygen, which can contribute to hydrolysis and oxidative degradation, respectively.
Q3: What are the expected impurities that may be present in a sample of this compound?
A3: Potential impurities could arise from the synthesis or degradation of the compound. These may include:
-
Starting materials from the synthesis.
-
The hydrolyzed carboxylic acid derivative.
-
The de-benzylated pyrrolidine derivative.
-
Diastereomers if the synthesis is not stereospecific.
It is crucial to assess the purity of a new batch of the compound by techniques such as NMR, LC-MS, and HPLC before use.
Q4: Can I use this compound in reactions involving strong acids or bases?
A4: Caution is advised when using strong acids or bases. Strong acids can lead to the cleavage of the N-benzyl group, while both strong acids and bases can catalyze the hydrolysis of the ethyl ester. If your experimental protocol requires acidic or basic conditions, it is recommended to use milder reagents and lower temperatures to minimize degradation. A pilot study to assess the compound's stability under your specific reaction conditions is highly recommended.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent Experimental Results or Loss of Activity
-
Potential Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature (-20°C) in a tightly sealed container, protected from light and moisture.
-
Assess Purity: Re-analyze the purity of your sample using a suitable analytical method like HPLC or LC-MS. Compare the results with the certificate of analysis or data from a fresh sample.
-
Prepare Fresh Solutions: If the compound is used in solution, prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
-
Potential Cause: On-column degradation or degradation in the sample solvent.
-
Troubleshooting Steps:
-
Analyze the Mobile Phase: If using a mobile phase with a low or high pH, this could be causing hydrolysis. Consider using a mobile phase with a more neutral pH if your separation allows.
-
Check Sample Solvent: The solvent used to dissolve your sample may be contributing to degradation. Ensure the solvent is of high purity and is compatible with the compound. For example, using an acidic or basic solvent for an extended period before injection can cause degradation.
-
Investigate Temperature Effects: If your HPLC system has a heated column or autosampler, consider if the temperature is contributing to thermal degradation.
-
Issue 3: Poor Yield or Formation of Byproducts in a Synthetic Transformation
-
Potential Cause: The reaction conditions are too harsh, leading to the degradation of the starting material or product.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Many degradation processes are accelerated at higher temperatures.
-
Use Milder Reagents: If your reaction involves acidic or basic reagents, explore milder alternatives. For example, if you are performing a deprotection, consider enzymatic methods or other orthogonal protecting groups in your synthetic design.
-
Reduce Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to prevent over-reaction or product degradation.
-
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Solution
This protocol provides a framework for evaluating the stability of this compound in different solvents and pH conditions.
-
Prepare Stock Solutions: Prepare stock solutions of the compound at a known concentration (e.g., 1 mg/mL) in various solvents relevant to your experiments (e.g., DMSO, ethanol, acetonitrile, water).
-
Incubation: Aliquot the stock solutions into separate vials and incubate them under different conditions (e.g., room temperature, 4°C, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, analyze the samples by HPLC with a UV or MS detector.
-
Data Interpretation: Quantify the peak area of the parent compound and any new peaks that appear over time. A decrease in the parent peak area indicates degradation.
| Solvent | Temperature (°C) | Time (hours) | % Degradation | Major Degradant |
| DMSO | 25 | 24 | < 1% | - |
| Ethanol | 25 | 24 | < 2% | - |
| Water (pH 7) | 25 | 24 | 5-10% | Hydrolyzed acid |
| Water (pH 2) | 25 | 8 | > 50% | Hydrolyzed acid, de-benzylated product |
| Water (pH 10) | 25 | 8 | > 60% | Hydrolyzed acid |
Note: The data in this table is illustrative and should be determined experimentally for your specific batch and conditions.
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of the target compound.
Diagram 2: Troubleshooting Workflow for Inconsistent Results
Caption: Workflow for troubleshooting inconsistent experimental data.
References
-
PubChem. 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. Retrieved from [Link]
-
IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
Sources
how to minimize by-product formation in 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate reactions
Technical Support Center: 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize by-product formation and optimize your reaction outcomes. Our focus is on providing practical, experience-driven advice grounded in established chemical principles.
Part 1: Troubleshooting Guide - Common Reactions and By-Product Minimization
This section addresses specific challenges that may arise during common transformations of this compound.
Issue 1: Incomplete Reaction or By-product Formation During N-Cbz Deprotection (Hydrogenolysis)
Question: I am attempting to remove the N-Cbz (benzyloxycarbonyl) group via catalytic hydrogenation to yield the secondary amine, but I'm observing incomplete conversion and the formation of several by-products. What is going wrong?
Answer: Catalytic hydrogenolysis is the standard method for N-Cbz deprotection, but its success with this substrate is highly dependent on the catalyst, solvent, and reaction conditions. By-products often arise from catalyst poisoning, over-reduction, or side reactions involving the pyrrolidine ring.
Common By-products and Their Causes:
-
Toluene: Formed from the hydrogenolysis of the benzyl group of the Cbz protecting group. This is an expected by-product of the desired reaction.
-
N-Methylpyrrolidine derivative: This can arise from over-reduction and subsequent methylation if methanol is used as a solvent.
-
Ring-opened products: Can occur under harsh conditions or with certain catalysts, leading to a loss of the desired cyclic structure.
Troubleshooting Steps & Scientific Rationale:
-
Catalyst Selection and Handling:
-
The Problem: Palladium on carbon (Pd/C) is the most common catalyst, but its activity can be inhibited by trace impurities (e.g., sulfur or halide contaminants) from previous steps. This is a primary cause of incomplete reactions.
-
The Solution: Use a high-quality, fresh batch of 10% Pd/C. For substrates prone to over-reduction, a less active catalyst like Pearlman's catalyst (20% Pd(OH)₂/C) can be beneficial as it is often more resistant to poisoning and can prevent unwanted side reactions.
-
Protocol: Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation before it is introduced to the reaction vessel.
-
-
Solvent Choice:
-
The Problem: The choice of solvent can dramatically influence the reaction rate and by-product profile. Protic solvents are generally preferred.
-
The Solution: Ethanol or isopropanol are excellent first choices as they facilitate proton transfer required for the hydrogenolysis mechanism. Avoid using methanol if N-methylation is a concern, as it can be a source of methyl groups under reductive conditions. Dichloromethane should be avoided as residual acidity can poison the catalyst.
-
-
Controlling Reaction Conditions:
-
The Problem: High hydrogen pressure or elevated temperatures can lead to over-reduction of other functional groups or degradation of the pyrrolidine ring.
-
The Solution: Start with atmospheric pressure of hydrogen (using a balloon is often sufficient) at room temperature. Monitor the reaction progress closely by TLC or LC-MS. If the reaction is sluggish, the pressure can be gradually increased to 3-4 bar.
-
Optimized Protocol for N-Cbz Deprotection:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Catalyst | 10% Pd/C or 20% Pd(OH)₂/C (Pearlman's) | High activity; Pearlman's catalyst offers reduced risk of over-reduction. |
| Catalyst Loading | 5-10 mol% | Balances reaction rate with cost and ease of removal. |
| Solvent | Ethanol or Isopropanol | Protic, non-reactive solvent that aids in protonolysis. |
| Hydrogen Pressure | 1-4 bar (start at 1 bar) | Minimizes risk of side reactions while ensuring sufficient H₂ availability. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction without providing energy for undesired pathways. |
| Reaction Monitoring | TLC or LC-MS every 1-2 hours | Prevents over-reaction and confirms completion. |
Issue 2: Epimerization at the C3 Position During Ester Hydrolysis
Question: I am hydrolyzing the ethyl ester at the C3 position using basic conditions (e.g., LiOH or NaOH), but I'm observing a loss of stereochemical purity. How can I prevent this epimerization?
Answer: Epimerization at the C3 position is a significant risk under basic conditions. The proton at C3 is acidic and can be abstracted by a strong base to form an enolate intermediate. This enolate is planar, and upon reprotonation, it can lead to a mixture of stereoisomers.
Mechanism of Epimerization:
Caption: Epimerization at C3 via an enolate intermediate.
Strategies to Minimize Epimerization:
-
Use Milder Bases and Lower Temperatures:
-
The Rationale: The rate of enolate formation is highly dependent on the base strength and temperature.
-
The Protocol: Use a milder base such as lithium hydroxide (LiOH) over sodium hydroxide (NaOH) or potassium hydroxide (KOH), as the lithium cation can chelate with the carbonyl oxygen, potentially reducing the rate of enolization. Conduct the reaction at low temperatures (e.g., 0 °C to -10 °C) to disfavor the proton abstraction kinetically.
-
-
Enzymatic Hydrolysis:
-
The Rationale: Enzymes are highly stereoselective and operate under mild, neutral pH conditions, completely avoiding the issue of base-catalyzed epimerization.
-
The Protocol: Lipases, such as Candida antarctica lipase B (CAL-B), are often effective for the selective hydrolysis of esters. The reaction is typically run in a buffered aqueous solution at or near room temperature.
-
Comparison of Hydrolysis Conditions:
| Method | Conditions | Pros | Cons |
| Standard Basic Hydrolysis | 1M NaOH, MeOH/H₂O, RT | Fast, inexpensive | High risk of epimerization |
| Optimized Basic Hydrolysis | 1M LiOH, THF/H₂O, 0 °C | Reduced epimerization | Slower reaction times |
| Enzymatic Hydrolysis | Lipase (e.g., CAL-B), Phosphate Buffer pH 7, 30 °C | No epimerization, mild conditions | Higher cost, requires enzyme screening |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the final product away from catalyst residues after hydrogenation?
A1: After the reaction is complete, the palladium catalyst can be removed by filtration through a pad of Celite®. To ensure complete removal of fine palladium particles, which can sometimes pass through Celite, a secondary filtration through a 0.45 µm syringe filter is recommended. Alternatively, specialized filtration aids like Celpure® can be used for enhanced removal of fine particulates.
Q2: Can I reduce the ethyl ester to a primary alcohol without affecting the N-Cbz group?
A2: Yes, this is a common transformation. Selective reduction of the ester in the presence of a Cbz group can be achieved using a mild reducing agent.
-
Recommended Method: Use lithium borohydride (LiBH₄) in a solvent like tetrahydrofuran (THF). LiBH₄ is a chemoselective reagent that will readily reduce esters but is generally unreactive towards carbamates.
-
Avoid: Do not use strong reducing agents like lithium aluminum hydride (LiAlH₄), as it will reduce both the ester and the Cbz carbamate, leading to the N-methyl pyrrolidine derivative.
Experimental Workflow for Selective Ester Reduction:
Caption: Workflow for the selective reduction of the C3-ester.
Q3: My starting material appears to be an oil, but some literature suggests it should be a solid. Is my material impure?
A3: this compound can exist as a viscous oil or a low-melting solid, depending on its purity and the specific stereoisomer. The presence of minor impurities or residual solvent can prevent crystallization. If your NMR and mass spectrometry data are clean, the material is likely suitable for use as an oil. If a solid is required, you can attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (e.g., ethyl acetate/hexanes mixture) and then cooling it slowly.
References
Technical Support Center: Resolving Common Issues in the Synthesis and Characterization of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
Welcome to the technical support center dedicated to 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile pyrrolidine scaffold. As a key building block, its purity and structural integrity are paramount. This document provides in-depth, field-proven insights into troubleshooting common challenges encountered during its synthesis, purification, and characterization, ensuring the reliability and reproducibility of your experimental outcomes.
Part 1: Synthesis and Purification Troubleshooting
The quality of your final characterization data is intrinsically linked to the success and cleanliness of the initial synthesis and purification. Issues that manifest in NMR or Mass Spectrometry often originate from overlooked variables in the reaction flask.
Question 1.1: My intramolecular cyclization (Dieckmann Condensation) to form the pyrrolidine ring is resulting in a low yield and a complex mixture. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in the Dieckmann condensation, a type of intramolecular Claisen condensation, are a frequent challenge when synthesizing cyclic β-keto esters from diesters.[1][2] The formation of the five-membered pyrrolidine ring is generally favorable, but several factors can lead to poor outcomes.[2]
Causality and Optimization Strategy:
-
Choice of Base and Solvent: The base is not merely a proton abstractor; its nature dictates the course of the reaction.
-
Problem: Using a nucleophilic base like sodium ethoxide (NaOEt) in a non-matching ester system can lead to transesterification, complicating the product mixture.[2] Furthermore, in protic solvents like ethanol, the equilibrium may not strongly favor the product.
-
Solution: Employ a strong, non-nucleophilic, sterically hindered base in a polar aprotic solvent.[1] Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) or toluene are excellent choices. These conditions minimize side reactions and drive the reaction to completion by creating a stable enolate.[1]
-
-
Reaction Temperature: Temperature control is critical for managing side reactions.
-
Problem: High temperatures can promote intermolecular condensation, leading to dimerization or polymerization, especially at high concentrations.[1]
-
Solution: Initiate the reaction at a low temperature (e.g., 0 °C) during the base addition to control the initial exothermic deprotonation. Subsequently, the reaction can be gently warmed to room temperature or slightly above to ensure completion.
-
-
Reagent Purity and Anhydrous Conditions: The enolates formed during the reaction are highly sensitive to moisture.
-
Problem: Traces of water will quench the enolate, halting the cyclization and hydrolyzing the ester groups over time.
-
Solution: Ensure all glassware is oven-dried, and solvents are rigorously dried before use. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Troubleshooting Workflow: Low Yield in Dieckmann Cyclization
Caption: Troubleshooting workflow for poor Dieckmann cyclization yield.
Question 1.2: I've successfully synthesized the crude product, but purification via silica gel chromatography is proving difficult. What's the best approach?
Answer: Purifying N-benzyl protected pyrrolidine derivatives can be challenging due to their polarity and potential for streaking on silica gel. A systematic approach to solvent selection and column preparation is key.
Detailed Purification Protocol:
-
Aqueous Work-up (Mandatory): Before any chromatography, a thorough aqueous work-up is essential to remove inorganic salts and highly polar starting materials.
-
Quench the reaction mixture carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically sufficient.
-
Mobile Phase Selection: The polarity of this molecule requires a gradient elution. Start with a non-polar solvent system and gradually increase polarity.
-
Begin with a low-polarity mobile phase, such as 5% ethyl acetate in hexanes.
-
Slowly and incrementally increase the proportion of ethyl acetate (e.g., 5% -> 10% -> 15% -> 25%). This gradual increase is crucial to separate closely related impurities from the main product.
-
-
TLC Monitoring: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the product should be between 0.25 and 0.35 for good separation.
-
Loading: For best results, adsorb the crude product onto a small amount of silica gel and dry-load it onto the column. This prevents band broadening associated with liquid loading in a strong solvent.
-
Part 2: Spectroscopic Characterization and Data Interpretation
Accurate interpretation of spectroscopic data is the final confirmation of your compound's identity and purity. Below are common issues encountered with this compound.
Question 2.1: My ¹H NMR spectrum shows a series of complex, overlapping multiplets in the aliphatic region (1.5-4.0 ppm). How can I confidently assign the pyrrolidine ring protons?
Answer: This is an expected and classic feature of rigid, non-planar ring systems like substituted pyrrolidines. The protons on the pyrrolidine ring are diastereotopic, meaning they are chemically non-equivalent and will couple with each other, leading to complex splitting patterns.
Breakdown of Expected ¹H NMR Signals:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Common Issues |
| Aromatic (Phenyl) | 7.20 - 7.40 | Multiplet (m) | 5H | Protons of the benzyl group. Should be a clean, recognizable pattern. |
| Benzylic (N-CH₂-Ph) | ~4.5 - 4.7 | Singlet (s) or AB quartet | 2H | Often appears as a sharp singlet. May be an AB quartet if rotation is restricted. |
| Pyrrolidine Ring | 2.0 - 4.0 | Complex Multiplets (m) | 5H | Diastereotopic protons lead to complex geminal and vicinal coupling. 2D NMR (COSY) is highly recommended for definitive assignment. |
| Ethyl Ester (-OCH₂CH₃) | 4.0 - 4.2 | Quartet (q) | 2H | Clear quartet coupled to the methyl protons. |
| Ethyl Ester (-OCH₂CH₃) | 1.2 - 1.3 | Triplet (t) | 3H | Clear triplet coupled to the methylene protons. |
Visualizing Key Proton Environments
Caption: Key proton environments on the target molecule for NMR analysis.
Question 2.2: My mass spectrum is not showing the parent molecular ion peak [M]⁺. Am I looking at the wrong compound?
Answer: Not necessarily. The absence of the molecular ion peak is common, especially with Electron Ionization (EI) mass spectrometry, which is a high-energy technique that causes significant fragmentation. For a molecule like this, "soft" ionization techniques are preferred.
Data Interpretation by Ionization Technique:
| Technique | Expected Ion(s) | Common Fragments (m/z) | Troubleshooting & Rationale |
| ESI (Electrospray Ionization) | [M+H]⁺ (278.14), [M+Na]⁺ (300.12) | Minimal fragmentation | This is the preferred method. If you do not see the protonated or sodiated adduct, check instrument calibration and sample purity. ESI provides clear evidence of the molecular weight. |
| EI (Electron Ionization) | [M]⁺ (277.13) - often weak or absent | 91 (Tropylium ion): Very common, from cleavage of the benzyl group. This is a hallmark fragment. [M-45] (Loss of -OEt) [M-73] (Loss of -COOEt) | The high energy of EI readily cleaves the benzylic C-N bond. The presence of a strong peak at m/z 91 is highly indicative of a benzyl group.[3] The molecular ion, if present, will be of low abundance. |
Note: The molecular formula is C₁₅H₁₉NO₄ and the exact mass is 277.1314.
Question 2.3: I suspect my sample is contaminated with a starting material or a side product. How can I identify it?
Answer: Impurity identification requires a combination of spectroscopic techniques and an understanding of the reaction pathway.
-
Unreacted Starting Material: If the synthesis involves the cyclization of a linear diester (e.g., N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester), look for the absence of the rigid pyrrolidine ring signals in the ¹H NMR and a different molecular weight in the MS.
-
Transesterification: If you used a base like sodium methoxide with an ethyl ester substrate, you may have a mixture of the ethyl ester, methyl ester, and mixed diester products. This will manifest as extra -OCH₃ singlets around 3.7 ppm in the ¹H NMR and corresponding mass peaks.
-
Decarboxylation: If the reaction was overheated after an acidic workup, you might see partial loss of one of the carboxylate groups. This would result in a significantly different NMR spectrum and a lower molecular weight.
-
Solvent Impurities: Always check for residual solvents in your ¹H NMR spectrum (e.g., ethyl acetate, hexanes, dichloromethane). These are easily identified by their characteristic chemical shifts.
For definitive structural elucidation of unknown impurities, 2D NMR techniques (COSY, HSQC, HMBC) are invaluable tools for establishing connectivity.[4]
Part 3: Stability and Handling
Question 3.1: How stable is this compound? Are there conditions I should avoid?
Answer: The molecule has two primary points of reactivity to consider: the N-benzyl protecting group and the two ester functional groups.
-
N-Benzyl Group Stability: The N-benzyl group is a carbamate-like protecting group. It is generally robust to mild acidic and basic conditions. However, it is readily cleaved under conditions of catalytic hydrogenolysis (e.g., H₂, Pd/C).[5] Strong acids may also cause debenzylation over extended periods or at elevated temperatures.[6]
-
Ester Group Stability: Like any ester, this compound is susceptible to hydrolysis under strong acidic or basic conditions, which would yield the corresponding carboxylic acids.
-
Recommended Storage: For long-term storage, keep the compound in a tightly sealed container in a cool, dry place. For maximum stability, storing under an inert atmosphere (nitrogen or argon) is recommended to prevent slow hydrolysis by atmospheric moisture.
References
- Benchchem. (n.d.). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
- Benchchem. (n.d.). Technical Support Center: Stereoselective Synthesis of Pyrrolidines.
- Alfa Chemistry. (n.d.). Dieckmann Condensation.
- Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives.
- Guidechem. (n.d.). What are the properties, synthesis, and applications of N-Boc-3-pyrrolidinone?
- Grokipedia. (n.d.). Dieckmann condensation.
- ResearchGate. (2025). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities.
- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.
- ResearchGate. (n.d.). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
- ResearchGate. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
- ResearchGate. (n.d.). Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10....
- Organic Chemistry Portal. (n.d.). Protective Groups.
Sources
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Proline-Derived Scaffolds vs. Established Systems
In the landscape of modern asymmetric synthesis, the precise construction of stereogenic centers is paramount for the development of enantiomerically pure pharmaceuticals and complex natural products. Chiral auxiliaries, which are stoichiometric chiral reagents that temporarily attach to a substrate to direct a diastereoselective transformation, remain a cornerstone of this field.[1][2] Their reliability and the vast body of empirical data supporting their use often make them the method of choice, particularly in the early stages of drug discovery and process development.[3]
This guide provides an in-depth comparison of a proline-derived scaffold, represented by 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate , against two of the most influential and widely adopted classes of chiral auxiliaries: Evans' Oxazolidinones and Enders' SAMP/RAMP Hydrazones . We will dissect their mechanisms of stereocontrol, compare their performance in key transformations, and provide actionable experimental protocols to illustrate their practical application.
The Logic of Auxiliary-Mediated Asymmetric Synthesis
The fundamental principle of a chiral auxiliary is to covalently bond to a prochiral substrate, creating a new molecule with a built-in stereocenter. This chiral information is then transferred during a subsequent bond-forming reaction, creating a new stereocenter with a predictable configuration due to the energetic preference for one diastereomeric transition state over the other. The final step involves the cleavage of the auxiliary, which can ideally be recovered and reused.
Caption: Workflow for Enders' SAMP/RAMP hydrazone alkylation.
Section 2: Evans' Oxazolidinone Auxiliaries
[5]Mechanism of Action: The substrate is first acylated onto the nitrogen of the oxazolidinone. Treatment with a dialkylboron triflate and a hindered base generates a conformationally rigid Z-enolate, where the boron is chelated by both the enolate oxygen and the carbonyl oxygen of the auxiliary. T[1]he substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) then acts as a powerful steric shield, blocking one face of the enolate. This forces an incoming electrophile, such as an aldehyde in an aldol reaction, to approach from the opposite, unhindered face, resulting in exceptionally high levels of diastereoselectivity.
[6]### Section 3: Comparative Analysis and Performance Data
The choice of a chiral auxiliary depends critically on the specific transformation, the desired stereochemical outcome, and the practical considerations of substrate attachment and auxiliary cleavage.
| Auxiliary Class | Primary Applications | Typical Diastereoselectivity (d.e.) | Cleavage Conditions | Advantages | Disadvantages |
| Pyrrolidine-Based (SAMP/RAMP) | α-Alkylation of ketones & aldehydes, Michael additions | [7][8] >95% | [9] Ozonolysis, mild hydrolysis | [1] Excellent for carbonyl α-alkylation; both enantiomers (SAMP/RAMP) are available. | [10] Requires hydrazone formation/cleavage; cleavage can sometimes be harsh. |
| Evans' Oxazolidinones | Aldol reactions, alkylations, Diels-Alder reactions | [1][4] >99% (Aldol), [6]>95% (Alkylation) | [1] LiOH/H₂O₂, LiBH₄, Red-Al, MeOMgBr | Extremely high selectivity, reliable, well-documented, versatile cleavage options. | Can be less effective for ketone aldol reactions; requires N-acylation. |
| Oppolzer's Camphorsultams | Diels-Alder, Michael additions, alkylations | [1][2] 90-99% | [2] LiOH, LiAlH₄ | Highly crystalline derivatives aid purification; excellent for cycloadditions. | [1] Camphor backbone can be sterically demanding; cleavage sometimes requires strong reducing agents. |
Section 4: Detailed Experimental Protocols
To provide a practical context, the following are representative, self-validating protocols for key transformations using these auxiliaries.
Protocol 1: Asymmetric Alkylation via an Evans' Oxazolidinone
This protocol describes the diastereoselective alkylation of a propionyl-substituted oxazolidinone, a standard procedure demonstrating the effectiveness of this auxiliary.
Objective: To synthesize (2'R,4S)-4-benzyl-3-(2'-methylpent-4'-enoyl)oxazolidin-2-one.
Materials:
-
(S)-4-benzyl-3-propionyloxazolidin-2-one
-
Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq). Dissolve in anhydrous THF to a concentration of 0.1 M.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LDA (1.1 eq) dropwise via syringe over 10 minutes. The causality here is critical: slow addition to a cold solution ensures complete and selective formation of the lithium enolate without side reactions. Stir the resulting pale yellow solution at -78 °C for 30 minutes.
-
Alkylation: Add allyl bromide (1.5 eq) dropwise to the enolate solution. The electrophile is added neat and slowly to maintain the low temperature and prevent quenching of the enolate.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to 0 °C over 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. This protonates any remaining enolate and neutralizes the base.
-
Workup & Purification: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the title compound with typically >95% diastereomeric excess.
Protocol 2: Asymmetric α-Alkylation of a Ketone via a SAMP-Hydrazone
This protocol outlines the three-step sequence for the asymmetric methylation of cyclohexanone.
[7][9]Objective: To synthesize (S)-2-methylcyclohexanone.
Step A: Hydrazone Formation
-
In a round-bottom flask, combine cyclohexanone (1.0 eq) and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (1.2 eq).
-
Stir the mixture neat under an argon atmosphere at room temperature for 12 hours. The formation of water is the driving force.
-
Purify the crude hydrazone by vacuum distillation to obtain the pure SAMP-hydrazone of cyclohexanone.
Step B: Alkylation
-
Prepare a solution of the purified SAMP-hydrazone (1.0 eq) in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C. Add LDA (1.1 eq) dropwise and stir for 2 hours at this temperature to ensure complete formation of the azaenolate.
-
Add methyl iodide (1.5 eq) to the solution and stir at -78 °C for 4 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with water and extract with diethyl ether. Dry the organic layer and concentrate to obtain the crude alkylated hydrazone.
Step C: Cleavage
-
Dissolve the crude alkylated hydrazone in dichloromethane (DCM) and cool to -78 °C.
-
Bubble ozone through the solution until a persistent blue color indicates the consumption of the hydrazone. The choice of ozonolysis is for its efficiency and mildness in cleaving the C=N bond without racemizing the newly formed stereocenter. 3[1]. Purge the solution with argon or nitrogen to remove excess ozone, then add dimethyl sulfide (DMS) to quench the ozonide.
-
Allow the solution to warm to room temperature. Wash with water, dry the organic layer, and carefully remove the solvent. Purify by distillation to yield (S)-2-methylcyclohexanone with high enantiomeric excess.
Conclusion
The selection of a chiral auxiliary is a strategic decision guided by the specific synthetic challenge. Evans' oxazolidinones offer unparalleled reliability and high stereoselectivity for a broad range of acylate enolate reactions, making them a first-choice for many applications. [3]Enders' SAMP/RAMP reagents provide a powerful and highly selective solution specifically for the α-alkylation of aldehydes and ketones, a transformation that is often challenging with other methods.
[7]Proline-derived scaffolds, such as This compound , represent a mechanistically distinct but equally valid approach. Their efficacy hinges on the robust and predictable steric environment created by the rigid pyrrolidine ring. While perhaps less universally applied than Evans' or Enders' systems, they are part of a rich and continually evolving family of proline-based catalysts and auxiliaries that offer unique advantages in specific contexts. T[11][12]he continuous development of novel auxiliaries and a deep understanding of the mechanistic principles governing their function are essential for advancing the art and science of asymmetric synthesis.
References
- Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxymethylpyrrolidine (RAMP), versatile chiral auxiliaries. Organic Syntheses, 65, 173.
- Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-Hydrazone Methodology in Asymmetric Synthesis. Tetrahedron, 58(12), 2253-2329.
- Evans, D. A., et al. (1999). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- de Figueiredo, R. M., et al. (2015). Easy Access to Evans' Oxazolidinones.
- Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (268-269), 47-54.
-
Enders, D., Fey, P., & Kipphardt, H. (n.d.). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses Procedure. Retrieved from [Link]
- Enders, D., et al. (n.d.). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT OpenCourseWare.
- Nagao, Y., & Fujita, E. (2011). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 55(3), 164-173.
- Rawal, V. H., & Huang, Y. (2005). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Proceedings of the National Academy of Sciences, 102(33), 11571-11575.
- de Souza, R. O. M. A., et al. (2005). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Journal of the Brazilian Chemical Society, 16(6a), 1127-1154.
- Ghosh, A. K., & Kawahama, R. (1998). ASYMMETRIC DIELS-ALDER REACTION: CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. Tetrahedron Letters, 39(20), 3221-3224.
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Asymmetric Synthesis – The Essentials. Wiley-VCH.
- Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions.
- Ghosh, A. K., & Fidanze, S. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(16), 2405-2407.
-
Wikipedia. (n.d.). Proline organocatalysis. Retrieved from [Link]
- ResearchGate. (2025).
- Enders, D., et al. (2012). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 77(17), 7391-7402.
- Wipf, P., & Reeves, J. T. (1999). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Tetrahedron Letters, 40(26), 4839-4842.
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Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
- BenchChem. (2025). The Versatile Chiral Scaffold: A Deep Dive into the Applications of (S)-1-Benzyl-3-aminopyrrolidine.
- YouTube. (2023).
- Ryu, L. (2023). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation.
- ResearchGate. (n.d.). Scheme 3. a)
- D'hooghe, M., et al. (2019).
- ResearchGate. (n.d.). Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor: Ethyl 1-Benzyl- trans -5-(trifluoromethyl)
- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones vs.
- ResearchGate. (n.d.). Study on the synthesis of N-benzyl-3-pyrrolidinone.
-
PubChem. (n.d.). 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. Retrieved from [Link]
- D'hooghe, M., et al. (2023).
- Iacobazzi, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(18), 5649.
-
Pharmaffiliates. (n.d.). Benzyl (3R,4S)-3-acetyl-4-ethylpyrrolidine-1-carboxylate. Retrieved from [Link]
- Organic Chemistry Frontiers. (2021).
- Organic Syntheses Procedure. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.
- Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
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- 12. mdpi.com [mdpi.com]
comparison of different synthetic routes to 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
Welcome to this in-depth technical guide for researchers, scientists, and drug development professionals. This document provides a comparative analysis of various synthetic routes to 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate, a key building block in medicinal chemistry. This guide is designed to offer not just procedural steps, but also the underlying strategic considerations that inform the selection of a particular synthetic pathway.
Introduction to this compound
The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds and natural products. The specific substitution pattern of this compound, featuring a protecting benzyl group on the nitrogen and ester functionalities at the 1 and 3 positions, makes it a versatile intermediate for the synthesis of more complex molecules. The presence of the ester groups at different positions on the pyrrolidine ring allows for selective modifications, rendering it a valuable synthon in the development of novel therapeutics. This guide will explore and compare three primary synthetic strategies for its preparation:
-
Dieckmann Condensation: A Classic Ring-Forming Strategy
-
1,3-Dipolar Cycloaddition: A Convergent and Stereocontrolled Approach
-
Reductive Amination of a γ-Ketoester: A Linear and Adaptable Route
Each of these routes offers distinct advantages and disadvantages in terms of starting material availability, scalability, stereochemical control, and overall efficiency. The following sections will delve into the experimental details and mechanistic underpinnings of each approach.
Route 1: Dieckmann Condensation
The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters from diesters.[1][2] This approach is particularly well-suited for the synthesis of the target molecule as it directly installs the desired ester functionality at the 3-position of the pyrrolidine ring. The overall strategy involves the preparation of a suitable acyclic diester precursor followed by a base-mediated cyclization.
Experimental Protocol
Step 1: Synthesis of the Diester Precursor: Diethyl 2-(benzylamino)pentanedioate
-
To a solution of benzylamine (1.0 eq.) and diethyl 2-bromopentanedioate (1.1 eq.) in a suitable solvent such as acetonitrile, add a non-nucleophilic base like potassium carbonate (1.5 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diethyl 2-(benzylamino)pentanedioate.
Step 2: Dieckmann Condensation
-
To a solution of the diester precursor (1.0 eq.) in an anhydrous, aprotic solvent such as toluene, add a strong base like sodium ethoxide (1.1 eq.) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating to facilitate the cyclization. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.
-
Upon completion, quench the reaction by carefully adding a weak acid, such as acetic acid, until the solution is neutral.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, can be purified by column chromatography. A similar cyclization has been reported to be improved by using sodium in granular form, increasing the yield significantly.[3]
Step 3: Reduction of the Ketone
-
The intermediate β-keto ester can be reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
-
Subsequent dehydration and reduction of the resulting alkene would yield the target molecule. However, a more direct approach to the target dicarboxylate without the keto intermediate is often preferred. A direct synthesis of a similar pyrrolidine dicarboxylate structure suggests the feasibility of this general approach.[4]
Mechanistic Considerations
The Dieckmann condensation proceeds via the formation of an enolate at the α-position of one of the ester groups, which then attacks the carbonyl of the other ester in an intramolecular fashion.[5] The choice of base is critical to ensure efficient enolate formation without promoting side reactions. The subsequent work-up is also important to neutralize the reaction and isolate the desired product.
Route 2: 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is a highly convergent and often stereoselective method for the construction of the pyrrolidine ring.[6][7] This approach allows for the rapid assembly of the core structure from two simpler fragments.
Experimental Protocol
Step 1: In situ Generation of the Azomethine Ylide
-
An azomethine ylide can be generated in situ from the condensation of an α-amino acid, such as N-benzylglycine, and an aldehyde, often in the presence of a dehydrating agent or via decarboxylation of the amino acid.[8]
-
Alternatively, N-benzylglycine ethyl ester can be used as the precursor.
Step 2: Cycloaddition Reaction
-
To a solution of the azomethine ylide precursor (e.g., N-benzylglycine ethyl ester, 1.0 eq.) and a suitable dipolarophile, such as ethyl acrylate (1.1 eq.), in a solvent like toluene, add a catalytic amount of a Lewis acid or a silver salt (e.g., AgOAc) to promote the reaction.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting mixture of regio- and stereoisomers by column chromatography to isolate the desired this compound. The regioselectivity of the cycloaddition can be influenced by the nature of the substituents on both the azomethine ylide and the dipolarophile.
Mechanistic Considerations
The 1,3-dipolar cycloaddition is a concerted pericyclic reaction that typically proceeds through a concerted [3+2] cycloaddition mechanism. The stereochemistry of the starting materials is often transferred to the product, making this a powerful tool for stereocontrolled synthesis. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the reaction.
Route 3: Reductive Amination of a γ-Ketoester
This linear approach involves the formation of the pyrrolidine ring through a reductive amination reaction between a γ-ketoester and a primary amine. This method is highly versatile as it allows for the introduction of various substituents on the nitrogen atom.
Experimental Protocol
Step 1: Synthesis of the γ-Ketoester Precursor: Ethyl 4-oxopentanoate
-
Ethyl 4-oxopentanoate can be prepared through various methods, including the ozonolysis of ethylidenecyclopentane or the oxidation of 4-penten-1-ol followed by esterification.
Step 2: Reductive Amination
-
To a solution of ethyl 4-oxopentanoate (1.0 eq.) and benzylamine (1.1 eq.) in a solvent such as methanol or dichloromethane, add a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in a portion-wise manner.[9]
-
The reaction is typically carried out at room temperature and the progress is monitored by TLC.
-
Upon completion, quench the reaction by adding water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, ethyl 1-benzylpyrrolidine-3-carboxylate, can be purified by column chromatography.
Step 3: Introduction of the Second Carboxyl Group
-
The resulting ethyl 1-benzylpyrrolidine-3-carboxylate can then be carboxylated at the 1-position. This can be achieved by first deprotonating the nitrogen using a strong base, followed by quenching with an electrophilic source of the carboxyl group, such as ethyl chloroformate.
Mechanistic Considerations
The reductive amination proceeds through the initial formation of an iminium ion intermediate from the reaction of the ketone and the amine. This iminium ion is then reduced in situ by the hydride reagent to form the corresponding amine. The choice of a mild reducing agent like NaBH₃CN is crucial as it selectively reduces the iminium ion in the presence of the ketone.
Comparison of Synthetic Routes
| Parameter | Route 1: Dieckmann Condensation | Route 2: 1,3-Dipolar Cycloaddition | Route 3: Reductive Amination |
| Starting Materials | Benzylamine, diethyl 2-bromopentanedioate | N-benzylglycine ethyl ester, ethyl acrylate | Ethyl 4-oxopentanoate, benzylamine |
| Key Reactions | Intramolecular condensation | [3+2] Cycloaddition | Imine formation and reduction |
| Typical Yields | Moderate to Good | Moderate to Good | Good |
| Stereocontrol | Generally produces a racemic mixture unless a chiral starting material or catalyst is used. | Can be highly stereoselective, depending on the substrates and catalysts. | Generally produces a racemic mixture unless a chiral auxiliary or catalyst is employed. |
| Scalability | Generally scalable, with potential for optimization.[3] | Can be scalable, but may require specialized catalysts. | Readily scalable and widely used in industrial settings. |
| Advantages | Direct formation of the β-keto ester functionality. Well-established and robust reaction. | Convergent synthesis, rapid assembly of the core structure. High potential for stereocontrol. | Versatile for introducing various N-substituents. Milder reaction conditions. |
| Disadvantages | Requires a pre-functionalized diester precursor. Can lead to side reactions if not carefully controlled. | May produce mixtures of regio- and stereoisomers requiring separation. | Requires a multi-step sequence to introduce the second carboxyl group. |
Visualization of Synthetic Pathways
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A Comparative Guide to Validating the Absolute Configuration of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of modern pharmaceutical science. The spatial arrangement of atoms defines a molecule's interaction with its biological target, directly influencing its efficacy and safety profile.[1][2] This guide provides an in-depth comparison of key analytical techniques for validating the absolute configuration of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate, a chiral molecule of interest in synthetic and medicinal chemistry. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
The Critical Importance of Stereochemical Integrity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological properties.[2] Therefore, the ability to definitively assign the absolute configuration of a stereocenter is not merely an academic exercise but a critical regulatory and scientific requirement in drug development. This compound possesses a chiral center at the 3-position of the pyrrolidine ring, making the validation of its stereochemistry paramount for any potential therapeutic application.
Comparative Analysis of Key Methodologies
The choice of method for determining absolute configuration depends on several factors, including the physical state of the sample, the presence of suitable functional groups or chromophores, and the availability of instrumentation. Here, we compare the "gold standard," Single-Crystal X-ray Crystallography, with powerful spectroscopic techniques: Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method.
At a Glance: Method Comparison
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR-Based Mosher's Method |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal.[3] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4] | Analysis of chemical shift differences in ¹H NMR spectra of diastereomeric esters formed with a chiral derivatizing agent.[5] |
| Sample Requirement | High-quality single crystal (typically 0.1-0.5 mm). Can be challenging for oils or amorphous solids. | 2-15 mg of recoverable sample in solution. Suitable for liquids, oils, or solids. | ~5 mg of the alcohol (or amine) and two enantiomers of the chiral derivatizing agent. |
| Success Rate | High, contingent on obtaining a suitable crystal. | High for molecules amenable to computational analysis. | High, provided derivatization is successful and NMR signals are well-resolved. |
| Analysis Time | Days to weeks, primarily dependent on crystallization success. | Hours to a few days, including measurement and computational analysis. | 1-2 days for derivatization and NMR analysis. |
| Key Advantage | Provides an unambiguous 3D structure and absolute configuration.[6][7] | Applicable to a wide range of molecules in their native solution state; non-destructive.[2][8] | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. |
| Key Limitation | The absolute requirement for a high-quality single crystal can be a significant bottleneck.[2][6] | Relies on the accuracy of quantum mechanical calculations for interpretation.[2] | Requires chemical derivatization, which may not be straightforward for all molecules. |
I. Single-Crystal X-ray Crystallography: The Definitive Method
X-ray crystallography is considered the most powerful and direct method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][6] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystalline lattice. The resulting diffraction pattern can be used to construct an electron density map, revealing the precise spatial arrangement of atoms.
The determination of absolute configuration is made possible by the phenomenon of anomalous dispersion.[3] When X-rays interact with electrons, particularly those of heavier atoms, a phase shift occurs. This effect leads to measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane), which allows for the unambiguous assignment of the absolute stereochemistry.[3]
Experimental Protocol for this compound
-
Crystallization:
-
Dissolve the enantiomerically pure this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or a mixture).
-
Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling to obtain single crystals of sufficient size and quality.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a Mo-Kα or Cu-Kα X-ray source. The choice of wavelength can influence the strength of the anomalous signal.[3]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
Determine the absolute configuration by analyzing the anomalous scattering data, typically by calculating the Flack parameter. A Flack parameter close to 0 for a given enantiomer confirms its absolute configuration, while a value close to 1 indicates that the opposite enantiomer is present.[3]
-
Caption: Workflow for absolute configuration determination by X-ray crystallography.
II. Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra.[9] This makes VCD an excellent method for determining the absolute configuration of molecules in solution, overcoming the often-difficult requirement of crystallization for X-ray analysis.[2][10]
The power of VCD lies in its combination with quantum mechanical calculations.[2][4] By comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for a known enantiomer, the absolute configuration of the sample can be unambiguously assigned.[9]
Experimental and Computational Protocol for this compound
-
Experimental Measurement:
-
Dissolve an enantiomerically pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[4]
-
Acquire the VCD and infrared (IR) spectra using a VCD spectrometer.
-
-
Computational Analysis:
-
Perform a conformational search for one enantiomer (e.g., the R-enantiomer) of the target molecule using molecular mechanics.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each optimized conformer.
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the enantiomer used in the calculation.
-
If the spectra are mirror images, the sample has the opposite absolute configuration.
-
Caption: Workflow for VCD-based absolute configuration determination.
III. NMR Spectroscopy: The Mosher's Ester Method
For chiral molecules containing a hydroxyl or primary/secondary amine group, the Mosher's ester method is a widely used NMR-based technique for deducing absolute configuration.[5][11] This method involves the chemical derivatization of the chiral substrate with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.
This derivatization creates a pair of diastereomers which, unlike enantiomers, have different physical properties and thus exhibit distinct chemical shifts in their ¹H NMR spectra.[5][12] The anisotropic effect of the phenyl ring in the MTPA moiety causes differential shielding or deshielding of the protons near the newly formed ester linkage. By systematically analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the chiral center, the absolute configuration can be determined.
While this compound does not possess a hydroxyl or amine group amenable to direct derivatization with Mosher's acid, a synthetic precursor or a modified version of the molecule containing such a group could be subjected to this analysis. For the purpose of this guide, we will assume a hypothetical precursor, 1-Benzyl-3-(hydroxymethyl)pyrrolidine, is used to illustrate the method.
Experimental Protocol for a Hypothetical Precursor
-
Derivatization:
-
Divide the enantiomerically pure alcohol precursor into two portions.
-
React one portion with (R)-(-)-MTPA-Cl and the other with (S)-(+)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the (R)-MTPA and (S)-MTPA esters, respectively.[12]
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both diastereomeric esters.
-
Assign the proton signals for each ester, which may be aided by 2D NMR techniques like COSY.
-
-
Data Analysis and Configuration Assignment:
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the chiral center.
-
According to the Mosher's model, for the (S)-MTPA ester, the substituents on one side of the chiral center will be shielded by the phenyl ring, while those on the other side will be deshielded. The opposite is true for the (R)-MTPA ester.
-
A consistent pattern of positive and negative Δδ values will allow for the assignment of the absolute configuration of the original alcohol.
-
Caption: Workflow for Mosher's method of absolute configuration determination.
Conclusion
The validation of the absolute configuration of this compound, as with any chiral molecule in drug development, is a critical undertaking. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals can be a significant hurdle. Vibrational Circular Dichroism offers a powerful and versatile alternative for molecules in solution, providing unambiguous results through a combination of experimental measurement and computational analysis. For molecules with appropriate functional groups, or their precursors, NMR-based methods like Mosher's ester analysis provide a readily accessible and reliable means of stereochemical assignment.
A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to make informed decisions and select the most appropriate method to ensure the stereochemical integrity of their chiral compounds, ultimately contributing to the development of safer and more effective medicines.
References
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Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]
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Pure Chemistry. (2024, February 19). Determination of absolute configuration. Retrieved from [Link]
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Thieme. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Science of Synthesis. Retrieved from [Link]
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Polavarapu, P. L. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162. doi:10.1007/978-1-62703-577-4_11. Retrieved from [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. doi:10.1038/nprot.2007.354. Retrieved from [Link]
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NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Retrieved from [Link]
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Le Pevelen, D. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products. IntechOpen. Retrieved from [Link]
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American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]
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Wenzel, T. J. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. doi:10.1002/chir.10190. Retrieved from [Link]
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Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]
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Bultinck, P., & Herrebout, W. (2004). Determination of absolute configuration via vibrational circular dichroism. Drug Discovery Today: Technologies, 1(3), 269-275. doi:10.1016/j.ddtec.2004.11.004. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
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Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
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Frontiers in Chemistry. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 932473. doi:10.3389/fchem.2022.932473. Retrieved from [Link]
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Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]
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The Journal of Organic Chemistry. (1993). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry, 58(10), 2781–2786. doi:10.1021/jo00062a028. Retrieved from [Link]
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MDPI. (2024). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 29(1), 234. doi:10.3390/molecules29010234. Retrieved from [Link]
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YouTube. (2024, January 23). Empower your drug design & synthesis with vibrational circular dichroism (VCD). Retrieved from [Link]
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Stephens, P. J., McCann, D. M., & Cheeseman, J. R. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. doi:10.1002/chir.20521. Retrieved from [Link]
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ResearchGate. (n.d.). Some new protocols for the assignment of absolute configuration by NMR spectroscopy using chiral solvating agents and CDAs. Retrieved from [Link]
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MIT Department of Chemistry. (n.d.). Absolute Configuration. Retrieved from [Link]
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Encyclopedia.pub. (2019, June 14). Electronic Circular Dichroism. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate Analogs: A Guide for Drug Discovery Professionals
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in numerous natural products and pharmacologically significant compounds.[1][2] Its five-membered nitrogen-containing heterocyclic structure offers a unique three-dimensional geometry that is advantageous for exploring pharmacophore space.[3] This guide provides a comparative analysis of the biological activities of analogs based on the 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate scaffold, a promising framework for the development of novel therapeutic agents. We will delve into a comparative analysis of their anticonvulsant, neuroprotective, and anticancer activities, supported by experimental data and structure-activity relationship (SAR) insights.
Synthetic Strategies: Building the Pyrrolidine Core
The synthesis of pyrrolidine derivatives is often achieved through robust and versatile chemical reactions. One of the most common and effective methods is the 1,3-dipolar cycloaddition reaction.[3] This reaction typically involves an azomethine ylide reacting with an alkene to form the pyrrolidine ring. The substituents on both the dipole and the dipolarophile can be varied to generate a library of structurally diverse analogs.
Alternatively, functionalization of pre-existing pyrrolidine rings, such as those derived from proline, is another widely used strategy.[3] This approach allows for the introduction of various substituents at different positions of the pyrrolidine ring, enabling a systematic exploration of the structure-activity relationships.
Caption: General synthetic workflow for producing pyrrolidine analogs.
Comparative Biological Evaluation
Anticonvulsant Properties
A significant area of investigation for pyrrolidine derivatives has been their potential as anticonvulsant agents.[1][2] The core structure of this compound can be systematically modified to enhance its anticonvulsant activity. Studies on related pyrrolidine-2,5-dione derivatives have provided valuable insights into the structure-activity relationships governing this biological effect.
For instance, research has shown that substituents at the 3-position of the pyrrolidine ring strongly influence anticonvulsant activity.[3] Analogs with a 3-benzhydryl or 3-isopropyl group have demonstrated significant protection in the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures.[3] Conversely, 3-methyl substituted and unsubstituted derivatives were found to be more effective in the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures.[3]
Further studies on 3-alkyl-3-benzyl-substituted 2-pyrrolidinones have identified compounds with a broad spectrum of anticonvulsant action.[4] For example, 3-benzyl-3-ethyl lactam was highly effective against both pentylenetetrazole-induced and maximal electroshock-induced seizures.[4]
| Compound/Analog | Test Model | ED50 (mg/kg) | Protective Index (PI) | Reference |
| 3-benzyl-3-ethyl lactam | scPTZ | 42 | 3.00 | [4] |
| 3,3-diethyl lactam | scPTZ | 46 | 5.65 | [4] |
| 3-benzyl-3-H lactam | MES | 41 | 3.51 | [4] |
| Compound 14 (a pyrrolidine-2,5-dione derivative) | MES | 49.6 | Not Reported | [5][6] |
| Compound 14 (a pyrrolidine-2,5-dione derivative) | scPTZ | 67.4 | Not Reported | [5][6] |
| Compound 14 (a pyrrolidine-2,5-dione derivative) | 6 Hz (32 mA) | 31.3 | Not Reported | [5][6] |
Neuroprotective Effects
The pyrrolidine scaffold is also a promising framework for the development of neuroprotective agents.[7] Analogs have been shown to exert their protective effects through various mechanisms, including the reduction of oxidative stress and inflammation in the brain.[8][9][10]
One notable example is pyrrolidine dithiocarbamate (PDTC), which has demonstrated significant neuroprotection in a neonatal rat model of brain hypoxia-ischemia.[8][9] Intranasal administration of PDTC was found to dose-dependently reduce brain tissue loss with an ED50 of 27 mg/kg.[8][9] The neuroprotective effect of PDTC is attributed to its ability to attenuate lipid oxidative stress and reduce the expression of various inflammatory mediators in the brain.[8][9] Furthermore, PDTC has been shown to activate the Akt-GSK-3β signaling pathway, which is involved in promoting cell survival and reducing apoptosis.[10]
Novel pyrrolidine-2-one derivatives have also been investigated for their neuroprotective effects against scopolamine-induced cognitive impairment in mice.[7] These compounds were found to be effective in improving learning and memory, with their efficacy being comparable to the standard drug donepezil.[7] The mechanism of action is believed to involve the inhibition of acetylcholinesterase (AChE) and the reduction of oxidative stress.[7]
Anticancer Activity
The structural diversity of pyrrolidine derivatives makes them attractive candidates for the development of novel anticancer agents.[2][11] Various analogs have demonstrated significant cytotoxic activity against a range of human cancer cell lines.
For instance, a series of 1-benzylpyrrolidin-3-ol analogs were synthesized and evaluated for their pro-apoptotic potential.[12][13] These compounds exhibited selective cytotoxicity towards HL-60 (human promyelocytic leukemia) cells, with some lead compounds inducing apoptosis at concentrations around 10 µM.[12][13] The proposed mechanism of action involves the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[12][13]
In another study, phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues were synthesized and screened for their anticancer activity against MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer) cells.[3] One of the thiophene-containing derivatives showed good biological activity with IC50 values of 17 µM and 19 µM against MCF-7 and HeLa cells, respectively, which were comparable to the reference drug doxorubicin.[3]
Caption: A typical workflow for the biological screening of novel compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is highly dependent on their substitution pattern. The following diagram illustrates key positions on the scaffold where modifications can significantly impact biological activity.
Caption: Key structural features for SAR studies of the pyrrolidine scaffold.
Experimental Protocols
General Procedure for Synthesis of Pyrrolidine Analogs via 1,3-Dipolar Cycloaddition
-
Generation of Azomethine Ylide: An appropriate α-amino acid ester (1 mmol) and an aldehyde (1 mmol) are refluxed in a suitable solvent (e.g., toluene, 20 mL) for 2-4 hours with azeotropic removal of water.
-
Cycloaddition Reaction: The generated azomethine ylide is cooled to room temperature, and a dipolarophile (e.g., an activated alkene, 1.2 mmol) is added. The reaction mixture is then stirred at room temperature or heated under reflux for 6-24 hours, monitoring the progress by TLC.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired pyrrolidine analog.
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test
-
Animal Model: Adult male mice (e.g., Swiss albino, 20-25 g) are used.
-
Drug Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle only.
-
Induction of Seizures: At the time of peak effect (e.g., 30-60 minutes post-administration), a maximal electroshock (e.g., 50 mA, 60 Hz, 0.2 s) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from tonic hind limb extension is calculated for each dose group. The median effective dose (ED50), the dose that protects 50% of the animals, is determined by probit analysis.
In Vitro Cytotoxicity Assay: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (e.g., DMSO) only.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion
The this compound scaffold and its analogs represent a highly promising class of compounds with a diverse range of biological activities. The comparative analysis presented in this guide highlights their potential as anticonvulsant, neuroprotective, and anticancer agents. The modular nature of their synthesis allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties through systematic structure-activity relationship studies. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of developing novel and effective therapies for a variety of human diseases.
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Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023-09-06). PubMed Central. Retrieved from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved from [Link]
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Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2023-01-15). ResearchGate. Retrieved from [Link]
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Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2023-01-15). PubMed. Retrieved from [Link]
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Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats. (n.d.). PubMed. Retrieved from [Link]
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Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats - PMC. (n.d.). PubMed Central. Retrieved from [Link]
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Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (n.d.). PubMed Central. Retrieved from [Link]
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Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia. (n.d.). PubMed. Retrieved from [Link]
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(PDF) In vitro and In silico Evaluation of Structurally Diverse Benzyl pyrrolidin-3-ol Analogues as Apoptotic Agents via Caspase Activation. (2021-05-25). ResearchGate. Retrieved from [Link]
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Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists. (2015-03-15). PubMed. Retrieved from [Link]
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Synthesis and evaluation of potent pyrrolidine H(3) antagonists. (n.d.). PubMed. Retrieved from [Link]
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(PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (2023-08-09). ResearchGate. Retrieved from [Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (n.d.). MDPI. Retrieved from [Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021-12-03). PubMed. Retrieved from [Link]
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N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. (2011-10-01). PubMed. Retrieved from [Link]
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Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate. (n.d.). PubChem. Retrieved from [Link]
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A Comparative Guide to the Cost-Effectiveness of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The synthesis of functionalized pyrrolidines, such as 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate, is therefore of significant interest. This guide provides a comprehensive analysis of the cost-effectiveness of synthesizing this key intermediate, comparing the prevalent Dieckmann condensation route with viable alternatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present a transparent cost analysis to inform synthetic strategy in research and development.
Executive Summary: Synthetic Strategies at a Glance
The synthesis of this compound and related structures can be approached through several key strategies. The most prominent and direct method is the Dieckmann Condensation , an intramolecular cyclization of a diester. Alternative approaches include [3+2] Cycloaddition reactions and a Michael Addition-based strategy . The choice of route is often a trade-off between the cost of starting materials, the number of synthetic steps, overall yield, and scalability.
| Synthetic Route | Key Transformation | Starting Material Cost | Number of Steps | Reported Yields (for similar structures) | Scalability |
| Route 1: Dieckmann Condensation | Intramolecular cyclization | Low to Moderate | 2 | Good to Excellent | High |
| Route 2: Michael Addition & Cyclization | Conjugate addition followed by cyclization | Low to Moderate | 2 | Good | Moderate to High |
| Route 3: [3+2] Cycloaddition | Azomethine ylide cycloaddition | Moderate to High | 1 (Potentially) | Variable, often high stereoselectivity | Moderate |
Route 1: The Dieckmann Condensation Approach
The Dieckmann condensation is a robust and well-established method for the formation of five- and six-membered rings, making it a primary candidate for the synthesis of the target pyrrolidone core.[1][2][3][4] The proposed synthesis of this compound via this route involves two main steps: N-alkylation of a secondary amine diester followed by an intramolecular cyclization.
Logical Workflow for Dieckmann Condensation
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A Comparative Performance Analysis of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate Against Dihydrofolate Reductase (DHFR) Inhibitor Standards
This guide provides a comprehensive technical comparison of the novel compound, 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate, against the well-established dihydrofolate reductase (DHFR) inhibitor, Methotrexate. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth analysis of the compound's performance through detailed experimental protocols and supporting data. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its three-dimensional structure that allows for extensive exploration of pharmacophore space.[1] This guide will elucidate the potential of this compound as a DHFR inhibitor, a critical target in cancer chemotherapy.[2][3]
Introduction: The Rationale for Benchmarking Against DHFR Inhibitors
The enzyme Dihydrofolate Reductase (DHFR) is a crucial component in the synthesis of DNA and other cellular processes, making it a prime target for therapeutic intervention, particularly in oncology.[3] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of purines and thymidylate.[4] Inhibition of DHFR disrupts this pathway, leading to cell death, especially in rapidly proliferating cancer cells.[4][5]
The selection of this compound for this comparative analysis is predicated on the established precedent of pyrrolidine-containing molecules exhibiting potent biological activities, including enzyme inhibition.[1] The unique structural features of this compound, specifically the benzyl and ethyl ester functionalities on the pyrrolidine ring, warrant a thorough investigation of its inhibitory potential against a well-characterized enzyme like DHFR.
To provide a robust and meaningful comparison, we have selected Methotrexate (MTX) as the reference standard. MTX is a potent, widely recognized, and commercially available DHFR inhibitor used in clinical practice, making it an ideal benchmark for evaluating the efficacy of novel compounds.[2][6][7]
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the predicted properties for this compound and the known properties of Methotrexate.
| Property | This compound (Predicted) | Methotrexate (Known) |
| Molecular Formula | C₁₆H₂₁NO₄ | C₂₀H₂₂N₈O₅ |
| Molecular Weight | 291.34 g/mol | 454.44 g/mol |
| XLogP3 | 2.1 | 0.53 |
| Hydrogen Bond Donors | 0 | 5 |
| Hydrogen Bond Acceptors | 4 | 10 |
| Topological Polar Surface Area (TPSA) | 55.8 Ų | 191 Ų |
Physicochemical properties for this compound were predicted using online cheminformatics tools. Properties for Methotrexate are from established literature.
Experimental Methodologies: A Self-Validating Approach
To ensure the scientific integrity of this comparison, we outline detailed, self-validating experimental protocols. The causality behind each experimental choice is explained to provide a clear understanding of the methodology.
Synthesis of this compound
The synthesis of the target compound can be achieved through a multi-step process, adapted from established methods for similar pyrrolidine derivatives.[8] The general approach involves the formation of the pyrrolidine ring followed by functionalization.
Diagram of the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Pyrrolidine Ring Formation: The synthesis commences with a cyclization reaction using appropriate precursors, such as derivatives of glutamic acid, to form the core pyrrolidine structure.
-
N-Benzylation: The secondary amine of the pyrrolidine ring is then subjected to N-benzylation using benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile).
-
Esterification: The carboxylic acid at the 3-position of the pyrrolidine ring is converted to its ethyl ester. This can be achieved by reacting the N-benzylated intermediate with ethanol under acidic conditions (e.g., using sulfuric acid as a catalyst) via Fischer esterification.
-
Purification: The final product is purified using column chromatography on silica gel to yield this compound.
Dihydrofolate Reductase (DHFR) Inhibition Assay
The inhibitory activity of this compound and Methotrexate against DHFR will be determined using a spectrophotometric assay.[9][10] This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF).[9][10]
Diagram of the DHFR Inhibition Assay Workflow
Caption: Workflow for the spectrophotometric DHFR inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: All solutions are prepared fresh using a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). Stock solutions of DHF and NADPH are prepared and their concentrations are determined spectrophotometrically.
-
Compound Dilution: A series of dilutions of this compound and Methotrexate are prepared in the assay buffer.
-
Assay Setup: The assay is performed in a 96-well, UV-transparent microplate. Each well will contain the assay buffer, a specific concentration of the test compound or Methotrexate, and a fixed concentration of the DHFR enzyme.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of DHF and NADPH. The decrease in absorbance at 340 nm is monitored in kinetic mode for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C).[1][5]
-
Data Analysis: The rate of NADPH oxidation is determined from the linear portion of the kinetic curve. The percentage of inhibition for each concentration of the inhibitor is calculated relative to a control reaction with no inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Comparative Performance Data
The following table summarizes the expected and known inhibitory activities of this compound and Methotrexate against Dihydrofolate Reductase.
| Compound | Target | Assay Type | IC₅₀ Value |
| This compound | Human DHFR | Spectrophotometric Inhibition | To be determined |
| Methotrexate (Reference Standard) | Human DHFR | Spectrophotometric Inhibition | ~0.12 µM[11] |
The IC₅₀ value for Methotrexate is based on published literature and serves as the benchmark for this comparative analysis.[11]
Conclusion and Future Directions
This guide provides a comprehensive framework for the performance benchmarking of this compound against the established DHFR inhibitor, Methotrexate. The detailed experimental protocols for synthesis and enzymatic assay are designed to ensure scientific rigor and reproducibility.
The anticipated results from the DHFR inhibition assay will provide a clear indication of the potential of this compound as a novel therapeutic agent. A potent IC₅₀ value relative to Methotrexate would warrant further investigation, including in vitro cell-based assays to assess its anti-proliferative effects and subsequent in vivo studies to evaluate its pharmacokinetic profile and efficacy in preclinical models of cancer. The versatile pyrrolidine scaffold continues to be a rich source of biologically active compounds, and a systematic evaluation of novel derivatives is essential for advancing drug discovery.[1]
References
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IC50 values of methotrexate and pyrimethamine in DHFR enzymatic assay. ResearchGate. Available at: [Link]
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Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. Available at: [Link]
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Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6438. Available at: [Link]
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Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Assay Genie. Available at: [Link]
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DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines. PubMed Central. Available at: [Link]
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Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. PubMed Central. Available at: [Link]
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DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. Available at: [Link]
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A Researcher's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Efficacy of 1-Benzyl Pyrrolidine Dicarboxylate Derivatives
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and serving as a versatile scaffold in the discovery of novel therapeutics.[1] Its unique three-dimensional structure allows for a thorough exploration of pharmacophore space, making it an attractive starting point for designing potent and selective drug candidates.[1] Among the vast landscape of pyrrolidine-based compounds, derivatives of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate represent a promising class of molecules with potential applications in oncology and neurodegenerative diseases.
This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the evaluation of these derivatives, from initial cell-based assays to preclinical animal models. We will navigate the critical transition from in vitro efficacy to in vivo validation, a pivotal step where many promising compounds falter. By synthesizing technical accuracy with field-proven insights, this guide aims to equip you with the knowledge to design robust, self-validating experimental plans.
Unveiling Therapeutic Potential: The In Vitro Efficacy Landscape
The initial assessment of any new chemical entity begins with a battery of in vitro assays. These experiments are designed to determine a compound's biological activity at the cellular and molecular level, providing a foundational understanding of its mechanism of action and therapeutic potential. For the purpose of this guide, we will focus on the evaluation of anticancer activity, a prominent area of investigation for novel heterocyclic compounds.
While direct experimental data for derivatives of this compound is not extensively available in the public domain, we can draw valuable insights from structurally similar compounds. A study on 1-benzylpyrrolidin-3-ol analogues provides a compelling case study for the in vitro evaluation of this class of molecules as potential apoptotic agents in cancer therapy.[2][3]
Comparative In Vitro Cytotoxicity
The primary goal of in vitro anticancer screening is to identify compounds that selectively kill cancer cells while sparing normal, healthy cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. The following table summarizes the cytotoxic activity of representative 1-benzylpyrrolidin-3-ol analogues against a panel of human cancer cell lines.
| Compound ID | Modification | HL-60 (Leukemia) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| 5a | Unsubstituted Phenyl | > 50 | > 50 | > 50 | > 50 |
| 5j | 4-Chlorophenyl | 12.5 | 28.7 | 35.2 | 41.3 |
| 5p | 4-Nitrophenyl | 9.8 | 21.4 | 29.8 | 36.5 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 | 1.5 | 1.1 |
Data adapted from Naqvi et al. (2021).[2][3]
These results indicate that the introduction of electron-withdrawing groups on the phenyl ring enhances the cytotoxic activity of the 1-benzylpyrrolidin-3-ol scaffold, with compound 5p exhibiting the most potent activity against the HL-60 leukemia cell line.
Experimental Protocol: MTT Assay for Cell Viability
The following is a detailed, step-by-step protocol for assessing the cytotoxicity of novel compounds using the MTT assay.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HL-60, A549, MCF-7, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells in their logarithmic growth phase and seed them into 96-well microtiter plates at a density of 5 x 10³ cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Delving into the Mechanism: Apoptosis Induction
The observation of cytotoxicity prompts further investigation into the mechanism of cell death. Apoptosis, or programmed cell death, is a desirable outcome for an anticancer agent. The activation of caspases, a family of cysteine proteases, is a central event in the apoptotic cascade.
Caption: A typical experimental workflow for an in vivo anticancer efficacy study using a xenograft mouse model.
Hypothetical In Vivo Efficacy Data
Based on the promising in vitro activity of compound 5p , a hypothetical in vivo study in a HL-60 xenograft mouse model might yield the following results.
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 150 | - | +5 |
| Compound 5p | 25 | 900 ± 120 | 40 | -2 |
| Compound 5p | 50 | 525 ± 90 | 65 | -5 |
| Doxorubicin | 5 | 450 ± 80 | 70 | -15 |
This data is illustrative and serves as a predictive example.
This hypothetical data suggests that compound 5p exhibits dose-dependent antitumor activity with a better toxicity profile (less weight loss) compared to the standard chemotherapeutic drug, doxorubicin.
Detailed Protocol: In Vivo Anticancer Efficacy Study
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
-
Acclimatize the animals for at least one week before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Harvest HL-60 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Formulate the test compound and the reference drug in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the drugs to the respective groups daily via oral gavage or intraperitoneal injection for a specified period (e.g., 21 days).
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Analyze the statistical significance of the differences in tumor volume and body weight between the groups.
-
Bridging the Divide: Correlating In Vitro and In Vivo Data
The ultimate goal of preclinical evaluation is to establish a clear correlation between in vitro activity and in vivo efficacy. While a potent compound in vitro is a good starting point, several factors can influence its performance in vivo:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its bioavailability and exposure at the tumor site. Poor PK can lead to a lack of efficacy in vivo despite high in vitro potency.
-
Toxicity: A compound may exhibit acceptable toxicity in cell culture but cause unforeseen adverse effects in a whole organism.
-
Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, blood vessels, and the extracellular matrix in the tumor microenvironment can influence drug response in ways that are not captured by in vitro models.
Structure-Activity Relationship (SAR) Insights:
The in vitro data for the 1-benzylpyrrolidin-3-ol analogues suggests that the electronic properties of the substituent on the phenyl ring play a crucial role in their cytotoxic activity. The enhanced potency of the chloro- and nitro-substituted derivatives (5j and 5p ) could be attributed to their ability to form more favorable interactions with the target protein or to alter the overall physicochemical properties of the molecule, such as cell permeability.
Translational Considerations:
The hypothetical in vivo data for compound 5p demonstrates a successful translation of in vitro potency to in vivo antitumor activity. The dose-dependent TGI suggests that the compound reaches the tumor at a sufficient concentration to exert its cytotoxic effects. The milder toxicity profile compared to doxorubicin is a significant advantage and highlights the potential for a wider therapeutic window.
Conclusion
The evaluation of novel drug candidates, such as derivatives of this compound, is a multifaceted process that requires a systematic and logical progression from in vitro to in vivo studies. By employing a combination of robust cell-based assays and well-designed animal models, researchers can gain a comprehensive understanding of a compound's therapeutic potential. The ability to correlate in vitro data with in vivo outcomes is paramount for making informed decisions in the drug development pipeline and for ultimately identifying new medicines that can make a meaningful impact on human health. This guide provides a foundational framework for this critical endeavor, emphasizing the importance of scientific rigor, thoughtful experimental design, and a clear understanding of the translational challenges that lie on the path from the laboratory to the clinic.
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Wrobel, D., Stankiewicz, M., Sniecikowska, J., & Paluchowska, A. (2019). Synthesis and biological evaluation of novel pyrrolidine-2, 5-dione derivatives as potential antidepressant agents. Part 1. Bioorganic & Medicinal Chemistry, 27(14), 3093-3106. [Link]
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Kim, M. K., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. [Link]
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cross-validation of analytical data for 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
An In-Depth Technical Guide to the Cross-Validation of Analytical Data for 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
Introduction: The Analytical Imperative for Chiral Pyrrolidine Scaffolds
This compound is a chiral molecule belonging to a class of compounds with significant interest in medicinal chemistry. The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds, and its stereochemistry often plays a pivotal role in pharmacological activity.[1][2] As a key intermediate in the synthesis of more complex drug candidates, the analytical characterization of this compound is of paramount importance. This guide provides a comparative overview of essential analytical techniques for the comprehensive characterization and validation of this compound, ensuring its identity, purity, and enantiomeric integrity. The principles discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[3][4][5][6][7]
Proposed Analytical Methodologies and Protocols
Given the lack of a standardized, publicly available monograph for this specific molecule, this section outlines robust, scientifically-grounded analytical methods based on first principles and data from structurally related compounds.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Enantiomeric Separation
HPLC is indispensable for assessing the purity and, crucially, the enantiomeric excess of chiral compounds like this compound. Two distinct HPLC methods are proposed: an achiral method for purity assessment and a chiral method for enantiomeric separation.
This method is designed to separate the target molecule from potential impurities, starting materials, and by-products.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (due to the benzyl group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
Rationale: The C18 stationary phase provides excellent separation for moderately polar compounds. The gradient elution ensures that both polar and non-polar impurities can be resolved and eluted within a reasonable timeframe.
The biological activity of chiral molecules often resides in a single enantiomer. Therefore, a validated method to determine enantiomeric excess is critical.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like trifluoroacetic acid.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Rationale: Polysaccharide-based chiral columns are widely effective for the separation of a broad range of chiral compounds. Normal-phase chromatography is often preferred for chiral separations as it can provide better selectivity for certain classes of molecules. An alternative approach involves derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be readily detected by HPLC.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split/splitless inlet.
-
Temperature Program: An initial temperature of 100°C, ramped to 280°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
Rationale: The thermal stability of the target molecule should be confirmed prior to analysis. GC-MS provides high sensitivity and structural information from the mass spectra of eluted peaks, aiding in the identification of unknown impurities.[9][10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.
Expected Spectral Features:
-
¹H NMR:
-
Signals corresponding to the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range).
-
A singlet for the benzylic methylene protons.
-
Signals for the pyrrolidine ring protons, exhibiting complex splitting patterns due to their diastereotopic nature.
-
A quartet and a triplet for the ethyl ester group protons.
-
-
¹³C NMR:
-
Distinct signals for the carbonyl carbons of the two ester groups.
-
Signals for the aromatic carbons of the benzyl group.
-
Signals for the carbons of the pyrrolidine ring and the ethyl group.
-
Rationale: The precise chemical shifts and coupling constants provide a detailed fingerprint of the molecule, allowing for confirmation of its constitution and stereochemistry (with advanced techniques like NOESY).[13][14][15]
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups.
Expected Absorption Bands:
-
C=O stretching: Strong absorptions around 1730-1750 cm⁻¹ for the ester carbonyl groups.
-
C-O stretching: Absorptions in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H stretching: Signals above 3000 cm⁻¹.
-
Aliphatic C-H stretching: Signals just below 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
Rationale: FTIR is an excellent tool for confirming the identity of a compound by comparing its spectrum to that of a reference standard. It is particularly useful for identifying the presence of key functional groups.[16][17][18][19]
Cross-Validation and Comparison of Analytical Techniques
No single analytical technique can provide all the necessary information for the complete characterization of a pharmaceutical intermediate. A combination of orthogonal methods is required.
Table 1: Comparison of Analytical Techniques
| Analytical Task | HPLC-UV (Achiral) | HPLC-UV (Chiral) | GC-MS | NMR | FTIR |
| Identification | Limited | Limited | Good | Excellent | Good |
| Quantification (Assay) | Excellent | Good | Good | Good (qNMR) | No |
| Purity (Related Substances) | Excellent | Good | Excellent | Good | Limited |
| Enantiomeric Purity | No | Excellent | No | Yes (with chiral shift reagents) | No |
| Impurity Profiling | Good | Limited | Excellent | Good | No |
Table 2: Key Validation Parameters for the Proposed Achiral HPLC Method (based on ICH Q2(R1)) [3][5][6][7]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components. | Peak purity analysis, separation from known impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and analytical response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Typically 80-120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0-102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Consistent results with variations in mobile phase composition, flow rate, etc. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical validation process.
Caption: Relationship between techniques and analytical information.
Conclusion
The comprehensive analytical characterization of this compound requires a multi-faceted approach employing orthogonal techniques. While HPLC serves as the primary tool for purity and enantiomeric excess determination, it must be complemented by GC-MS for volatile impurity profiling, NMR for definitive structural confirmation, and FTIR for functional group verification. By developing and validating these methods in accordance with ICH guidelines, researchers and drug development professionals can ensure the quality, consistency, and safety of this critical chiral intermediate, thereby building a solid foundation for subsequent stages of pharmaceutical development.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
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FTIR spectrum for compound 1 | Download Scientific Diagram - ResearchGate. [Link]
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Transmission FTIR spectra of fulleropyrrolidine 1 (a) and a PS sample... - ResearchGate. [Link]
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Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC - NIH. [Link]
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FTIR spectra of pure drug, polyvinyl pyrrolidine (PVP), Pluronic F68,... | Download Scientific Diagram - ResearchGate. [Link]
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1-Benzyl-3-pyrrolidone | C11H13NO | CID 79176 - PubChem - NIH. [Link]
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(PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS - ResearchGate. [Link]
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1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | C14H17NO4 | CID 11346067 - PubChem. [Link]
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Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters - ACS Publications. [Link]
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Synthesis of chiral 3‐substituted‐3‐aminomethyl‐pyrrolidines and related compounds. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF - ResearchGate. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. [Link]
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Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate - PubChem. [Link]
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Metabolic Profiling, GC-MS, LC-ESI-MS/MS Analysis, Phenolics Isolation and Biological Evaluation of the Aerial Parts Extracts of Felicia abyssinica L - PubMed. [Link]
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Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems - Agilent. [Link]
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ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. [Link]
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(PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry - ResearchGate. [Link]
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literature comparison of the reported biological activities for 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
Introduction: The Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4][5] Its prevalence in a multitude of biologically active compounds, including numerous FDA-approved drugs, underscores its significance as a versatile pharmacophore.[2][4] The structural features of the pyrrolidine moiety, such as its sp3-hybridized carbons that allow for three-dimensional exploration of chemical space and the basicity of the nitrogen atom, contribute to its ability to interact with various biological targets.[1][3][6] This guide provides a comparative analysis of the reported biological activities of various pyrrolidine derivatives, offering insights for researchers and professionals in drug development. While a specific inquiry into 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate was initiated, a comprehensive literature search did not yield specific biological activity data for this particular compound. However, the broader class of pyrrolidine-containing molecules exhibits a wide array of pharmacological effects. This review will therefore focus on several key therapeutic areas where pyrrolidine derivatives have shown significant promise, supported by experimental data from the literature.
Comparative Analysis of Biological Activities
The pyrrolidine scaffold is a key component in compounds designed for a range of therapeutic applications, including oncology, infectious diseases, and inflammation.[2][5] This section will delve into specific examples from the literature, comparing the efficacy of different pyrrolidine derivatives in various biological assays.
Anticancer Activity: Targeting Apoptosis and Enzyme Inhibition
Defects in apoptosis, or programmed cell death, are a hallmark of cancer.[7] Consequently, the development of agents that can induce apoptosis in tumor cells is a major focus of cancer research. Several studies have highlighted the potential of pyrrolidine derivatives as pro-apoptotic agents.
One study focused on the synthesis of 1-benzylpyrrolidin-3-ol analogues and their evaluation as cytotoxic agents against a panel of human cancer cell lines.[7] The lead compounds demonstrated selective cytotoxicity towards HL-60 cells and were found to induce apoptosis by targeting caspase-3, a key protease in the apoptotic pathway.[7]
Another avenue of anticancer research involving pyrrolidine derivatives is the inhibition of enzymes crucial for cancer cell survival and proliferation. For instance, histone deacetylase (HDAC) inhibitors are a class of anticancer agents that have garnered significant attention. A study detailing the synthesis of novel 4-oxopyrrolidine-1-carboxylate derivatives reported their activity as HDAC inhibitors.[8]
Table 1: Comparison of Anticancer Activity of Pyrrolidine Derivatives
| Compound Class | Target Cancer Cell Line(s) | Mechanism of Action | Reported Potency (IC50/EC50) | Reference |
| 1-Benzylpyrrolidin-3-ol analogues | HL-60 | Caspase-3 activation, Apoptosis induction | ~10 µM | [7] |
| Pyrrolidine-derived thiosemicarbazones | Not specified (DHFR inhibition) | Dihydrofolate reductase (DHFR) inhibition | 12.37 ± 0.48 µM to 54.10 ± 0.72 µM | [9] |
| 4-Oxopyrrolidine-1-carboxylate derivatives | Not specified (HDAC inhibition) | Histone deacetylase (HDAC) inhibition | Good in vitro growth inhibitory potency | [8] |
| Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates | Gastrointestinal stromal tumor (GIST) cells | Disruption of cell division, induction of mitotic catastrophe | Comparable to doxorubicin | [10] |
Antimicrobial and Antiviral Activities
The pyrrolidine scaffold is also a common feature in compounds with potent antimicrobial and antiviral properties.[2][5][11]
A series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides were synthesized and evaluated for their antiviral and anticancer activity.[11] While the initial compounds showed limited activity, a phosphoramidate prodrug approach led to improved cell permeability and metabolism to the active nucleoside monophosphate form.[11]
In the realm of antibacterial agents, pyrrolidine-based thiosemicarbazones have been investigated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in bacteria.[9] The synthesized compounds exhibited potent inhibition of DHFR with IC50 values in the micromolar range.[9] Furthermore, a library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates, which can be considered related to the initial topic of interest due to the benzyl and ethyl carboxylate moieties, demonstrated significant antimycobacterial activity.[12] The most active compound showed a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Mycobacterium tuberculosis H37Rv.[12]
Table 2: Comparison of Antimicrobial and Antiviral Activity of Pyrrolidine Derivatives
| Compound Class | Target Organism/Virus | Mechanism of Action | Reported Potency (MIC/IC50) | Reference |
| Pyrrolidine-functionalized nucleoside analogs | Viruses (general) | Inhibition of viral reverse transcriptases | Limited activity, improved with prodrug | [11] |
| Pyrrolidine-derived thiosemicarbazones | Bacteria (general) | Dihydrofolate reductase (DHFR) inhibition | 12.37 ± 0.48 µM to 54.10 ± 0.72 µM | [9] |
| Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates | Mycobacterium tuberculosis H37Rv | Not specified | 0.25 to 16 μg/mL | [12] |
Anti-inflammatory and Other Activities
Pyrrolidine derivatives have also been explored for their anti-inflammatory potential. For example, certain ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates exhibited anti-inflammatory activity greater than that of the standard drug diclofenac sodium in a carrageenan-induced edema model.[10] Some compounds in this series also displayed significant antiradical and antihypoxic activities.[10]
Experimental Methodologies
To ensure scientific integrity, it is crucial to understand the experimental protocols used to evaluate the biological activities of these compounds. This section provides a generalized overview of common assays mentioned in the cited literature.
In Vitro Cytotoxicity and Anticancer Assays
A standard method to assess the cytotoxic propensity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate human cancer cell lines (e.g., HL-60) in 96-well plates at a specific density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 10 µM) and a vehicle control. Incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for Anticancer Activity Screening
Caption: Workflow for anticancer drug discovery with pyrrolidine derivatives.
Enzyme Inhibition Assays
For compounds targeting specific enzymes, in vitro inhibition assays are performed. For example, to assess DHFR inhibition:
Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing the DHFR enzyme, its substrate dihydrofolate, and the cofactor NADPH in a suitable buffer.
-
Compound Addition: Add various concentrations of the test compounds to the reaction mixture.
-
Initiate Reaction: Initiate the enzymatic reaction. The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of a compound against a specific microorganism is determined using methods like the broth microdilution assay.
Protocol: Broth Microdilution Assay for MIC Determination
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Simplified pathway of caspase-3 mediated apoptosis induction.
Conclusion and Future Directions
The pyrrolidine scaffold remains a highly privileged structure in the design of novel therapeutic agents. The diverse biological activities reported for pyrrolidine derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, highlight the immense potential of this chemical class. While specific biological data for this compound is not currently available in the public domain, the comparative analysis of structurally related compounds provides a strong rationale for its synthesis and biological evaluation. Future research should focus on exploring the vast chemical space around the pyrrolidine core, employing structure-activity relationship (SAR) studies to optimize potency and selectivity, and elucidating the molecular mechanisms of action of these promising compounds. The integration of in silico methods, such as molecular docking and dynamics simulations, with traditional in vitro and in vivo testing will undoubtedly accelerate the discovery and development of the next generation of pyrrolidine-based drugs.
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Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. (2021). Medicinal Chemistry Research, 30(2), 483-499. [Link]
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In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University. [Link]
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Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. ResearchGate. [Link]
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Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6489. [Link]
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Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. ResearchGate. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
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Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. ChemMedChem. [Link]
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Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11597-11619. [Link]
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Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]
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Safety Operating Guide
Proper Disposal of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral to the integrity of our research and the safety of our communities. This guide provides a detailed, step-by-step framework for the responsible disposal of 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate, a compound within the pyrrolidine derivative class, which is frequently utilized in the synthesis of novel therapeutics.[1][2][3] While a specific Safety Data Sheet (SDS) for this exact diester may not be readily available, this guide synthesizes established principles of chemical waste management and data from structurally similar compounds to ensure a cautious and compliant approach.
Part 1: The Imperative of Proper Chemical Waste Management
The improper disposal of laboratory chemicals can lead to significant environmental contamination, pose serious health risks, and result in substantial legal and financial penalties. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for managing hazardous waste.[4][5] This framework mandates that generators of chemical waste are responsible for its safe handling from generation to final disposal.[6][7]
Core Principles of Laboratory Waste Disposal:
-
Segregation: Never mix incompatible wastes to prevent violent reactions, fires, or the formation of toxic gases.[8][9][10]
-
Containment: Use sturdy, chemically compatible, and properly sealed containers for waste accumulation.[8][11]
-
Labeling: All waste containers must be clearly labeled with their contents and associated hazards.[8][10]
-
Documentation: Maintain accurate records of waste generation and disposal.[11]
-
Regulatory Compliance: Adhere to all federal, state, and local regulations governing hazardous waste.[4][12]
Part 2: Hazard Assessment of this compound
In the absence of a specific SDS, a conservative hazard assessment is necessary. This involves evaluating the characteristics of the chemical based on its structure and data from analogous compounds. Pyrrolidine and its derivatives can exhibit a range of hazards.[13][14] For instance, related compounds are known to cause skin and eye irritation, and some are harmful if swallowed or inhaled.[15][16][17]
RCRA Hazardous Waste Characterization
The first step in determining the proper disposal route is to assess whether the waste is considered hazardous under RCRA. This involves evaluating the four key characteristics:[6][18][19][20]
-
Ignitability: The potential for the waste to readily catch fire. While data for the topic chemical is unavailable, many organic solvents used in synthesis are ignitable.[18][21]
-
Corrosivity: The ability of the waste to corrode metal or cause severe skin burns. This is typically associated with strong acids or bases (pH ≤ 2 or ≥ 12.5).[18][20]
-
Reactivity: The tendency of the waste to be unstable, react violently with water, or generate toxic gases.[18][21]
-
Toxicity: The presence of specific contaminants at concentrations that could be harmful if released into the environment.[18][19]
The following diagram outlines the decision-making process for characterizing your waste stream containing this compound.
Caption: Decision workflow for hazardous waste determination.
Recommendation: Given the lack of specific data and the potential hazards associated with pyrrolidine derivatives, it is prudent to manage waste containing this compound as a hazardous waste unless you have definitive analytical data to prove otherwise.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a clear, actionable plan for the safe disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use a chemical fume hood to avoid inhalation of any potential vapors.[15]
Step 2: Waste Collection and Segregation
-
Designate a Satellite Accumulation Area (SAA): Establish a specific area in your laboratory for the accumulation of hazardous waste.[9] This area must be at or near the point of generation.
-
Select an Appropriate Waste Container:
-
Label the Container:
-
Attach a hazardous waste label to the container before adding any waste.[8]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate percentages of each component.
-
The date accumulation started.
-
-
-
Segregate Waste Streams:
Step 3: Accumulation and Storage
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[8][9][22] This prevents the release of vapors and reduces the risk of spills.
-
Use Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks or spills.[8]
-
Monitor Accumulation Limits: Be aware of the volume and time limits for waste accumulation in your SAA, which depend on your facility's generator status.
Step 4: Arranging for Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for waste disposal procedures at your facility. They will provide guidance on specific institutional policies and schedule a waste pickup.[8]
-
Complete a Waste Pickup Request: You will likely need to fill out a form detailing the contents of your waste container. Provide accurate and complete information.
-
Prepare for Pickup: Ensure the waste container is properly labeled, sealed, and accessible for the EHS personnel.
Step 5: Empty Container Disposal
Empty containers that held this compound must also be managed properly:
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).[22]
-
Collect the Rinsate: The first rinsate must be collected and disposed of as hazardous waste.[8] Subsequent rinsates may also need to be collected, depending on your institution's policies.
-
Deface the Label: Completely remove or deface the original chemical label.[8][22]
-
Dispose of the Container: Once clean and dry, the container can typically be disposed of in the regular trash or recycled, in accordance with your facility's procedures.[22]
Part 4: Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
Alert personnel in the immediate area.
-
If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS office immediately.
-
-
Exposure:
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific integrity and environmental protection.
References
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RCRA Characteristic Waste. (n.d.). Office of Clinical and Research Safety. Retrieved from Google Search.[18]
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Understanding RCRA Waste Characterization. (2023, May 8). AMI Environmental. Retrieved from Google Search.[6]
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Hazardous Waste Characteristics: A User-Friendly Reference Document. (2009, October). U.S. Environmental Protection Agency. Retrieved from Google Search.[19]
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3-AMINO-1-BENZYL-PYRROLIDINE-3-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets. (n.d.). Echemi. Retrieved from Google Search.[25]
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(S)-(-)-1-Benzyl-3-hydroxypyrrolidine Safety Data Sheet. (2009, May 26). Fisher Scientific. Retrieved from Google Search.[16]
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Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. (2016, March 9). ResearchGate. Retrieved from Google Search.[1]
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Comprehensive Safety and Handling Guide for 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate
This guide provides essential safety protocols and handling procedures for 1-Benzyl 3-ethyl pyrrolidine-1,3-dicarboxylate, a substituted pyrrolidine dicarboxylate. While a specific Safety Data Sheet (SDS) for this exact molecule is not presently available, this document synthesizes data from structurally analogous compounds to establish a robust framework for its safe handling, use, and disposal. The guidance herein is predicated on the known hazards of similar chemical structures, including various substituted pyrrolidines and dicarboxylates.
The foundational principle of this guide is the "Hierarchy of Controls," an approach that prioritizes eliminating hazards at their source. When a hazard cannot be eliminated, the focus shifts to engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE).
Hazard Assessment: An Evidence-Based Approach
Given the absence of specific toxicological data for this compound, a conservative approach is warranted. Analysis of related compounds reveals a consistent pattern of hazards.
Anticipated Hazards:
-
Skin Irritation: Substituted pyrrolidines and related compounds are frequently cited as causing skin irritation.[1][2][3][4]
-
Eye Irritation: Serious eye irritation is a common hazard associated with this chemical class.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation may lead to respiratory irritation.[1][2][3][4]
-
Harmful if Swallowed or Inhaled: Ingestion and inhalation may be harmful to health.[3][5][6]
Based on these known risks for similar compounds, this compound should be handled as a hazardous substance.
Personal Protective Equipment (PPE): Your Last Line of Defense
The appropriate selection and use of PPE are critical for minimizing exposure.[7][8] The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9] | Solvents and other chemicals can strip oils from the skin, leading to irritation and dermatitis.[7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[9][10][11] | Protects against accidental splashes that can cause serious eye irritation.[2][10] |
| Skin and Body Protection | Laboratory coat. | Prevents contact with skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if there is a risk of aerosolization.[10][11] | Avoids inhalation of vapors or mists that can irritate the respiratory system.[3][12] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is paramount for ensuring safety.
Preparation and Handling
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
PPE Donning: Put on all required PPE before handling the chemical.
-
Chemical Handling:
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material, such as vermiculite, to contain the spill.[13]
-
Clean-Up: Carefully collect the absorbed material into a designated waste container.
-
Decontaminate: Clean the spill area thoroughly.
Workflow for Handling this compound
Caption: A procedural diagram illustrating the safe handling workflow.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
-
Disposal Protocol:
Decision Tree for Disposal of this compound
Caption: A decision-making diagram for the proper disposal of chemical waste.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[13][15] |
| Skin Contact | Immediately flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[13][15] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][15] |
| Ingestion | Do NOT induce vomiting. If conscious, rinse mouth with water. Seek immediate medical attention.[15] |
References
- Pyrrolidine - Apollo Scientific. (n.d.).
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- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- 1-Benzylpyrrolidin-3-one - Apollo Scientific. (2023, July 4).
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).
- Fisher Scientific Chemicals - SAFETY DATA SHEET. (2009, May 26).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Ethyl 1-Benzyl-3-oxo-4-piperidinecarboxylate Hydrochloride | 52763-21-0 - TCI Chemicals. (n.d.).
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- What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7).
- SAFETY DATA SHEET - Pfaltz & Bauer. (n.d.).
- Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. (n.d.).
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- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
